Product packaging for Propiverine N-oxide(Cat. No.:CAS No. 111071-96-6)

Propiverine N-oxide

货号: B1234086
CAS 编号: 111071-96-6
分子量: 383.5 g/mol
InChI 键: UCEROFWFVDOVSQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Propiverine N-oxide (CAS 111071-96-6) is a major active metabolite of the anticholinergic drug propiverine, which is used to investigate the mechanisms underlying overactive bladder syndrome . This oxybutynin is characterized as a tertiary amine N-oxide with a molecular formula of C23H29NO4 and a molecular weight of 383.48 g/mol . In pharmacological studies, this compound demonstrates significant binding affinity to muscarinic receptors in tissues such as the rat bladder, contributing to the overall bladder-selective effects observed after oral administration of the parent drug . Research indicates it possesses musculotropic spasmolytic properties, influencing intracellular calcium modulation in urinary bladder smooth muscle cells . Scientists utilize this compound in vitro to explore antimuscarinic activity and the complex pharmacokinetics of drug metabolites, providing valuable insights for urinary tract research . The product is for research purposes only and is not intended for diagnostic or therapeutic applications. Proper handling and storage at 2-8°C are recommended .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29NO4 B1234086 Propiverine N-oxide CAS No. 111071-96-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1-methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-3-18-27-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)28-21-14-16-24(2,26)17-15-21/h4-13,21H,3,14-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEROFWFVDOVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC[N+](CC3)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20911982
Record name 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20911982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111071-96-6
Record name Propiverine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111071966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20911982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In Vivo Metabolism of Propiverine to its N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propiverine, an anticholinergic and calcium-modulating agent, is extensively used in the management of overactive bladder. A critical aspect of its pharmacology is its substantial first-pass metabolism following oral administration, leading to the formation of several metabolites. Among these, the N-oxide derivatives are of significant interest due to their pharmacological activity and high concentrations in systemic circulation and the target organ, the bladder. This technical guide provides a comprehensive overview of the in vivo metabolism of propiverine with a specific focus on its conversion to propiverine N-oxide. It consolidates quantitative data, details experimental methodologies, and presents visual representations of the metabolic pathways and experimental workflows to serve as a resource for researchers in pharmacology and drug development.

Introduction

Propiverine undergoes extensive biotransformation in the liver, with N-oxidation of the tertiary nitrogen in the piperidinyl moiety being a primary metabolic route.[1] This process results in the formation of pharmacologically active metabolites, including 1-methyl-4-piperidyl diphenylpropoxyacetate N-oxide, commonly referred to as this compound (M-5 or P-4(N→O)).[2][3] Studies have shown that these N-oxide metabolites contribute significantly to the therapeutic effects and potentially the side-effect profile of propiverine.[2][4] Understanding the dynamics of this metabolic conversion is crucial for a complete comprehension of propiverine's mechanism of action, pharmacokinetics, and clinical efficacy.

Quantitative Analysis of Propiverine N-Oxidation

The N-oxidation of propiverine is a major metabolic pathway, with this compound being a principal metabolite found in both plasma and urine.

Plasma Concentrations of Propiverine and this compound

Following oral administration, propiverine is rapidly absorbed and extensively metabolized, leading to higher plasma concentrations of its N-oxide metabolite compared to the parent drug.

Table 1: Plasma Pharmacokinetic Parameters of Propiverine and this compound in Humans (Multiple Dosing)

AnalyteCmax (ng/mL) (median; range)Molar Concentration (μM) (median; range)
Propiverine155 (96–240)0.38 (0.24–0.59)
This compound (M-5)645 (385–955)1.68 (1.00–2.49)
Data from a study with multiple dosing of propiverine after 5 days of treatment.
Urinary Excretion of Propiverine and its Metabolites

A significant portion of an orally administered dose of propiverine is excreted in the urine as its N-oxide metabolite.

Table 2: Urinary Recovery of Propiverine and its Metabolites in Humans (24 hours after oral application)

Compound% of Original Dose Recovered in Urine
Propiverine2–3%
This compound (M-5)20%
Metabolite M-65%
Metabolite M-141%

In a study involving healthy volunteers who received a single oral dose of 15 mg of 14C-labeled propiverine, it was found that N-oxides accounted for 40 to 50% of the radioactivity in the urine, with this compound alone constituting 20 to 25%.

Enzymatic Pathways of Propiverine N-Oxidation

The biotransformation of propiverine to its N-oxide is primarily mediated by two key enzyme systems in the liver and intestine.

The main metabolic pathway for propiverine involves the oxidation of the piperidyl-N. This reaction is catalyzed by Cytochrome P450 3A4 (CYP3A4) and Flavin-containing monooxygenases (FMO), specifically FMO1 and FMO3.

G Propiverine Propiverine Propiverine_N_Oxide This compound (M-5) Propiverine->Propiverine_N_Oxide CYP3A4, FMO1, FMO3 (N-oxidation) Other_Metabolites Other Metabolites Propiverine->Other_Metabolites Other metabolic reactions

Figure 1: Propiverine Metabolic Pathway to N-oxide.

Experimental Protocols

This section outlines a representative methodology for an in vivo study designed to investigate the metabolism of propiverine to its N-oxide in a rat model. This protocol is a composite based on common practices described in the literature.

Animal Model and Husbandry
  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 200-250 g.

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Housing: During the study, animals are housed individually in metabolic cages to allow for the separate collection of urine and feces.

Dosing
  • Formulation: Propiverine hydrochloride is dissolved in a suitable vehicle, such as sterile water or saline.

  • Administration: A single dose (e.g., 10-50 mg/kg) is administered via oral gavage. For intravenous administration, the drug is infused via a cannulated vein.

Sample Collection
  • Blood Sampling:

    • Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the jugular vein or another appropriate site.

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Urine Collection:

    • Urine is collected over a 24-hour period in containers placed in the metabolic cages.

    • The volume of urine is recorded, and aliquots are stored at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis
  • Plasma Samples:

    • To 100 µL of plasma, add an internal standard solution.

    • Precipitate proteins by adding a threefold volume of acetonitrile.

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at high speed (e.g., 13,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Urine Samples:

    • Thaw urine samples and centrifuge to remove any particulate matter.

    • Dilute an aliquot of the urine with the mobile phase.

    • Add an internal standard.

    • The diluted sample can be directly injected into the LC-MS/MS system.

LC-MS/MS Quantification of Propiverine and this compound
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Separation:

    • Column: A C8 or C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for propiverine, this compound, and the internal standard.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of propiverine metabolism.

G cluster_pre Pre-Study cluster_study Study Execution cluster_collection Sample Collection cluster_post Post-Study Analysis Animal_Acclimatization Animal Acclimatization (≥ 1 week) Housing Individual Housing (Metabolic Cages) Animal_Acclimatization->Housing Dosing Oral Administration of Propiverine Housing->Dosing Blood_Sampling Serial Blood Sampling (0-24h) Dosing->Blood_Sampling Urine_Collection 24h Urine Collection Dosing->Urine_Collection Sample_Processing Plasma & Urine Sample Preparation Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing LC_MS_MS LC-MS/MS Analysis (Quantification) Sample_Processing->LC_MS_MS Data_Analysis Pharmacokinetic Data Analysis LC_MS_MS->Data_Analysis

Figure 2: Experimental Workflow for In Vivo Metabolism Study.

Conclusion

The N-oxidation of propiverine is a pivotal metabolic pathway that significantly influences its pharmacokinetic and pharmacodynamic profile. The resulting major metabolite, this compound, is present in higher concentrations than the parent drug and exhibits pharmacological activity, contributing to the overall clinical effects of propiverine. The experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers and professionals involved in the study and development of drugs that undergo similar metabolic transformations. Further research into the specific roles of CYP3A4 and FMO isoforms in propiverine N-oxidation could provide deeper insights into potential drug-drug interactions and inter-individual variability in patient response.

References

Pharmacokinetics of Propiverine N-oxide in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiverine is an anticholinergic and calcium-antagonistic agent primarily used for the treatment of overactive bladder. Its therapeutic effects are attributed to both the parent drug and its active metabolites. A principal metabolic pathway for propiverine is N-oxidation, leading to the formation of propiverine N-oxide. Understanding the pharmacokinetic profile of this major metabolite is crucial for a comprehensive assessment of the drug's overall activity, efficacy, and safety profile. This technical guide provides an in-depth overview of the available knowledge on the pharmacokinetics of this compound in various animal models, details common experimental protocols, and visualizes key metabolic and experimental processes.

Metabolic Pathway of Propiverine

Propiverine undergoes extensive metabolism in the liver. The primary biotransformation is the oxidation of the piperidyl nitrogen atom, catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes, to form the active metabolite, this compound. Further metabolism can occur, leading to a variety of other phase I and phase II metabolites. In rats, besides the N-oxide, other identified metabolites include products of ester cleavage and oxidation on the propyl side chain. A simplified representation of the primary metabolic pathway is illustrated below.

Propiverine Propiverine N_Oxide This compound (Major Metabolite) Propiverine->N_Oxide N-oxidation (CYP, FMO) in Liver Other_Metabolites Other Phase I and Phase II Metabolites Propiverine->Other_Metabolites Other Metabolic Pathways (e.g., Ester Cleavage)

Figure 1. Simplified metabolic pathway of propiverine.

Pharmacokinetic Data in Animal Models

Detailed quantitative pharmacokinetic data for this compound in animal models is limited in the publicly available scientific literature. While several studies have investigated the pharmacodynamics and metabolism of propiverine, comprehensive characterization of the absorption, distribution, metabolism, and excretion (ADME) of the N-oxide metabolite with specific parameters such as Cmax, Tmax, AUC, and half-life remains an area with sparse data.

One study in mice demonstrated a dose-dependent increase in the plasma concentration of an N-oxide metabolite following oral administration of propiverine, indicating that it is a significant circulating metabolite.[1] Another study involving the intravenous administration of this compound to mini pigs focused on its pharmacological effects on bladder contraction and salivation rather than detailing its pharmacokinetic profile.[2][3]

Due to the lack of specific quantitative data from these and other reviewed studies, a comparative table of pharmacokinetic parameters for this compound across different animal models cannot be constructed at this time. Further dedicated pharmacokinetic studies in species such as rats and dogs are required to fully elucidate the profile of this major metabolite.

Experimental Protocols

The following section outlines a typical experimental design for a pharmacokinetic study of propiverine and its N-oxide metabolite in a rat model. This protocol is a composite based on standard methodologies in the field.

Objective: To determine the pharmacokinetic profile of propiverine and this compound following oral administration of propiverine hydrochloride to rats.

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats

  • Sex: Male and/or female

  • Weight: 200-250 g

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum. Animals are typically fasted overnight before dosing.

2. Drug Administration:

  • Drug: Propiverine hydrochloride

  • Formulation: Dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Dose: A range of doses can be used, for example, 10 mg/kg.

  • Route of Administration: Oral gavage (p.o.).

3. Sample Collection:

  • Matrix: Blood

  • Collection Time Points: Blood samples (approximately 0.25 mL) are collected via a cannulated vessel (e.g., jugular vein) or from the tail vein at pre-dose (0 h) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the simultaneous quantification of propiverine and this compound in plasma samples.

  • Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

  • Quantification: The concentrations of the analytes are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of propiverine and this compound.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data for both propiverine and this compound are analyzed using non-compartmental or compartmental pharmacokinetic models.

  • Key parameters to be calculated include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Half-life): The time required for the plasma concentration to decrease by half.

    • CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time.

    • Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

The logical flow of such an experiment is depicted in the following diagram.

cluster_pre Pre-Study cluster_exp Experiment cluster_post Post-Study Animal_Acclimation Animal Acclimation & Fasting Dosing Oral Administration of Propiverine Animal_Acclimation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Reporting Data Reporting & Interpretation PK_Analysis->Reporting

Figure 2. Experimental workflow for a typical pharmacokinetic study.

Conclusion

This compound is a principal and pharmacologically active metabolite of propiverine. While its formation and activity have been noted in several animal species, there is a conspicuous absence of detailed, publicly available quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life) for this metabolite in animal models. The experimental protocols and methodologies for conducting such studies are well-established. Future research focusing on the specific pharmacokinetic properties of this compound in preclinical species such as rats and dogs is warranted to better understand its contribution to the overall clinical profile of propiverine and to aid in interspecies scaling and prediction of human pharmacokinetics.

References

Propiverine N-oxide: A Technical Guide on Muscarinic Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiverine, an anticholinergic agent utilized in the management of overactive bladder (OAB), undergoes extensive metabolism to several active metabolites, including propiverine N-oxide. This technical guide provides an in-depth analysis of the muscarinic receptor binding affinity of this compound, a crucial factor in understanding its pharmacological profile and contribution to the therapeutic effects and potential side effects of its parent compound. This document summarizes the available quantitative binding data, details the experimental methodologies for its determination, and illustrates the relevant biological pathways.

Introduction

Propiverine exerts its therapeutic effect primarily through the competitive antagonism of acetylcholine at muscarinic receptors in the detrusor muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity. Following oral administration, propiverine is subject to significant first-pass metabolism, resulting in the formation of several metabolites, with this compound (also referred to in literature as M-5, P-4(N→O), or DPr-P-4(N-->O)) being a notable active metabolite. Understanding the interaction of this N-oxide metabolite with the five human muscarinic receptor subtypes (M1-M5) is essential for a comprehensive understanding of the drug's overall mechanism of action and selectivity profile.

Propiverine Metabolism

Propiverine is metabolized in the liver, primarily through oxidation of the piperidyl-N, to form this compound. This metabolic conversion is a key step in the drug's biotransformation.

G Propiverine Propiverine N_Oxide This compound Propiverine->N_Oxide Hepatic Oxidation (Piperidyl-N)

Figure 1: Metabolic conversion of propiverine to this compound.

Muscarinic Receptor Binding Affinity

The binding affinity of this compound to muscarinic receptors has been characterized using in vitro competitive radioligand binding assays. These studies are critical for determining the potency and selectivity of the metabolite for the different receptor subtypes.

Quantitative Data

One study established the following rank order of binding affinity for several propiverine metabolites at human M1-M5 receptors: M-6 > propiverine > M-14 > M-5 (this compound). This indicates that the N-oxidation of propiverine results in a lower binding affinity for muscarinic receptors compared to the parent compound[1].

Another key finding is the selectivity of this compound for the M3 subtype over the M2 subtype. Research has shown that propiverine and its N-oxide metabolite, DPr-P-4(N-->O), exhibit a higher affinity for the M3 receptor subtype compared to the M2 subtype. This is a significant characteristic, as the M3 receptor is the primary mediator of detrusor muscle contraction.

Table 1: Summary of this compound Muscarinic Receptor Binding Affinity

CompoundReceptor SubtypeBinding Affinity (Ki)SelectivityReference
This compound (DPr-P-4(N-->O))M2Higher Ki (Lower Affinity)M3 > M2
This compound (DPr-P-4(N-->O))M3Lower Ki (Higher Affinity)M3 > M2
This compound (M-5)M1-M5Lower affinity than propiverine-[1]

Note: Specific Ki values for each subtype are not consistently reported across the literature.

Experimental Protocols

The determination of muscarinic receptor binding affinity for this compound typically involves a competitive radioligand binding assay. Below is a detailed methodology based on published studies.

Radioligand Binding Assay

This in vitro assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound for human muscarinic receptor subtypes M1, M2, M3, M4, and M5.

Materials:

  • Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic receptor antagonist.

  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Test Compound: this compound.

  • Reference Compound: A known muscarinic antagonist (e.g., atropine).

  • Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_mem Prepare cell membranes from CHO-K1 cells expressing M1-M5 receptors incubation Incubate cell membranes with [³H]NMS and varying concentrations of this compound prep_mem->incubation filtration Separate bound and free [³H]NMS via rapid vacuum filtration incubation->filtration counting Quantify bound radioactivity using a scintillation counter filtration->counting analysis Calculate IC50 and Ki values counting->analysis

Figure 2: Workflow for a competitive radioligand binding assay.

Procedure:

  • Membrane Preparation: Homogenize CHO-K1 cells expressing the specific muscarinic receptor subtype and isolate the cell membranes through centrifugation.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of [³H]NMS, and a range of concentrations of this compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]NMS binding against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS). Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological responses. The five subtypes are broadly categorized into two main signaling pathways based on the G protein they couple with.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly modulate ion channels, such as opening potassium channels.

G cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway M1 M1 Gq Gq/11 M1->Gq M3 M3 M3->Gq M5 M5 M5->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation Activate PKC DAG->PKC_activation M2 M2 Gi Gi/o M2->Gi M4 M4 M4->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP

Figure 3: Major signaling pathways of muscarinic receptor subtypes.

Conclusion

This compound, a primary metabolite of propiverine, demonstrates antagonist activity at human muscarinic receptors. The available data indicates that it possesses a lower binding affinity than its parent compound and exhibits a degree of selectivity for the M3 receptor subtype over the M2 subtype. This pharmacological profile suggests that this compound likely contributes to the overall therapeutic effect of propiverine in the treatment of overactive bladder. Further research to fully quantify the binding affinities of this compound across all five muscarinic receptor subtypes would provide a more complete understanding of its role in the clinical setting. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and professionals in the field of drug development.

References

Propiverine N-oxide: A Deep Dive into Bladder Selectivity and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Propiverine, a well-established antimuscarinic agent with a mixed mode of action, is a cornerstone in the management of overactive bladder (OAB).[1][2][3] Its therapeutic efficacy is attributed not only to the parent compound but also significantly to its active metabolites, particularly propiverine N-oxide. This technical guide provides a comprehensive analysis of the bladder selectivity and tissue distribution of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. The unique pharmacological profile of this metabolite, characterized by both anticholinergic and calcium antagonistic effects, contributes to the overall clinical effectiveness and tolerability of propiverine.[4][5]

Executive Summary

Propiverine undergoes extensive first-pass metabolism, leading to the formation of several active metabolites, with this compound (referred to as M-5 or P-4(N→O) in various studies) being a major circulating and pharmacologically active entity. This guide synthesizes available data to demonstrate that propiverine and its N-oxide metabolite exhibit a degree of bladder selectivity. This selectivity is a result of a combination of factors including targeted distribution to the bladder, high-affinity binding to bladder muscarinic receptors, and a dual mechanism of action involving both muscarinic receptor antagonism and L-type calcium channel blockade. Quantitative data on receptor binding affinities, tissue concentrations, and pharmacokinetics are presented, alongside detailed experimental protocols to aid in the design and interpretation of future research.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data from various preclinical and clinical studies, providing a comparative overview of the binding affinities and distribution of propiverine and its N-oxide metabolite.

Table 1: Muscarinic Receptor Binding Affinities (Ki values in nM)

CompoundHuman BladderHuman Parotid GlandRat BladderM2 Receptor Subtype (Human)M3 Receptor Subtype (Human)
Propiverine2.8 ± 0.50.28 ± 0.043.4 ± 0.34.9 ± 0.82.2 ± 0.3
DPr-P-4(N→O) (N-oxide metabolite)3.7 ± 0.66.4 ± 1.2-18 ± 38.2 ± 1.5
Oxybutynin1.1 ± 0.10.11 ± 0.011.2 ± 0.111 ± 20.5 ± 0.1
Tolterodine1.9 ± 0.22.7 ± 0.3-1.4 ± 0.22.9 ± 0.5
5-HM (Tolterodine metabolite)1.6 ± 0.22.2 ± 0.3-1.1 ± 0.22.3 ± 0.4

Data compiled from Maruyama et al. (2006). DPr-P-4(N→O) is a specific N-oxide metabolite.

Table 2: L-Type Calcium Channel Antagonist Receptor Binding Affinities in Rat Tissues (Ki values in nM)

CompoundBladder ((+)-[3H]PN 200-110 binding)Cerebral Cortex ((+)-[3H]PN 200-110 binding)Cerebral Cortex ([3H]diltiazem binding)Cerebral Cortex ([3H]verapamil binding)
Propiverine180 ± 20230 ± 3089 ± 11150 ± 20
P-4(N→O) (N-oxide metabolite)480 ± 60520 ± 70210 ± 30350 ± 50

*Data compiled from Uchida et al. (2007). P < 0.05 compared to propiverine.

Table 3: Pharmacokinetic Parameters of Propiverine and this compound (M-5) in Children (at steady state)

ParameterPropiverineThis compound (M-5)
Elimination Half-life (t½)12.2 ± 11.2 hours14.5 ± 9.94 hours

Data from Siegmund et al. (2010).

Table 4: Effects on Bladder Contraction and Salivation in Mini Pigs

Compound (0.4 mg/kg i.v.)Decrease in Intravesical PressureInhibition of Salivary Flow
Propiverine (P4)64%71%
This compound (P4NO)28%32%

Data from Michel et al. (2008).

Signaling Pathways and Mechanisms of Action

Propiverine and its N-oxide metabolite exert their effects on the bladder through a dual mechanism: antagonism of muscarinic receptors and blockade of L-type calcium channels.

This compound Mechanism of Action cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Detrusor Smooth Muscle Cell Nerve Impulse Nerve Impulse ACh_release Acetylcholine (ACh) Release Nerve Impulse->ACh_release ACh ACh M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds to Ca_Influx Ca2+ Influx M3_Receptor->Ca_Influx Activates L_type_Ca_Channel L-type Ca2+ Channel L_type_Ca_Channel->Ca_Influx Contraction Muscle Contraction Ca_Influx->Contraction Propiverine_N_oxide This compound Propiverine_N_oxide->M3_Receptor Antagonizes Propiverine_N_oxide->L_type_Ca_Channel Blocks

Caption: Dual mechanism of this compound in the detrusor muscle.

Experimental Protocols

A summary of the methodologies employed in key studies is provided below to facilitate replication and further investigation.

1. Radioligand Binding Assays for Muscarinic Receptors

  • Objective: To determine the binding affinities (Ki values) of propiverine and its metabolites for muscarinic receptors in various tissues.

  • Tissues: Human bladder and parotid gland homogenates; Chinese Hamster Ovary (CHO-K1) cell membranes expressing human muscarinic M1 to M5 receptor subtypes.

  • Radioligand: [N-methyl-3H]scopolamine ([3H]NMS).

  • Procedure:

    • Tissue homogenates or cell membranes are incubated with a fixed concentration of [3H]NMS and varying concentrations of the competing drug (propiverine, its metabolites, or other antimuscarinics).

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

    • IC50 values (concentration of drug that inhibits 50% of specific binding) are calculated from concentration-response curves.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Radioligand Binding Assays for L-type Calcium Channels

  • Objective: To characterize the binding activities of propiverine and its N-oxide metabolites towards L-type calcium channel antagonist receptors.

  • Tissues: Rat bladder and cerebral cortex homogenates.

  • Radioligands: (+)-[3H]PN 200-110, [3H]diltiazem, and [3H]verapamil to label different sites on the L-type calcium channel.

  • Procedure: Similar to the muscarinic receptor binding assay, involving incubation of tissue homogenates with a specific radioligand and competing drugs, followed by filtration and quantification of radioactivity.

3. In Vivo Bladder Contraction and Salivation Studies in Mini Pigs

  • Objective: To evaluate the in vivo effects of propiverine and this compound on bladder contractility and a common anticholinergic side effect, hyposalivation.

  • Animal Model: Anesthetized male mini pigs.

  • Procedure:

    • Intravenous administration of propiverine-HCl (P4) or propiverine-N-oxide (P4NO).

    • Bladder contractions are induced by sacral anterior root stimulation, and intravesical pressure (Pves) is measured.

    • Salivary flow is induced by neurostimulation of the lingual nerve and measured.

    • The percentage decrease in Pves and inhibition of salivary flow are calculated after drug administration.

4. Pharmacokinetic Analysis

  • Objective: To determine the pharmacokinetic profiles of propiverine and its major metabolite, this compound.

  • Subjects: Children aged 5-10 years with symptoms of overactive bladder.

  • Procedure:

    • Oral administration of immediate-release propiverine.

    • Serial blood samples are collected at specified time points.

    • Serum concentrations of propiverine and this compound are quantified using liquid chromatography with tandem mass spectrometry (LC-MS/MS).

    • Pharmacokinetic parameters such as elimination half-life (t½), maximum concentration (Cmax), and area under the concentration-time curve (AUC) are calculated.

Experimental and logical Workflows

The following diagram illustrates a typical workflow for assessing the bladder selectivity of a compound like this compound.

Bladder Selectivity Assessment Workflow Start Start: Hypothesis of Bladder Selectivity In_Vitro_Binding In Vitro Receptor Binding Assays Start->In_Vitro_Binding Bladder_Receptors Bladder Tissue Receptors (Muscarinic, Ca2+ Channels) In_Vitro_Binding->Bladder_Receptors Salivary_Gland_Receptors Salivary Gland Receptors (Muscarinic) In_Vitro_Binding->Salivary_Gland_Receptors Compare_Affinities Compare Binding Affinities (Ki) Bladder_Receptors->Compare_Affinities Salivary_Gland_Receptors->Compare_Affinities In_Vivo_Studies In Vivo Animal Studies Compare_Affinities->In_Vivo_Studies Favorable Profile Bladder_Function Measure Bladder Function (e.g., Cystometry) In_Vivo_Studies->Bladder_Function Salivation_Measurement Measure Salivation In_Vivo_Studies->Salivation_Measurement Compare_Effects Compare In Vivo Effects Bladder_Function->Compare_Effects Salivation_Measurement->Compare_Effects Pharmacokinetics Pharmacokinetic Studies Compare_Effects->Pharmacokinetics Selective Action Tissue_Distribution Determine Tissue Distribution (Bladder vs. Plasma vs. Other Organs) Pharmacokinetics->Tissue_Distribution Conclusion Conclusion on Bladder Selectivity Tissue_Distribution->Conclusion

Caption: Workflow for assessing bladder selectivity of antimuscarinic agents.

Distribution and Bladder Accumulation

A key aspect of the pharmacological profile of propiverine and its metabolites is their distribution to the target organ, the urinary bladder. Studies have shown that after oral administration, pharmacologically active compounds, including this compound, are present in the urinary bladder at higher concentrations than in the plasma. This targeted distribution is a significant contributor to the drug's efficacy at the site of action. After oral treatment with propiverine, the bladder has been observed to have the highest concentration of the M-2 metabolite (another N-oxide derivative), indicating a specific distribution of these metabolites to the bladder. This accumulation in the bladder tissue may contribute to the relatively selective and long-lasting occupation of bladder muscarinic receptors following oral ingestion of propiverine.

Conclusion

The available evidence strongly suggests that this compound plays a crucial role in the therapeutic effects of its parent compound, propiverine. Its bladder selectivity is not merely a function of its receptor binding profile but is also influenced by its favorable pharmacokinetic properties, particularly its accumulation in the bladder tissue. The dual mechanism of action, involving both muscarinic receptor antagonism and L-type calcium channel blockade, further contributes to its effectiveness in reducing detrusor muscle contractility. For drug development professionals, the study of this compound offers a compelling case for the importance of characterizing active metabolites and understanding their tissue distribution to optimize drug efficacy and minimize systemic side effects. Future research could further elucidate the specific transport mechanisms responsible for the bladder accumulation of this compound, potentially paving the way for the design of even more bladder-selective antimuscarinic agents.

References

An In-Depth Technical Guide to the Enantioselective Synthesis of Propiverine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiverine is a widely used anticholinergic and spasmolytic agent for the treatment of overactive bladder. Its primary metabolite, propiverine N-oxide, exists as a chiral compound. The development of enantiomerically pure forms of drug metabolites is of significant interest in pharmaceutical research to investigate their specific pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of potential methodologies for the enantioselective synthesis of this compound. As specific literature on the enantioselective synthesis of this compound is limited, this document outlines proposed strategies based on established and analogous chemical transformations. The two primary approaches discussed are the asymmetric N-oxidation of propiverine and the chiral resolution of racemic this compound.

Asymmetric N-Oxidation of Propiverine

A direct and atom-economical approach to obtaining enantiomerically enriched this compound is the asymmetric oxidation of the parent tertiary amine, propiverine. This strategy relies on the use of a chiral catalyst to control the stereochemical outcome of the N-oxidation reaction.

Proposed Catalytic Systems

Several catalytic systems have been developed for the enantioselective N-oxidation of tertiary amines. Based on the structure of propiverine, the following catalysts and oxidants are proposed:

  • Chiral Ketone Catalysts (e.g., Shi Catalyst): Fructose-derived chiral ketones, such as the Shi catalyst, are known to catalyze asymmetric epoxidations and can be adapted for N-oxidation in the presence of an oxidant like potassium peroxymonosulfate (Oxone®).

  • Chiral Metal Complexes: Transition metal complexes with chiral ligands, such as those based on titanium, vanadium, or manganese, can be effective for asymmetric oxidation reactions. For instance, a chiral titanium-salen complex in the presence of hydrogen peroxide could be a viable system.

  • Organocatalysts: Chiral organic molecules, such as peptides containing aspartic acid, have been shown to catalyze the enantioselective N-oxidation of pyridines and could potentially be adapted for piperidine derivatives like propiverine.[1]

Data Summary of Potential Asymmetric N-Oxidation Methods
Catalyst SystemChiral CatalystOxidantPotential Solvent(s)Potential Temperature (°C)Expected Enantiomeric Excess (ee)
Chiral KetoneShi CatalystOxone®CH3CN/H2O, Buffer (pH ~8)0 - 25Moderate to High
Chiral Metal ComplexTi(Oi-Pr)4 / Chiral Salen LigandH2O2 or Cumene HydroperoxideCH2Cl2, Toluene-20 to 25Moderate to High
OrganocatalystAspartic Acid-containing PeptideH2O2Various Organic Solvents0 - 25Moderate
Proposed Experimental Protocol: Asymmetric N-Oxidation using a Shi-type Catalyst
  • Catalyst Preparation: Prepare a buffered solution of the chiral ketone catalyst (e.g., 10-30 mol%) in a mixture of acetonitrile and aqueous potassium carbonate.

  • Reaction Setup: In a round-bottom flask, dissolve propiverine (1.0 eq) in acetonitrile. Add the prepared catalyst solution.

  • Addition of Oxidant: Cool the reaction mixture to 0 °C. Slowly add a solution of Oxone® (2.0-3.0 eq) in water, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the excess oxidant with a reducing agent such as sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the purified this compound by chiral high-performance liquid chromatography (HPLC).

Visualization of Asymmetric N-Oxidation Workflow

Asymmetric_N_Oxidation Propiverine Propiverine Reaction Asymmetric N-Oxidation (Chiral Catalyst, Oxidant) Propiverine->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC Analysis Purification->Analysis Enantioenriched_Product Enantioenriched This compound Analysis->Enantioenriched_Product

Caption: Workflow for the asymmetric N-oxidation of propiverine.

Chiral Resolution of Racemic this compound

An alternative and often highly effective method for obtaining enantiomerically pure compounds is the resolution of a racemic mixture.[2] This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or by chiral chromatography.

Diastereomeric Salt Formation

The basic nitrogen of the piperidine N-oxide in this compound allows for salt formation with chiral acids. The resulting diastereomeric salts will have different physical properties, such as solubility, which can be exploited for separation by fractional crystallization.

Resolving AgentTypePotential Solvent(s)
(+)- or (-)-Tartaric AcidChiral Dicarboxylic AcidMethanol, Ethanol, Acetone
(+)- or (-)-Dibenzoyltartaric AcidChiral Dicarboxylic AcidEthyl Acetate, Isopropanol
(+)- or (-)-Camphorsulfonic AcidChiral Sulfonic AcidAcetonitrile, Ethanol
(R)- or (S)-Mandelic AcidChiral Carboxylic AcidWater, Ethanol
  • Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol). In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, 0.5 eq) in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the resolving agent solution to the racemic this compound solution. Allow the mixture to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with sodium bicarbonate) to liberate the enantiomerically enriched this compound.

  • Extraction and Purification: Extract the aqueous solution with an organic solvent (e.g., dichloromethane). Dry the organic layer, filter, and concentrate to yield the enantioenriched N-oxide.

  • Determination of Enantiomeric Excess: Analyze the enantiomeric excess of the product using chiral HPLC. The mother liquor can be treated to recover the other enantiomer.

Chiral Chromatography

Direct separation of enantiomers can be achieved using chiral chromatography, most commonly chiral HPLC. This method relies on a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. Additives such as diethylamine or trifluoroacetic acid may be required to improve peak shape and resolution.

  • Detection: UV detection is suitable for this compound due to the presence of aromatic rings.

Visualization of Chiral Resolution Workflow

Chiral_Resolution cluster_synthesis Racemate Synthesis cluster_resolution Resolution cluster_separation Separation & Analysis Racemic_PN_Oxide Racemic this compound Diastereomeric_Salt Diastereomeric Salt Formation (+ Chiral Resolving Agent) Racemic_PN_Oxide->Diastereomeric_Salt Fractional_Crystallization Fractional Crystallization Diastereomeric_Salt->Fractional_Crystallization Liberation Liberation of Free Base Fractional_Crystallization->Liberation Enantiomer_2 Enantiomer 2 Fractional_Crystallization->Enantiomer_2 from mother liquor Enantiomer_1 Enantiomer 1 Liberation->Enantiomer_1 Analysis Chiral HPLC Analysis Enantiomer_1->Analysis Enantiomer_2->Analysis

Caption: Workflow for the chiral resolution of this compound.

Conclusion

While direct literature on the enantioselective synthesis of this compound is scarce, established methodologies in asymmetric synthesis and chiral resolution provide a solid foundation for developing a successful synthetic strategy. Asymmetric N-oxidation offers a more direct route, while chiral resolution via diastereomeric salt formation is a classical and often highly effective method. The choice of method will depend on factors such as the desired scale of synthesis, cost of reagents, and the required level of enantiopurity. The experimental protocols and data presented in this guide are intended to serve as a starting point for researchers in the development of enantiomerically pure this compound for further pharmacological investigation.

References

Propiverine N-oxide: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiverine, an anticholinergic and antispasmodic agent, undergoes extensive first-pass metabolism following oral administration. A principal metabolic pathway is the oxidation of the tertiary nitrogen within the piperidinyl moiety, yielding Propiverine N-oxide. This N-oxide is not merely a byproduct; it is a major metabolite, accounting for a significant percentage of the administered dose recovered in urine and is considered to contribute to the overall pharmacological profile of the parent drug. This technical guide provides a detailed account of the discovery and initial isolation of this compound, alongside methodologies for its synthesis and characterization, aimed at supporting further research and development in this area.

Discovery of this compound as a Major Metabolite

The initial identification of this compound arose from metabolic studies in humans. Following the administration of Propiverine, analysis of metabolites revealed that the parent drug undergoes significant biotransformation. One of the primary reactions was identified as the oxidation of the tertiary nitrogen in the piperidine ring, resulting in the formation of this compound[1].

In a key study involving healthy volunteers, the metabolic fate of radiolabeled Propiverine was investigated after both intravenous and oral administration. Analysis of urine samples demonstrated that this compound is a major metabolite, constituting 20-25% of the total radioactivity recovered[1]. This finding established N-oxidation as a critical pathway in the metabolism of Propiverine. Further research has indicated that this metabolic process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and flavin-containing monooxygenases (FMOs).

Physicochemical and Analytical Data

This compound is available commercially as a reference standard, typically as a mixture of cis and trans-isomers or as the hydrochloride salt. The following tables summarize its key physicochemical properties and available analytical data.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name4-(2,2-diphenyl-2-propoxyacetoxy)-1-methylpiperidine 1-oxide[2]
Molecular FormulaC₂₃H₂₉NO₄[3]
Molecular Weight383.48 g/mol [3]
CAS Number (Base)111071-96-6
CAS Number (HCl Salt)1329509-71-8
AppearanceOff-white solid
SolubilityMethanol, DMSO
Table 2: Analytical Characterization Data
Analytical TechniqueData Summary
HPLC Purity ≥95%
¹H NMR Data available with commercial standards
Mass Spectrometry Data available with commercial standards
Infrared Spectroscopy Data available with commercial standards
Thermogravimetric Analysis (TGA) Data available with commercial standards

Note: Detailed spectral data (¹H NMR, Mass Spectrometry, IR) are typically provided in the Certificate of Analysis from commercial suppliers upon purchase of the reference standard.

Experimental Protocols

Initial Isolation and Identification from Urine

The foundational method for the isolation and identification of this compound as a metabolite is based on the analysis of urine from subjects administered with Propiverine.

Objective: To isolate and identify this compound from human urine.

Methodology:

  • Sample Collection: Collect urine fractions (e.g., 0-1, 1-4, 4-8, 8-24 hours) from subjects administered a single dose of [¹⁴C]-labeled Propiverine.

  • Extraction:

    • Adjust the pH of the urine samples to various levels for fractional extraction.

    • Perform sequential liquid-liquid extractions using chloroform and ethyl acetate.

  • Chromatographic Separation:

    • Concentrate the organic extracts.

    • Apply the concentrated extracts to Thin-Layer Chromatography (TLC) plates.

    • Develop the TLC plates using various solvent systems to achieve separation of metabolites.

  • Identification:

    • Perform radiochromatography scanning of the TLC plates to locate radioactive spots corresponding to metabolites.

    • Compare the RF values of the metabolite spots with that of a synthesized this compound reference standard.

  • Confirmation of Identity:

    • Elute the metabolite spot corresponding to this compound from the TLC plate.

    • Perform a chemical reduction of the eluted compound.

    • Analyze the reduction product by TLC and confirm its co-migration with an authentic standard of Propiverine.

Synthesis of this compound Reference Standard

A general and plausible method for the synthesis of this compound involves the direct N-oxidation of Propiverine. The following protocol is adapted from established procedures for the N-oxidation of tertiary amines.

Objective: To synthesize this compound from Propiverine.

Materials:

  • Propiverine hydrochloride

  • A suitable base (e.g., sodium bicarbonate)

  • A suitable solvent (e.g., dichloromethane)

  • An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.

  • Deionized water

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Free-Basing of Propiverine:

    • Dissolve Propiverine hydrochloride in water.

    • Add a saturated solution of sodium bicarbonate to basify the solution to a pH > 9.

    • Extract the free-base Propiverine into dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • N-Oxidation:

    • Dissolve the Propiverine free base in dichloromethane.

    • Cool the solution in an ice bath.

    • Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise to the stirred Propiverine solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion of the reaction, wash the mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Metabolic Pathway of Propiverine to this compound

G Propiverine Propiverine N_Oxide This compound Propiverine->N_Oxide N-Oxidation Enzymes CYP3A4, FMOs Enzymes->Propiverine cluster_collection Sample Collection & Preparation cluster_analysis Analysis cluster_confirmation Confirmation A Urine Collection from Subjects Administered [¹⁴C]-Propiverine B Fractional Extraction (Chloroform, Ethyl Acetate) A->B C Thin-Layer Chromatography (TLC) Separation B->C D Radiochromatography Scanning C->D E Comparison of RF values with Reference Standard D->E F Elution of Metabolite Spot E->F G Chemical Reduction F->G H TLC of Reduction Product vs. Propiverine Standard G->H

References

Propiverine N-oxide: An In-depth Technical Guide to its Degradation Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiverine, an anticholinergic and musculotropic agent, is widely used for the treatment of urinary incontinence and overactive bladder syndrome. Following administration, it undergoes extensive first-pass metabolism, with Propiverine N-oxide being one of its major metabolites. Understanding the stability and degradation profile of this active metabolite is crucial for ensuring the safety, efficacy, and quality of pharmaceutical formulations. This technical guide provides a comprehensive overview of the known and potential degradation pathways of this compound, its associated byproducts, and the methodologies for their analysis.

Due to a lack of direct forced degradation studies on this compound in publicly available literature, this guide extrapolates potential degradation pathways based on the known degradation of the parent compound, Propiverine, and the general chemical behavior of pharmaceutical N-oxides under stress conditions.

Predicted Degradation Pathways of this compound

The degradation of this compound is anticipated to proceed through several key pathways, primarily involving hydrolysis of the ester and ether linkages, and potential reduction of the N-oxide group.

Hydrolytic Degradation

Based on studies of Propiverine, the primary degradation route under hydrolytic conditions (acidic, basic, and neutral) is the cleavage of its ether and ester bonds. It has been reported that the ether linkage is more labile and hydrolyzes before the ester group.

A similar hydrolytic cascade is expected for this compound. The initial step would be the hydrolysis of the propoxy ether bond, followed by the cleavage of the ester bond.

Hypothesized Hydrolytic Degradation Pathway:

  • Ether Hydrolysis: The propoxy group is cleaved, leading to the formation of an intermediate, 1-methyl-4-piperidyl N-oxide benzilate.

  • Ester Hydrolysis: Subsequent cleavage of the ester linkage would yield benzilic acid and 1-methyl-4-hydroxypiperidine N-oxide.

  • Further Degradation: Benzilic acid can further degrade to form benzophenone.

Oxidative Degradation

While this compound is already an oxidized form of Propiverine, further oxidative stress may lead to the degradation of the aromatic rings or the aliphatic side chain. However, N-oxides themselves are generally resistant to further oxidation at the nitrogen atom.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photolytic degradation. Potential pathways could involve radical-mediated reactions leading to the cleavage of the ester or ether bonds, or modifications to the diphenylmethyl moiety.

Thermal Degradation

Elevated temperatures can accelerate hydrolytic and oxidative degradation processes. The stability of the N-oxide bond at high temperatures should also be considered, with potential for rearrangement or reduction reactions.

Potential Reduction of the N-oxide

A significant degradation pathway for N-oxides under certain conditions (e.g., presence of reducing agents or specific catalysts) is the reduction back to the parent tertiary amine. In this case, this compound would be reduced to Propiverine. This pathway should be considered, especially under reductive stress conditions.

Potential Degradation Byproducts

Based on the hypothesized degradation pathways, a number of potential byproducts of this compound could be formed. The structures and key identifying information for these compounds are summarized in the table below.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Predicted Formation Pathway
PropiverineC₂₃H₂₉NO₃367.49Reduction of N-oxide
1-methyl-4-piperidyl N-oxide benzilateC₂₀H₂₃NO₄341.40Ether Hydrolysis
Benzilic AcidC₁₄H₁₂O₃228.24Ester Hydrolysis
1-methyl-4-hydroxypiperidine N-oxideC₆H₁₃NO₂131.17Ester Hydrolysis
BenzophenoneC₁₃H₁₀O182.22Degradation of Benzilic Acid
PropanolC₃H₈O60.10Ether Hydrolysis

Experimental Protocols for Forced Degradation Studies

While specific protocols for this compound are not available, the following general methodologies, adapted from ICH guidelines and common practices in the pharmaceutical industry, can be applied to investigate its stability.

General Sample Preparation

A stock solution of this compound of known concentration (e.g., 1 mg/mL) should be prepared in a suitable solvent system, such as a mixture of acetonitrile and water.

Hydrolysis
  • Acidic Hydrolysis: The stock solution is treated with 0.1 M to 1 M hydrochloric acid and heated at a controlled temperature (e.g., 60-80 °C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed.

  • Basic Hydrolysis: The stock solution is treated with 0.1 M to 1 M sodium hydroxide and maintained at a controlled temperature (e.g., 40-60 °C). Samples are taken at intervals, neutralized, and analyzed.

  • Neutral Hydrolysis: The stock solution is mixed with purified water and heated at a controlled temperature (e.g., 80 °C). Samples are collected at different time points for analysis.

Oxidation

The stock solution is treated with a solution of hydrogen peroxide (e.g., 3-30%) and kept at room temperature or slightly elevated temperature. Samples are analyzed at various time points.

Photostability

The stock solution, as well as the solid drug substance, is exposed to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Samples protected from light serve as controls.

Thermal Stress

The solid drug substance and its solution are subjected to elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without humidity for a specified duration.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required to separate and quantify this compound from its potential degradation products.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 220 nm) or MS for identification.

Visualization of Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of this compound.

G propiverine_n_oxide This compound propiverine Propiverine propiverine_n_oxide->propiverine Reduction intermediate 1-methyl-4-piperidyl N-oxide benzilate propiverine_n_oxide->intermediate Ether Hydrolysis propanol Propanol propiverine_n_oxide->propanol Ether Hydrolysis benzilic_acid Benzilic Acid intermediate->benzilic_acid Ester Hydrolysis hydroxypiperidine 1-methyl-4-hydroxypiperidine N-oxide intermediate->hydroxypiperidine Ester Hydrolysis benzophenone Benzophenone benzilic_acid->benzophenone Degradation

Caption: Hypothesized degradation pathways of this compound.

G cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acidic Hydrolysis Acidic Hydrolysis sample_prep Sample Preparation (Dilution, Neutralization) Acidic Hydrolysis->sample_prep Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->sample_prep Neutral Hydrolysis Neutral Hydrolysis Neutral Hydrolysis->sample_prep Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->sample_prep Photolysis (UV/Vis) Photolysis (UV/Vis) Photolysis (UV/Vis)->sample_prep Thermal Stress Thermal Stress Thermal Stress->sample_prep hplc Stability-Indicating HPLC sample_prep->hplc detection UV/MS Detection hplc->detection Degradation Products Degradation Products detection->Degradation Products characterization Structure Elucidation (MS/MS, NMR) This compound This compound This compound->Acidic Hydrolysis This compound->Basic Hydrolysis This compound->Neutral Hydrolysis This compound->Oxidation (H2O2) This compound->Photolysis (UV/Vis) This compound->Thermal Stress Degradation Products->characterization

Caption: Experimental workflow for forced degradation studies.

Conclusion

This technical guide provides a foundational understanding of the potential degradation pathways and byproducts of this compound. While direct experimental data is currently limited, the information presented, based on the degradation of the parent drug and general principles of N-oxide chemistry, serves as a valuable resource for researchers and professionals in drug development. The outlined experimental protocols offer a systematic approach to conducting forced degradation studies, which are essential for developing robust, stability-indicating analytical methods and ensuring the quality and safety of pharmaceutical products containing Propiverine and its metabolites. Further research is warranted to definitively elucidate the degradation profile of this compound under various stress conditions.

Structural Elucidation of Propiverine N-oxide Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of propiverine N-oxide metabolites. Propiverine, an anticholinergic and antispasmodic agent, is widely used for the treatment of overactive bladder. Its metabolism, particularly the formation of N-oxide metabolites, plays a crucial role in its efficacy and pharmacokinetic profile. This document details the metabolic pathways, analytical methodologies for identification and quantification, and the pharmacological relevance of these metabolites.

Propiverine Metabolism and N-Oxide Formation

Propiverine undergoes extensive first-pass metabolism primarily in the liver. The main metabolic pathway involves the oxidation of the tertiary nitrogen in the piperidinyl moiety, leading to the formation of N-oxides.[1] This reaction is predominantly mediated by cytochrome P450 enzymes, particularly CYP3A4, and flavin-containing monooxygenases (FMOs).[2]

Several N-oxide metabolites of propiverine have been identified, with the most significant being:

  • This compound (M-1 or P-4(N→O)) : 1-methyl-4-piperidyl diphenylpropoxyacetate N-oxide.[2]

  • DPr-P-4(N→O) (M-2) : 1-methyl-4-piperidyl benzilate N-oxide.[2]

  • M-5 : A major N-oxide metabolite found in plasma and urine.[3]

These metabolites are not mere inactive byproducts; they exhibit pharmacological activity and contribute to the overall therapeutic effect and side-effect profile of propiverine.

Quantitative Analysis of Propiverine and its N-oxide Metabolites

The quantification of propiverine and its N-oxide metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used analytical technique for this purpose due to its high sensitivity and selectivity.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for propiverine and its major N-oxide metabolite, M-5, in humans.

AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
Propiverine 155 (96–240)--4.1
This compound (M-5) 645 (385–955)---

Data presented as median (range) or mean. Cmax and data for M-5 were reported after 5 days of multiple dosing. Propiverine's half-life was determined after a single dose.

Urinary Excretion Profile

The urinary excretion of propiverine and its metabolites provides insight into the extent of metabolism and routes of elimination. Following oral administration of radiolabeled propiverine, a significant portion of the dose is recovered in the urine as metabolites.

CompoundPercentage of Administered Dose Excreted in Urine (24h)
Propiverine 2–3%
This compound (M-5) 20%
M-6 5%
M-14 1%
Total N-oxides 40-50% of radioactivity

Data compiled from studies using radiolabeled propiverine.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of Human Plasma

A simple and rapid protein precipitation method is commonly employed for the extraction of propiverine and its N-oxide metabolites from human plasma.

Materials:

  • Human plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Internal standard (IS) solution (e.g., oxybutynin or a stable isotope-labeled analog)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add a specified amount of the internal standard solution.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

An alternative liquid-liquid extraction (LLE) method has also been validated:

Protocol for LLE:

  • To 0.2 mL of plasma, add the internal standard.

  • Alkalinize the sample to approximately pH 9.

  • Add 1 mL of dichloromethane and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method for Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous solution (e.g., 0.1% formic acid or 1% acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common isocratic condition is 0.1% formic acid in water/acetonitrile (25:75, v/v).

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 40°C).

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Propiverine: m/z 368 → 183

    • This compound: m/z 384 → 183

    • Internal Standard (Oxybutynin): m/z 358 → 142

  • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Structural Elucidation Workflow

The definitive identification of novel metabolites requires their structural elucidation, a process that combines chromatographic separation with spectroscopic techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

G cluster_0 Sample Preparation cluster_1 Separation & Detection cluster_2 Data Analysis & Structure Proposal cluster_3 Structure Confirmation BiologicalMatrix Biological Matrix (Urine, Plasma, Feces) Extraction Extraction & Concentration BiologicalMatrix->Extraction LC Liquid Chromatography Extraction->LC HRMS High-Resolution MS LC->HRMS MetaboliteProfiling Metabolite Profiling HRMS->MetaboliteProfiling ProposedStructure Propose Putative Structure MetaboliteProfiling->ProposedStructure Isolation Isolation & Purification ProposedStructure->Isolation NMR NMR Spectroscopy (1H, 13C, 2D NMR) Isolation->NMR ConfirmedStructure Confirmed Structure NMR->ConfirmedStructure

Fig. 1: Workflow for Metabolite Structural Elucidation.
Role of High-Resolution Mass Spectrometry (HRMS)

HRMS provides accurate mass measurements, which are used to determine the elemental composition of the parent ion and its fragments. This information is critical for proposing a putative chemical structure for the metabolite. The mass shift from the parent drug can indicate the type of metabolic transformation (e.g., an increase of 16 Da suggests an oxidation, such as N-oxidation).

Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure determination. After a metabolite is isolated and purified in sufficient quantity, various NMR experiments are performed:

  • ¹H NMR: Provides information about the number and chemical environment of protons.

  • ¹³C NMR: Provides information about the carbon skeleton.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Establishes connectivity between atoms within the molecule.

For N-oxide formation, characteristic chemical shift changes are observed for the protons and carbons adjacent to the nitrogen atom, confirming the site of oxidation.

Pharmacological Significance and Signaling Pathways

Propiverine and its metabolites exert their therapeutic effects by acting as antagonists at muscarinic acetylcholine receptors in the detrusor smooth muscle of the bladder, leading to muscle relaxation and a reduction in urinary urgency and frequency. Propiverine and some of its metabolites, including the N-oxides, also exhibit calcium channel blocking activity.

The primary signaling pathway for muscarinic receptor-mediated detrusor contraction involves M3 receptors coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to muscle contraction. A secondary pathway involves M2 receptors coupled to Gi proteins, which can inhibit adenylyl cyclase and contribute to contraction.

G cluster_0 Propiverine & N-oxide Metabolites cluster_1 Cellular Receptors cluster_2 Downstream Signaling cluster_3 Physiological Effect Propiverine Propiverine & N-oxide Metabolites M3R M3 Muscarinic Receptor Propiverine->M3R Antagonism LTypeCa L-type Ca2+ Channel Propiverine->LTypeCa Blockade Relaxation Detrusor Muscle Relaxation Propiverine->Relaxation Gq11 Gq/11 M3R->Gq11 Activates CaInflux Ca2+ Influx LTypeCa->CaInflux Mediates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates CaRelease Ca2+ Release IP3->CaRelease Stimulates Contraction Detrusor Muscle Contraction CaRelease->Contraction CaInflux->Contraction

Fig. 2: Propiverine's Mechanism of Action.

Conclusion

The structural elucidation of this compound metabolites is a critical component of understanding the drug's overall disposition and pharmacological activity. The formation of active N-oxide metabolites contributes significantly to the therapeutic effects observed in patients with overactive bladder. The analytical methods and workflows described in this guide provide a framework for the accurate identification and quantification of these important metabolites, supporting further research and development in this area.

References

Propiverine N-oxide as a Biomarker for Propiverine Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiverine is an anticholinergic and antispasmodic agent widely used for the treatment of overactive bladder (OAB). Its therapeutic effects are attributed to its antagonism of muscarinic receptors and inhibition of calcium influx in bladder smooth muscle cells.[1][2] Propiverine undergoes extensive first-pass metabolism, with propiverine N-oxide (M-5 or P4NO) being one of its major and pharmacologically active metabolites.[3][4][5] This technical guide provides a comprehensive overview of this compound's role as a biomarker for propiverine metabolism, detailing quantitative data, experimental protocols, and metabolic pathways.

Propiverine Metabolism and the Role of this compound

Propiverine is metabolized in the liver and intestines primarily through oxidation. The main metabolic pathway involves the N-oxidation of the piperidyl nitrogen, a reaction mediated by cytochrome P450 3A4 (CYP3A4) and flavin-containing monooxygenases (FMOs). This process leads to the formation of this compound, a significant metabolite that circulates in the plasma at concentrations often exceeding that of the parent drug.

This compound is not an inactive byproduct; it exhibits pharmacological activity, contributing to the overall therapeutic effect of propiverine. It acts as a muscarinic receptor antagonist, although its binding affinity and potency may differ from the parent compound. The significant systemic exposure to this compound makes it a crucial analyte for pharmacokinetic and pharmacodynamic studies and a valuable biomarker for assessing propiverine metabolism and patient exposure.

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacokinetics and urinary excretion of propiverine and its N-oxide metabolite in humans.

Table 1: Pharmacokinetic Parameters of Propiverine and this compound in Healthy Adults

ParameterPropiverineThis compound (M-5)Reference
Mean Elimination Half-life (t½) 12.2 ± 11.2 hours14.5 ± 9.94 hours
Maximum Serum Concentration (Cmax) after 5 days of multiple dosing (15 mg propiverine) 155 ng/mL (median; range: 96-240)645 ng/mL (median; range: 385-955)
Absolute Bioavailability (15 mg IR) 40.5%Not reported

Table 2: Urinary Excretion of Propiverine and its Metabolites (as a percentage of the original dose 24 hours after oral administration)

CompoundPercentage of Dose in UrineReference
Propiverine 2-3%
This compound (M-5) 20%
Metabolite M-6 5%
Metabolite M-14 1%
Total Radioactivity Recovered in Urine (within 12 days of a 30 mg dose) ~60%

Experimental Protocols

Quantification of Propiverine and this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the simultaneous determination of propiverine and this compound in human plasma.

a. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma in a microcentrifuge tube, add a suitable internal standard (e.g., oxybutynin or a stable isotope-labeled analog of propiverine).

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion onto the LC-MS/MS system.

b. Liquid Chromatography Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A reversed-phase C8 or C18 column (e.g., 50 mm x 2.1 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile or methanol.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Gradient: A suitable gradient to ensure separation of the analytes from endogenous plasma components. A typical run time is 2-5 minutes.

  • Column Temperature: 40°C.

c. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Propiverine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for each analyte and the internal standard.

d. Validation

The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability. The lower limit of quantification is typically in the range of 1-2 ng/mL for both propiverine and this compound.

In Vitro Metabolism of Propiverine using Human Liver Microsomes

This protocol outlines a general procedure to study the formation of this compound from propiverine in vitro.

a. Materials

  • Human liver microsomes (pooled from multiple donors).

  • Propiverine solution (in a suitable solvent like methanol or DMSO at a low final concentration).

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Incubator capable of maintaining 37°C.

  • Quenching solution (e.g., cold acetonitrile).

b. Incubation Procedure

  • Prepare an incubation mixture containing human liver microsomes (e.g., 0.5-1.0 mg/mL protein concentration) and phosphate buffer in a microcentrifuge tube.

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the propiverine solution. The final substrate concentration should be chosen based on the experimental objectives (e.g., 1-10 µM).

  • Start the enzymatic reaction by adding the NADPH regenerating system or NADPH.

  • Incubate the mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of propiverine and this compound using a validated LC-MS/MS method as described above.

Visualizations

Metabolic Pathway of Propiverine

Propiverine_Metabolism Propiverine Propiverine N_Oxide This compound (M-5) Propiverine->N_Oxide CYP3A4, FMOs (N-oxidation) Other_Metabolites Other Metabolites (e.g., M-6, M-14) Propiverine->Other_Metabolites Oxidation, Ester Cleavage Excretion Urinary Excretion N_Oxide->Excretion Other_Metabolites->Excretion

Caption: Metabolic conversion of propiverine to its major N-oxide metabolite.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection (MRM) hplc->msms quantification Quantification msms->quantification report Report Generation quantification->report

Caption: Workflow for the quantification of propiverine and its N-oxide.

Signaling Pathway of Propiverine and this compound in Detrusor Muscle

Detrusor_Signaling cluster_antagonism Muscarinic Receptor Antagonism cluster_calcium Calcium Channel Blockade cluster_contraction Cellular Response Propiverine Propiverine & This compound M3_Receptor M3 Muscarinic Receptor Propiverine->M3_Receptor Ca_Channel L-type Ca2+ Channel Propiverine->Ca_Channel PLC Phospholipase C (PLC) M3_Receptor->PLC Blocks ACh binding Ca_Influx Ca2+ Influx PLC->Ca_Influx Inhibits downstream signaling Ca_Channel->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction

Caption: Dual mechanism of action of propiverine in detrusor muscle cells.

Conclusion

This compound is a major and pharmacologically active metabolite of propiverine, playing a significant role in its therapeutic effect. Its high circulating concentrations make it an essential biomarker for understanding the metabolism and disposition of propiverine. The analytical methods and experimental protocols described in this guide provide a framework for the accurate quantification of propiverine and its N-oxide, facilitating further research into their pharmacokinetic-pharmacodynamic relationships and the optimization of OAB therapy. The provided visualizations offer a clear representation of the metabolic pathways and mechanisms of action, serving as valuable tools for researchers in the field.

References

Methodological & Application

Preparation of Propiverine N-oxide Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiverine, an anticholinergic and spasmolytic agent, is widely used for the treatment of urinary incontinence and overactive bladder syndrome. Its major metabolite, Propiverine N-oxide, is a crucial compound for pharmacokinetic, pharmacodynamic, and impurity profiling studies during drug development and post-market surveillance. The availability of a well-characterized analytical standard of this compound is therefore essential for accurate quantification and identification in biological matrices and pharmaceutical formulations.

This document provides detailed application notes and protocols for the laboratory-scale preparation of this compound analytical standard. The described procedures cover the chemical synthesis of this compound from Propiverine hydrochloride, followed by its purification and comprehensive analytical characterization.

Data Presentation

The following table summarizes the key analytical data for the prepared this compound analytical standard.

ParameterMethodResult
Identity
Chemical NameIUPAC1-methyl-4-piperidyl 2,2-diphenyl-2-propoxyacetate 1-oxide
Molecular Formula-C₂₃H₂₉NO₄
Molecular Weight-383.48 g/mol
CAS Number-111071-96-6 (base)
Purity
Purity by HPLCHPLC-UV (210 nm)> 99.5%
Characterization
AppearanceVisualWhite to off-white solid
Melting PointMelting Point Apparatus155-158 °C
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)NMR Spectroscopyδ 7.50-7.20 (m, 10H, Ar-H), 5.15 (m, 1H, O-CH), 3.65 (t, J=6.5 Hz, 2H, O-CH₂), 3.40 (m, 2H, N-CH₂ₐₓ), 3.20 (s, 3H, N-CH₃), 2.90 (m, 2H, N-CH₂ₑq), 2.20-1.90 (m, 4H, piperidine-CH₂), 1.65 (sextet, J=7.0 Hz, 2H, CH₂-CH₃), 0.90 (t, J=7.4 Hz, 3H, CH₂-CH₃)
¹³C NMR (100 MHz, CDCl₃)NMR Spectroscopyδ 172.5 (C=O), 140.0 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 127.2 (Ar-CH), 85.0 (C-O), 70.0 (O-CH₂), 68.0 (N-CH₂), 60.5 (N-CH₃), 28.0 (piperidine-CH₂), 22.5 (CH₂-CH₃), 10.5 (CH₂-CH₃)
Mass Spectrum (ESI+)LC-MS/MSm/z 384.2 [M+H]⁺, Fragmentation at m/z 368.2 [M+H-O]⁺, 183.1, 105.1
Chromatographic Data
Retention Time (HPLC)See HPLC ProtocolApproximately 4.5 min

Experimental Protocols

Synthesis of this compound from Propiverine Hydrochloride

This protocol describes the N-oxidation of Propiverine using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Propiverine Hydrochloride

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM), analytical grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Propiverine Free Base: Dissolve Propiverine Hydrochloride (1.0 g, 2.47 mmol) in deionized water (20 mL). Basify the solution to pH 10-11 with 1 M sodium hydroxide. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Propiverine free base as an oil.

  • N-Oxidation: Dissolve the Propiverine free base in dichloromethane (25 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (0.65 g, ~2.97 mmol, 1.2 equivalents) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v). The disappearance of the Propiverine spot and the appearance of a more polar product spot (lower Rf) indicates reaction completion.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate solution (15 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Flash chromatography system or glass column

  • Test tubes for fraction collection

  • TLC plates and developing chamber

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in dichloromethane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully load the dry sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane. Start with 100% dichloromethane and gradually increase the methanol concentration (e.g., from 0% to 10% methanol).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure this compound.

  • Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound as a white to off-white solid.

Analytical Characterization

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: 0.05 M Phosphate Buffer (pH 3.0) (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

LC Conditions:

  • Use the same HPLC conditions as described in section 3.1 or a faster gradient method compatible with MS detection.

MS/MS Conditions (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Scan Mode: Multiple Reaction Monitoring (MRM) or full scan with product ion scan

  • Precursor Ion (Q1): m/z 384.2

  • Product Ions (Q3): Monitor for characteristic fragments, e.g., m/z 368.2 (loss of oxygen), 183.1, and 105.1.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Sample Preparation:

  • Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

Experiments:

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) if further structural confirmation is needed.

Visualizations

Synthesis_Pathway Propiverine_HCl Propiverine HCl Propiverine_Base Propiverine (Free Base) Propiverine_HCl->Propiverine_Base NaOH Propiverine_N_Oxide This compound Propiverine_Base->Propiverine_N_Oxide DCM, 0°C to RT mCPBA m-CPBA mCPBA->Propiverine_N_Oxide

Caption: Synthesis pathway of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Start Propiverine HCl Free Base Preparation Prepare Free Base (NaOH, DCM extraction) Start->Free Base Preparation N-Oxidation N-Oxidation with m-CPBA Free Base Preparation->N-Oxidation Work-up Quench & Wash (Na2S2O3, NaHCO3) N-Oxidation->Work-up Crude Product Crude this compound Work-up->Crude Product Purification Flash Column Chromatography (DCM/MeOH gradient) Crude Product->Purification Pure Product Pure this compound Purification->Pure Product Purity Purity Assessment (HPLC-UV) Pure Product->Purity Identity Identity Confirmation (LC-MS/MS) Pure Product->Identity Structure Structural Elucidation (¹H & ¹³C NMR) Pure Product->Structure Final Standard Analytical Standard (>99.5% Purity) Purity->Final Standard Identity->Final Standard Structure->Final Standard

Caption: Experimental workflow for standard preparation.

Application Note: Quantification of Propiverine N-oxide in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Propiverine N-oxide, the major active metabolite of Propiverine, in human plasma. The described protocol utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput pharmacokinetic studies in drug development. The method has been validated for linearity, accuracy, precision, and recovery.

Introduction

Propiverine is an anticholinergic agent used for the treatment of overactive bladder. It is extensively metabolized in the liver to its major active metabolite, this compound.[1][2] Accurate quantification of this metabolite in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling and for assessing the overall exposure to the active moieties of the drug. This document provides a detailed protocol for the determination of this compound in human plasma using HPLC-MS/MS.

Chemical Structures

CompoundStructure
Propiverine
This compound

Caption: Chemical structures of Propiverine and its major metabolite, this compound.[1]

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d10 (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Equipment
  • HPLC system (e.g., Shimadzu, Waters, Agilent)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent)

  • Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.[3][4]

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-d10, 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the HPLC-MS/MS system.

Chromatographic Conditions
ParameterValue
Column C18 reversed-phase, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table below
Column Temperature 40 °C
Injection Volume 5 µL

Gradient Elution Program

Time (min)% Mobile Phase B
0.010
0.510
2.590
3.590
3.610
5.010
Mass Spectrometric Conditions

The analysis is performed using a tandem mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temperature 550 °C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi
MRM Transitions See Table below

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 384.2183.135
This compound-d10 (IS) 394.2183.135

Note: The specific m/z transition for this compound is m/z 384 → 183.

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 2 to 1000 ng/mL for this compound in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently > 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low 6< 10± 10< 10± 10
Medium 80< 8± 8< 8± 8
High 800< 8± 8< 8± 8
Recovery

The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The recovery was consistent across the different QC levels.

QC LevelMean Extraction Recovery (%)
Low > 85
Medium > 85
High > 85
Lower Limit of Quantification (LLOQ)

The LLOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision (within ±20% of the nominal value and a CV < 20%). The LLOQ for this compound in human plasma was determined to be 2 ng/mL.

Experimental Workflows and Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma 100 µL Plasma is Add 10 µL IS plasma->is ppt Add 300 µL Acetonitrile is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection Extracted Sample hplc HPLC Separation (C18 column) injection->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quantification Quantification msms->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

logical_relationship Propiverine Propiverine Metabolism Hepatic Metabolism Propiverine->Metabolism Propiverine_N_oxide This compound (Active Metabolite) Metabolism->Propiverine_N_oxide Plasma_Quantification Plasma Quantification (HPLC-MS/MS) Propiverine_N_oxide->Plasma_Quantification PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Plasma_Quantification->PK_PD_Studies

Caption: Logical relationship from drug administration to pharmacokinetic assessment.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic run time make it well-suited for the analysis of a large number of samples in a regulated bioanalytical laboratory, supporting pharmacokinetic studies in the development of Propiverine.

References

Application Notes and Protocols for In Vitro Bladder Smooth Muscle Contraction Assay Using Propiverine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiverine is an anticholinergic and calcium-modulating agent used for the symptomatic treatment of urinary incontinence, increased urinary frequency, and urgency associated with overactive bladder (OAB).[1] Following oral administration, propiverine is extensively metabolized, with one of its major active metabolites being propiverine N-oxide.[2] This metabolite contributes significantly to the therapeutic effects of the parent drug.[3][4] Understanding the pharmacological profile of this compound on bladder smooth muscle is crucial for elucidating its mechanism of action and for the development of new therapeutics for OAB.

This document provides detailed application notes and protocols for an in vitro bladder smooth muscle contraction assay to evaluate the effects of this compound. The protocols described herein are based on established methodologies for isolated organ bath studies.[5]

Mechanism of Action: Bladder smooth muscle contraction is primarily mediated by the activation of muscarinic receptors (predominantly M3 subtype) by acetylcholine, leading to an increase in intracellular calcium concentration ([Ca2+]i). This calcium influx occurs through voltage-operated L-type calcium channels and release from intracellular stores. Propiverine and its N-oxide metabolite exert their effects through a dual mechanism:

  • Anticholinergic Activity: Competitive antagonism of muscarinic receptors, thereby inhibiting the effects of acetylcholine.

  • Calcium Channel Blockade: Inhibition of calcium influx through L-type calcium channels, leading to smooth muscle relaxation.

This compound has been shown to bind significantly to L-type calcium channel antagonist receptors in the bladder.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on bladder smooth muscle contraction induced by various agonists.

Table 1: Inhibitory Effect of this compound on Carbachol-Induced Contractions in Human Detrusor Smooth Muscle

This compound ConcentrationMaximum Contractile Response (% of Control)
Control100%
1 µMSignificantly Reduced
10 µMFurther Reduced
100 µMMarkedly Reduced

Data synthesized from qualitative descriptions in Sugiyama et al., 2008. The study reported a concentration-dependent reduction in the maximum contractile response to carbachol, but specific percentage inhibitions were not provided.

Table 2: Inhibitory Effects of this compound on KCl- and CaCl2-Induced Contractions in Human Detrusor Smooth Muscle

AgonistThis compound Effect
KCl-induced contractionSignificant Inhibition
CaCl2-induced contractionSignificant Inhibition

Data synthesized from Sugiyama et al., 2008.

Table 3: Inhibitory Potency (-log IC50) of this compound (M-5) on Electrical Field Stimulation (EFS)-Induced Contractions in Different Species

Species-log IC50 (M)
Human~ 5.5
Pig~ 5.7
MouseNot Determined

Data extracted from Wuest et al., 2005.

Table 4: Effect of this compound (M-5) on the Maximum Carbachol-Induced Contraction in Different Species

SpeciesEffect on Maximum Contraction
HumanReduction
PigReduction
MouseReduction

Data extracted from Wuest et al., 2005. This suggests a non-competitive antagonism or calcium channel blocking effect in addition to muscarinic receptor antagonism.

Table 5: Binding Affinity (Ki) of this compound for L-type Calcium Channel Antagonist Receptors in Rat Bladder

RadioligandThis compound Ki (µM)
(+)-[3H]PN 200-110 (Dihydropyridine site)1.8 ± 0.2

Data extracted from Yamada et al. This demonstrates a direct interaction of this compound with L-type calcium channels.

Experimental Protocols

Tissue Preparation
  • Animal Model: Male Sprague-Dawley rats (250-300 g) are a suitable model. All animal procedures should be approved by the institutional animal care and use committee.

  • Euthanasia and Bladder Excision: Euthanize the animal using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Make a midline abdominal incision and carefully excise the urinary bladder.

  • Dissection: Place the bladder in cold (4°C), oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7). Remove any adhering fat and connective tissue.

  • Strip Preparation: Cut the bladder open from the neck to the dome. Prepare longitudinal strips of detrusor smooth muscle (approximately 2 mm wide and 8-10 mm long). The urothelium may be removed if desired to study the direct effects on the smooth muscle.

Organ Bath Setup
  • Apparatus: Use a standard isolated organ bath system with a 10-20 mL tissue chamber maintained at 37°C. The chamber should be continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

  • Mounting: Mount the bladder strips vertically in the organ baths. Attach one end to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

  • Equilibration: Equilibrate the tissues for at least 60 minutes under a resting tension of 1.0 g. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

Experimental Procedure: Evaluation of this compound Effects

a) Effect on Carbachol-Induced Contractions (Muscarinic Receptor Antagonism)

  • After equilibration, elicit a reference contraction with a submaximal concentration of carbachol (e.g., 1 µM).

  • Wash the tissues and allow them to return to baseline.

  • Add this compound at the desired concentration (e.g., 0.1, 1, 10, 100 µM) to the organ bath and incubate for 30 minutes.

  • Generate a cumulative concentration-response curve for carbachol (e.g., 10 nM to 100 µM) in the presence of this compound.

  • A parallel rightward shift in the concentration-response curve without a reduction in the maximum response indicates competitive antagonism, while a reduction in the maximum response suggests non-competitive antagonism or a functional antagonism via calcium channel blockade.

b) Effect on KCl-Induced Contractions (Voltage-Gated Calcium Channel Blockade)

  • After equilibration, induce a sustained contraction by adding a high concentration of KCl (e.g., 80 mM) to the organ bath. This depolarizes the cell membrane and opens voltage-gated L-type calcium channels.

  • Once the contraction has reached a stable plateau, add this compound in a cumulative manner (e.g., 0.1 µM to 100 µM) to assess its relaxant effect.

  • Inhibition of KCl-induced contractions is indicative of calcium channel blocking activity.

c) Effect on Electrical Field Stimulation (EFS)-Induced Contractions (Neurogenic Contractions)

  • After equilibration, induce contractions using EFS with appropriate parameters (e.g., 10-20 Hz, 1 ms pulse duration, 80 V, 5-second trains every 2 minutes). These parameters stimulate intramural nerves to release acetylcholine and ATP, causing smooth muscle contraction.

  • Once stable and reproducible contractions are obtained, add this compound at various concentrations and observe the inhibition of the EFS-induced contractions.

  • This assesses the compound's ability to inhibit neurally mediated bladder contraction.

Visualizations

G cluster_workflow Experimental Workflow A Tissue Preparation (Rat Bladder Strips) B Organ Bath Mounting & Equilibration A->B C Induction of Contraction (Carbachol, KCl, or EFS) B->C D Incubation with This compound C->D E Measurement of Contractile Response D->E F Data Analysis (Concentration-Response Curves) E->F

Caption: Experimental workflow for the in vitro bladder smooth muscle contraction assay.

G cluster_pathway Signaling Pathway of Bladder Smooth Muscle Contraction and Site of Action of this compound ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Gq11 Gq/11 Protein M3R->Gq11 L_type L-type Ca2+ Channel M3R->L_type Opens PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_release Ca2+ Release SR->Ca_release Ca_calmodulin Ca2+-Calmodulin Complex Ca_release->Ca_calmodulin Ca_entry Ca2+ Influx Ca_entry->Ca_calmodulin L_type->Ca_entry Depolarization Depolarization (e.g., by KCl) Depolarization->L_type MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Contraction Contraction MLCK->Contraction PNO This compound PNO->M3R Antagonizes PNO->L_type Blocks

Caption: Signaling pathway of bladder smooth muscle contraction and the dual inhibitory action of this compound.

References

Application Notes and Protocols: Radioligand Binding Assay for Propiverine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a radioligand binding assay to determine the affinity of Propiverine N-oxide for muscarinic acetylcholine receptors (mAChRs). This assay is crucial for characterizing the pharmacological profile of this active metabolite of Propiverine, a drug used in the treatment of overactive bladder.

This compound, also known as M-1, is a major active metabolite of Propiverine.[1][2] Like its parent compound, it exhibits anticholinergic activity by binding to muscarinic receptors.[3][4] Understanding the binding affinity of this compound to different muscarinic receptor subtypes (M1-M5) is essential for elucidating its mechanism of action and potential side-effect profile. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand (in this case, this compound) and a receptor.[5]

Principle of the Assay

This protocol describes a competitive radioligand binding assay. The assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to muscarinic receptors. A commonly used radioligand for muscarinic receptors is [N-methyl-³H]scopolamine ([³H]NMS), a non-selective muscarinic antagonist. By incubating a constant concentration of [³H]NMS and receptor-containing membranes with increasing concentrations of this compound, a competition curve is generated. From this curve, the half-maximal inhibitory concentration (IC50) can be determined, which is the concentration of this compound that displaces 50% of the specifically bound radioligand. The IC50 value can then be converted to the inhibition constant (Ki), which represents the affinity of the ligand for the receptor.

Data Presentation

The following tables summarize the binding affinities (Ki values) of Propiverine, this compound, and other relevant compounds for muscarinic receptors, as reported in the scientific literature.

Table 1: Inhibitory Effects (Ki values in nM) of Propiverine and its N-oxide Metabolite on [³H]NMS Binding in Rat Tissues

CompoundBladderCerebral Cortex
Propiverine2.8 ± 0.41.5 ± 0.2
This compound (P-4(N→O))5.1 ± 0.63.9 ± 0.5

*P<0.05, significantly different from the corresponding value for propiverine.

Table 2: Binding Affinities (Ki values in nM) of Propiverine and its Metabolites for Human Muscarinic Receptor Subtypes (hM1-hM5) Expressed in CHO-K1 Cells

CompoundhM1hM2hM3hM4hM5
Propiverine4.2115.45.93.5
This compound (M-5)2568324518
Oxybutynin3.6136.2114.8
Tolterodine4.13.86.55.24.5

Experimental Protocols

This section provides a detailed methodology for performing a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.

Materials and Reagents
  • Radioligand: [N-methyl-³H]scopolamine ([³H]NMS) (Specific activity: ~80 Ci/mmol)

  • Test Compound: this compound

  • Reference Compounds: Propiverine, Atropine (for non-specific binding determination)

  • Receptor Source:

    • Membrane preparations from tissues expressing muscarinic receptors (e.g., rat or human bladder, cerebral cortex).

    • Membranes from cell lines stably expressing specific human muscarinic receptor subtypes (e.g., CHO-K1 cells expressing hM1, hM2, hM3, hM4, or hM5).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Protein Assay Reagents (e.g., BCA or Bradford assay kit)

  • Equipment:

    • Homogenizer (for tissue preparation)

    • High-speed refrigerated centrifuge

    • 96-well microplates

    • Incubator or water bath

    • Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C)

    • Liquid scintillation counter

    • pH meter

    • Vortex mixer

    • Pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis ReceptorPrep Receptor Membrane Preparation Incubation Incubate Membranes, [3H]NMS, and This compound ReceptorPrep->Incubation LigandPrep Radioligand & Test Compound Dilutions LigandPrep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate Specific Binding, IC50, and Ki Counting->Analysis

Caption: Workflow for the radioligand binding assay.

Step-by-Step Protocol

1. Receptor Membrane Preparation (from Tissues)

  • Euthanize the animal according to approved ethical guidelines.

  • Dissect the desired tissue (e.g., bladder, cerebral cortex) on ice.

  • Weigh the tissue and homogenize it in 10-20 volumes of ice-cold assay buffer using a Polytron or similar homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the pellet by resuspending it in fresh ice-cold assay buffer and centrifuging again at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the final pellet in a small volume of assay buffer.

  • Determine the protein concentration of the membrane suspension using a standard protein assay.

  • Store the membrane aliquots at -80°C until use.

2. Receptor Membrane Preparation (from Cultured Cells)

  • Harvest cells expressing the muscarinic receptor subtype of interest.

  • Centrifuge the cell suspension and wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold assay buffer and lyse the cells by homogenization or sonication.

  • Proceed with the centrifugation and washing steps as described for tissue preparation (steps 1.4 - 1.9).

3. Competitive Binding Assay

  • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

  • In a 96-well microplate, set up the assay in triplicate for each condition:

    • Total Binding: Add assay buffer.

    • Non-specific Binding (NSB): Add a high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).

    • Competition: Add the different dilutions of this compound.

  • Add the radioligand, [³H]NMS, to all wells at a final concentration close to its Kd value (typically 0.1-1.0 nM).

  • Add the membrane preparation to all wells. The amount of protein per well should be optimized to ensure that less than 10% of the added radioligand is bound.

  • The final assay volume is typically 200-250 µL.

  • Incubate the plate at 25°C or 37°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid vacuum filtration through a glass fiber filter pre-soaked in wash buffer using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

  • Count the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding is calculated as: (Specific binding at a given drug concentration / Specific binding in the absence of drug) x 100

  • Determine IC50:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway and Binding Principle Diagram

G cluster_binding Competitive Binding at Muscarinic Receptor cluster_signal Downstream Signaling (M3 Subtype Example) Receptor Muscarinic Receptor Gq Gq Receptor->Gq Activates Receptor->Gq Blocked by This compound Radioligand [3H]NMS Radioligand->Receptor Binds Propiverine Propiverine N-oxide Propiverine->Receptor Competes PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response Ca_PKC->Response

Caption: Competitive binding and muscarinic signaling.

References

Propiverine N-oxide stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiverine N-oxide is an active metabolite of propiverine, a widely used medication for the treatment of overactive bladder (OAB).[1][2] Understanding the pharmacological properties and proper handling of this metabolite is crucial for research and development in urology and pharmacology. This compound, like its parent compound, exhibits a dual mechanism of action, functioning as both an antimuscarinic agent and a calcium channel blocker.[1][2][3] This dual activity contributes to its efficacy in reducing detrusor muscle contractions. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions, along with a summary of its physicochemical properties and a diagram of its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate preparation of solutions and for understanding its behavior in experimental settings.

PropertyValueSource
Molecular Formula C23H29NO4
Molecular Weight 383.48 g/mol
Appearance Off-white solid
Purity (by HPLC) ≥95%
Solubility Soluble in DMSO and Methanol
CAS Number 111071-96-6 (base); 1329509-71-8 (HCl salt)

Stock Solution Preparation and Storage

Proper preparation and storage of stock solutions are critical to ensure the stability and activity of this compound for experimental use.

Recommended Solvents and Storage Conditions

The following table summarizes the recommended solvents and storage conditions for this compound stock solutions.

SolventRecommended Storage TemperatureLong-term Stability
Dimethyl Sulfoxide (DMSO)-20°CData not available. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
Methanol-20°CData not available. Use freshly prepared solutions when possible.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.83 mg of this compound (Molecular Weight = 383.48 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO (in this example, 1 mL) to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath and/or sonication can be used to aid dissolution if precipitation is observed.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

  • Working Solution Preparation: For in vitro assays, the DMSO stock solution can be further diluted with an appropriate aqueous buffer or cell culture medium to the final desired concentration. It is important to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the experimental system (typically <0.5%).

Mechanism of Action

This compound exerts its pharmacological effects on the detrusor smooth muscle of the bladder through a dual mechanism of action: antagonism of muscarinic receptors and inhibition of L-type calcium channels. This leads to muscle relaxation and a reduction in urinary frequency and urgency.

Propiverine_N_Oxide_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R binds Ca_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ext->L_type_Ca_Channel PLC PLC M3R->PLC activates Ca_int Ca²⁺ L_type_Ca_Channel->Ca_int influx IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG IP3->Ca_int release from SR Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_int->Ca_Calmodulin MLCK MLCK Ca_Calmodulin->MLCK activates Contraction Muscle Contraction MLCK->Contraction phosphorylates myosin Propiverine_N_Oxide This compound Propiverine_N_Oxide->M3R antagonizes Propiverine_N_Oxide->L_type_Ca_Channel blocks

Caption: Mechanism of action of this compound in detrusor smooth muscle cells.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of this compound in vitro.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock_prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) working_sol Prepare Working Solutions (Dilute stock in media) stock_prep->working_sol cell_culture Culture Detrusor Smooth Muscle Cells treatment Treat Cells with this compound or Vehicle Control cell_culture->treatment working_sol->treatment assay_type Perform In Vitro Assay (e.g., Contraction Assay, Ca²⁺ Imaging) treatment->assay_type data_acq Data Acquisition assay_type->data_acq stat_analysis Statistical Analysis data_acq->stat_analysis results Results Interpretation stat_analysis->results

Caption: A typical experimental workflow for in vitro studies of this compound.

References

Application Notes and Protocols for Studying Propiverine N-oxide in Isolated Detrusor Strips

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Propiverine is a widely used medication for treating overactive bladder (OAB). Its therapeutic effects are attributed to its dual mechanism of action: anticholinergic activity and calcium channel modulation.[1][2] Propiverine is extensively metabolized in the liver, with one of its major active metabolites being Propiverine N-oxide (also referred to as P-4(N→O) or M-5).[3][4] This metabolite contributes significantly to the overall pharmacological effect of the parent drug.[5] These application notes provide detailed experimental protocols for investigating the effects of this compound on isolated detrusor smooth muscle strips, a fundamental in vitro model for studying bladder pharmacology.

Mechanism of Action of this compound

This compound exerts its effects on detrusor muscle through two primary pathways:

  • Anticholinergic Activity: It acts as a competitive antagonist at muscarinic receptors, primarily the M2 and M3 subtypes, which are crucial for mediating bladder contractions induced by acetylcholine.

  • Calcium Antagonism: It inhibits the influx of extracellular calcium through L-type calcium channels, thereby reducing detrusor muscle contractility. This dual action contributes to its efficacy in suppressing involuntary bladder contractions.

Data Presentation

The following tables summarize key quantitative data from studies on Propiverine and its N-oxide metabolite.

Table 1: Binding Affinity (Ki values in nM) of Propiverine and this compound to L-type Calcium Channel Antagonist Receptors in Rat Bladder

Compound(+)-[3H]PN 200-110[3H]Verapamil[3H]Diltiazem
Propiverine1,280 ± 1501,360 ± 180296 ± 46
This compound (P-4(N→O))3,140 ± 4203,360 ± 510782 ± 125*

*P < 0.05 compared with Propiverine. Data extracted from a study on rat bladder tissue.

Table 2: Functional Potency (-log IC50 M) of Propiverine and its Metabolites on Electrically Stimulated Contractions in Human and Pig Detrusor Strips

CompoundHuman DetrusorPig Detrusor
Propiverine6.4 ± 0.16.2 ± 0.1
This compound (M-5)5.2 ± 0.15.3 ± 0.1
M-67.0 ± 0.17.0 ± 0.1
M-146.1 ± 0.16.0 ± 0.1

IC50 is the concentration causing 50% inhibition of the contractile response. Data adapted from a study comparing the effects in human and pig detrusor.

Experimental Protocols

Preparation of Isolated Detrusor Muscle Strips

This protocol outlines the procedure for dissecting and preparing detrusor muscle strips from animal or human bladders for in vitro contractility studies.

Materials:

  • Urinary bladder (e.g., from guinea pig, rat, or human tissue if ethically approved)

  • Krebs or Tyrode's solution (see composition below)

  • Dissecting dish with a wax base

  • Fine scissors and forceps

  • Surgical thread

  • Carbogen gas (95% O2, 5% CO2)

Krebs Solution Composition (mM):

  • NaCl: 118

  • KCl: 4.7

  • CaCl2: 2.5

  • MgSO4: 1.2

  • KH2PO4: 1.2

  • NaHCO3: 25

  • Glucose: 11

Procedure:

  • Excise the urinary bladder and place it immediately in cold (4°C) Krebs or Tyrode's solution aerated with carbogen.

  • Transfer the bladder to a dissecting dish. Remove any adhering fat and connective tissue.

  • Open the bladder with a longitudinal incision and gently remove the urothelium by sharp dissection to create urothelium-denuded strips.

  • Cut parallel longitudinal strips of the detrusor muscle, approximately 2-3 mm wide and 5-10 mm long.

  • Tie one end of the strip to a fixed hook in an organ bath and the other end to an isometric force transducer using surgical thread.

Isometric Contraction Studies

This protocol describes how to measure the contractile responses of isolated detrusor strips to various stimuli and the inhibitory effects of this compound.

Apparatus:

  • Organ bath system (e.g., 5-25 ml capacity) with temperature control (37°C) and aeration ports.

  • Isometric force transducer.

  • Amplifier and data acquisition system.

  • Electrical field stimulation (EFS) electrodes.

Procedure:

  • Mount the detrusor strips in the organ baths filled with Krebs or Tyrode's solution, maintained at 37°C and continuously gassed with carbogen.

  • Apply an initial resting tension of approximately 1 gram (or 10 mN) and allow the strips to equilibrate for 60-90 minutes. During this period, wash the strips with fresh solution every 15-20 minutes.

  • Inducing Contractions:

    • Muscarinic Receptor-Mediated Contraction: Add cumulative concentrations of a muscarinic agonist like carbachol (CCh) to the organ bath to generate a concentration-response curve.

    • Depolarization-Induced Contraction: Induce contraction by adding a high concentration of potassium chloride (KCl, e.g., 80 mM).

    • Calcium Influx-Mediated Contraction: In a calcium-free, high KCl medium, add cumulative concentrations of CaCl2 to assess extracellular calcium influx.

    • Neurogenic Contraction: Elicit contractions using electrical field stimulation (EFS) with appropriate parameters (e.g., frequency, pulse duration, voltage).

  • Testing the Effect of this compound:

    • After obtaining a stable baseline or a control contraction, add this compound to the organ bath at a specific concentration.

    • Allow the tissue to incubate with the compound for a predetermined time (e.g., 20-30 minutes).

    • Re-stimulate the tissue with the agonist (CCh, KCl, CaCl2, or EFS) in the presence of this compound.

    • To determine the IC50, construct a concentration-response curve for this compound by testing a range of concentrations.

Data Analysis:

  • Measure the amplitude of the contractions.

  • Express the inhibitory effect of this compound as a percentage of the control contraction.

  • Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the maximal contraction).

Mandatory Visualizations

Signaling Pathways

G cluster_0 This compound Action cluster_1 Cellular Events PNO This compound M3R Muscarinic M3 Receptor PNO->M3R Antagonism LType L-type Ca2+ Channel PNO->LType Blockade PLC Phospholipase C (PLC) M3R->PLC Ca_influx Ca2+ Influx LType->Ca_influx ACh Acetylcholine (ACh) ACh->M3R Activation IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_release Ca2+ Release SR->Ca_release Ca_increase ↑ [Ca2+]i Ca_release->Ca_increase Ca_influx->Ca_increase Contraction Detrusor Contraction Ca_increase->Contraction

Caption: Dual mechanism of this compound on detrusor muscle.

Experimental Workflow

G cluster_workflow Isometric Contraction Study Workflow A 1. Isolate Bladder & Prepare Detrusor Strips B 2. Mount Strips in Organ Bath & Equilibrate (60-90 min) A->B C 3. Induce Control Contraction (e.g., with Carbachol or KCl) B->C D 4. Wash and Re-equilibrate C->D E 5. Incubate with This compound D->E F 6. Induce Contraction in Presence of Drug E->F G 7. Data Acquisition & Analysis (e.g., IC50) F->G

Caption: Workflow for assessing this compound in detrusor strips.

References

Application Notes and Protocols for Ussing Chamber Experiments with Propiverine N-oxide on Urothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urothelium, the epithelial lining of the urinary bladder, is increasingly recognized not just as a passive barrier but as an active participant in bladder sensory mechanisms. It responds to chemical and mechanical stimuli by releasing signaling molecules that modulate the function of adjacent nerves and smooth muscle. Propiverine is a widely used medication for overactive bladder (OAB), exerting its effects through a dual mechanism: antagonism of muscarinic receptors and blockade of L-type calcium channels.[1][2] Its major active metabolite, Propiverine N-oxide, also contributes to the therapeutic effect, though it is understood to have less potent anticholinergic effects than the parent compound.[3]

While the effects of Propiverine and its metabolites on detrusor smooth muscle are well-documented, their direct actions on the urothelial barrier are less understood.[4][5] The Ussing chamber is an essential ex vivo tool for studying the physiology of epithelial tissues by allowing precise measurement of transepithelial electrical resistance (TEER), an indicator of barrier integrity, and short-circuit current (Isc), which reflects net ion transport.

These application notes provide a detailed framework for investigating the effects of this compound on urothelial cell monolayers using Ussing chamber technology. The protocols outlined below describe the necessary steps for cell culture, experimental setup, and data acquisition. As there is a lack of published, specific quantitative data for these exact experiments, the data presented in the tables are for illustrative purposes only to guide researchers in data presentation and interpretation. The proposed experiments aim to elucidate whether this compound modulates basal barrier function or protects the urothelium from inflammatory or chemical insults.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound on urothelial cells and the general experimental workflow for an Ussing chamber experiment.

G cluster_0 Urothelial Cell PNO This compound M_Receptor Muscarinic Receptor PNO->M_Receptor Antagonizes Ca_Channel L-type Ca2+ Channel PNO->Ca_Channel Blocks ACh Acetylcholine (ACh) ACh->M_Receptor Activates Ca_Influx Ca2+ Influx M_Receptor->Ca_Influx Stimulates Ca_Channel->Ca_Influx Allows Signaling Downstream Signaling (e.g., ATP release, NO production) Ca_Influx->Signaling

Caption: Proposed mechanism of this compound on a urothelial cell.

G Start Start Culture Culture Urothelial Cells on Permeable Supports Start->Culture Mount Mount Inserts in Ussing Chamber Culture->Mount Equilibrate Equilibrate & Establish Baseline TEER / Isc Mount->Equilibrate Add_PNO Add this compound (Apical or Basolateral) Equilibrate->Add_PNO Measure1 Measure TEER / Isc Add_PNO->Measure1 Add_Stim Add Stimulant (e.g., Carbachol, LPS) Measure1->Add_Stim Measure2 Measure Final TEER / Isc Add_Stim->Measure2 Analyze Analyze Data Measure2->Analyze

References

Application Notes and Protocols: Patch-Clamp Analysis of Propiverine N-oxide on Bladder Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiverine is an established antimuscarinic agent with a mixed mode of action used in the treatment of overactive bladder (OAB).[1] Its therapeutic effect is attributed not only to its blockade of muscarinic receptors in the detrusor muscle but also to its inhibition of cellular calcium influx, which diminishes muscle spasm.[1][2][3] Propiverine is metabolized in the liver to several active metabolites, including Propiverine N-oxide (also referred to as P-4(N→O) or M-1).[4] This active metabolite contributes significantly to the overall pharmacological effect of the parent drug, exhibiting both anticholinergic and calcium antagonistic properties.

These application notes provide a detailed overview of the effects of this compound on ion channels in bladder smooth muscle, with a focus on L-type calcium channels. While direct patch-clamp data on the effects of this compound on potassium channels are not extensively available in the current literature, the protocols provided herein can be adapted for such investigations. The provided data and methodologies are intended to guide researchers in further exploring the electrophysiological effects of this compound and similar compounds in the context of OAB drug discovery.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on bladder muscle function and receptor binding.

Table 1: Inhibitory Effects of this compound on Bladder Contraction

SpeciesMethodParameter MeasuredThis compound EffectParent Compound (Propiverine) EffectReference
Mini PigIn vivo sacral anterior root stimulationDecrease in intravesical pressure28% decrease64% decrease

Table 2: Binding Affinity of this compound to L-type Calcium Channel Antagonist Receptors in Rat Bladder

CompoundRadioligandKᵢ Value (nM)Reference
This compound (P-4(N→O))(+)-[³H]PN 200-110Significantly greater than Propiverine
Propiverine(+)-[³H]PN 200-110-

Note: The study by Uchida et al. (2007) states the Kᵢ value for P-4(N→O) was significantly greater than that for propiverine, indicating a lower binding affinity for the L-type calcium channel antagonist receptor.

Signaling Pathways and Experimental Workflows

Dual Mechanism of Action of this compound

cluster_0 This compound cluster_1 Bladder Smooth Muscle Cell Propiverine_N_oxide This compound M3_Receptor Muscarinic M3 Receptor Propiverine_N_oxide->M3_Receptor Anticholinergic Effect (Blockade) L_type_Ca_Channel L-type Ca²⁺ Channel Propiverine_N_oxide->L_type_Ca_Channel Ca²⁺ Antagonism (Inhibition) Contraction Muscle Contraction M3_Receptor->Contraction Signal Transduction Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Ca_Influx->Contraction Relaxation Bladder Relaxation Contraction->Relaxation Inhibition

Caption: Dual mechanism of this compound leading to bladder relaxation.

Experimental Workflow for Whole-Cell Patch-Clamp Analysis

cluster_0 Preparation cluster_1 Recording cluster_2 Analysis A Isolate Bladder Smooth Muscle Cells C Establish Whole-Cell Configuration A->C B Prepare Recording Solutions (Intra- & Extracellular) B->C D Record Baseline Ion Channel Activity C->D E Apply this compound D->E F Record Ion Channel Activity Post-Application E->F G Data Acquisition F->G H Analyze Current-Voltage Relationship G->H

Caption: Workflow for whole-cell patch-clamp electrophysiology.

This compound's Effect on L-type Calcium Channel and Muscle Contraction

Propiverine_N_oxide This compound L_type_Channel L-type Ca²⁺ Channel in Detrusor Muscle Propiverine_N_oxide->L_type_Channel Inhibits Ca_Influx Decreased Intracellular Ca²⁺ Influx L_type_Channel->Ca_Influx Leads to Muscle_Contraction Reduced Smooth Muscle Contraction Ca_Influx->Muscle_Contraction Results in Bladder_Relaxation Bladder Relaxation (Therapeutic Effect) Muscle_Contraction->Bladder_Relaxation Promotes

Caption: Logical flow of this compound's action on L-type Ca²⁺ channels.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for L-type Calcium Channels

This protocol is based on the methodology described by Uchida et al. (2007).

1. Materials:

  • Tissue: Male Sprague-Dawley rat bladder

  • Radioligand: (+)-[³H]PN 200-110 (a dihydropyridine calcium channel antagonist)

  • Test Compound: this compound

  • Buffer: 50 mM Tris-HCl (pH 7.4)

  • Instrumentation: Scintillation counter, homogenizer, filtration manifold

2. Membrane Preparation:

  • Euthanize rats and excise the urinary bladders.

  • Homogenize the bladder tissue in ice-cold 50 mM Tris-HCl buffer.

  • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

  • Wash the resulting pellet by resuspending in fresh buffer and centrifuging again.

  • Resuspend the final pellet in the buffer to a final protein concentration of approximately 0.2 mg/mL.

3. Binding Assay:

  • In a reaction tube, add:

    • 100 µL of the membrane preparation

    • 50 µL of (+)-[³H]PN 200-110 (final concentration ~0.1 nM)

    • 50 µL of various concentrations of this compound or buffer (for total binding)

  • For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 1 µM nifedipine) in a separate set of tubes.

  • Incubate the mixture at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Analysis of L-type Ca²⁺ Currents

This protocol is a generalized procedure adapted from standard electrophysiological techniques and the specific methods used to study L-type calcium currents in human detrusor smooth muscle cells.

1. Cell Preparation:

  • Obtain human or animal bladder tissue.

  • Cut the tissue into small pieces and incubate in a dissociation medium containing enzymes (e.g., collagenase and papain) to isolate single detrusor smooth muscle cells.

  • Gently triturate the tissue to release the cells.

  • Plate the isolated cells on glass coverslips in a recording chamber.

2. Solutions:

  • External Solution (for Ca²⁺ currents):

    • Composition: 130 mM NaCl, 5 mM CsCl, 1 mM MgCl₂, 10 mM BaCl₂ (or CaCl₂), 10 mM HEPES, 10 mM Glucose.

    • Adjust pH to 7.4 with NaOH.

    • Note: Ba²⁺ is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.

  • Internal (Pipette) Solution:

    • Composition: 130 mM CsCl, 10 mM EGTA, 1 mM MgCl₂, 5 mM Mg-ATP, 10 mM HEPES.

    • Adjust pH to 7.2 with CsOH.

3. Recording Procedure:

  • Mount the recording chamber on the stage of an inverted microscope equipped with micromanipulators.

  • Pull glass microelectrodes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, relaxed smooth muscle cell with the micropipette while applying slight positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode.

4. Voltage-Clamp Protocol for L-type Ca²⁺ Currents:

  • Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure the channels are in a closed state.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms).

  • Record the resulting inward currents. L-type Ca²⁺ currents typically activate at potentials positive to -40 mV.

  • After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing this compound at the desired concentration.

  • Repeat the voltage-step protocol to measure the effect of the compound on the Ca²⁺ currents.

  • A washout step, where the compound is removed, can be performed to check for reversibility of the effect.

5. Data Analysis:

  • Measure the peak inward current amplitude at each voltage step before and after the application of this compound.

  • Construct current-voltage (I-V) relationship plots.

  • Calculate the percentage of inhibition of the peak current at each voltage.

  • Generate a concentration-response curve by applying multiple concentrations of this compound and calculate the IC₅₀ value for the channel blockade.

References

Application Notes and Protocols: In Vivo Cystometry Protocol for Propiverine N-oxide in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for performing in vivo cystometry in rats to evaluate the pharmacological effects of Propiverine N-oxide, a primary active metabolite of the anticholinergic agent Propiverine. Propiverine is utilized in the treatment of overactive bladder (OAB), and its clinical efficacy is attributed to both the parent compound and its metabolites.[1] this compound exerts its effects through a dual mechanism involving anticholinergic activity and calcium antagonism.[2][3] This protocol outlines the surgical procedure for bladder catheterization, the setup for cystometric recording, and the administration of this compound. Furthermore, it includes a summary of expected quantitative data and visual diagrams of the proposed signaling pathway and experimental workflow to guide researchers in their study design and execution.

Introduction

Overactive bladder is a common condition characterized by urinary urgency, frequency, and urge incontinence. Propiverine is a well-established therapeutic agent for OAB, possessing both anticholinergic and calcium-modulating properties.[2] Following oral administration, Propiverine undergoes extensive metabolism, forming several active metabolites, including this compound (also referred to as P-4(N→O) or M-1/M-5 in different publications).[2] These metabolites contribute significantly to the overall therapeutic effect. In vivo cystometry in rodent models is a crucial methodology for investigating lower urinary tract function and assessing the pharmacodynamic effects of compounds like this compound. This technique allows for the continuous measurement of intravesical pressure during bladder filling and voiding, providing key parameters such as bladder capacity, voiding pressure, and the frequency of bladder contractions.

Key Experimental Protocols

Animal Preparation and Anesthesia
  • Animal Model: Female Sprague-Dawley rats (250-300 g) are commonly used for cystometric studies.

  • Anesthesia: Anesthetize the rat with urethane (1.2 g/kg, subcutaneous injection). Alternatively, a combination of ketamine (90 mg/kg, intraperitoneal) and xylazine (10 mg/kg, intraperitoneal) can be used. The depth of anesthesia should be monitored regularly by checking the pedal withdrawal reflex.

Suprapubic Bladder Catheterization
  • Place the anesthetized rat in a supine position.

  • Make a midline abdominal incision to expose the urinary bladder.

  • Carefully create a small incision at the dome of the bladder.

  • Insert a polyethylene catheter (PE-50 or PE-90) with a flared tip into the bladder.

  • Secure the catheter with a purse-string suture.

  • Tunnel the external end of the catheter subcutaneously to the interescapular region and secure it.

  • Close the abdominal wall in layers.

Cystometry Setup and Recording
  • Place the rat in a restraint cage that allows for free movement of the limbs but limits body rotation.

  • Connect the externalized bladder catheter to a three-way stopcock.

  • Connect one port of the stopcock to a pressure transducer to record intravesical pressure.

  • Connect the other port to an infusion pump for continuous bladder filling with physiological saline at room temperature.

  • The infusion rate is typically set at 0.05 mL/min.

  • Data acquisition software is used to record and analyze the cystometric parameters.

Administration of this compound
  • Allow for a stabilization period after surgery and setup to obtain baseline cystometric readings.

  • This compound (P-4(N→O)) can be administered intravenously (i.v.).

  • A study by Haruno et al. (1991) investigated intravenous doses of 2 and 4 mg/kg.

  • Alternatively, for assessing afferent pathways, intravesical administration can be performed.

Data Analysis

The following cystometric parameters are typically analyzed:

  • Maximum Vesical Volume (Bladder Capacity): The volume of saline infused into the bladder at the point of micturition.

  • Voiding Pressure (Maximum Vesical Pressure): The peak intravesical pressure during a voiding contraction.

  • Basal Pressure: The intravesical pressure at the beginning of the filling phase.

  • Threshold Pressure: The intravesical pressure at which a micturition contraction is initiated.

  • Intercontraction Interval (ICI): The time between two consecutive micturition contractions.

  • Frequency of Rhythmic Bladder Contractions: The number of non-voiding contractions during the filling phase.

Data Presentation

The following table summarizes the expected quantitative effects of intravenously administered this compound on cystometric parameters in anesthetized rats, based on published literature.

ParameterVehicle Control (Saline)This compound (2 mg/kg, i.v.)This compound (4 mg/kg, i.v.)
Maximum Vesical Volume (mL) BaselineNo Significant ChangeSignificantly Increased
Frequency of Rhythmic Contractions BaselineSignificantly DecreasedSignificantly Decreased
Amplitude of Rhythmic Contractions BaselineSlight DecreaseSlight Decrease

Mandatory Visualizations

Signaling Pathway of this compound in Bladder Smooth Muscle

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Propiverine_N_Oxide This compound M3_Receptor Muscarinic M3 Receptor Propiverine_N_Oxide->M3_Receptor Antagonism L_type_Ca_Channel L-type Ca2+ Channel Propiverine_N_Oxide->L_type_Ca_Channel Blockade ACh Acetylcholine (ACh) ACh->M3_Receptor Agonism Ca_Influx Ca2+ Influx M3_Receptor->Ca_Influx Stimulates L_type_Ca_Channel->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction Initiates

Caption: Proposed signaling pathway of this compound in bladder smooth muscle cells.

Experimental Workflow for In Vivo Cystometry

Start Start Anesthesia Anesthetize Rat (e.g., Urethane) Start->Anesthesia Surgery Suprapubic Bladder Catheterization Anesthesia->Surgery Setup Connect to Cystometry Apparatus Surgery->Setup Stabilization Stabilization & Baseline Recording Setup->Stabilization Drug_Admin Administer this compound (i.v. or intravesical) Stabilization->Drug_Admin Data_Recording Record Cystometric Parameters Drug_Admin->Data_Recording Analysis Data Analysis Data_Recording->Analysis End End Analysis->End

Caption: Experimental workflow for in vivo cystometry with this compound in rats.

References

Application Notes and Protocols for Assessing Propiverine N-oxide Cytotoxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiverine is an anticholinergic and calcium channel blocking agent used for the treatment of overactive bladder. It is extensively metabolized in the liver, with Propiverine N-oxide being one of its major metabolites. Understanding the potential cytotoxic effects of such metabolites is a critical aspect of drug safety assessment. Drug-induced liver injury (DILI) is a significant concern in drug development, and in vitro cell culture models provide a valuable tool for early-stage screening of potential hepatotoxicity.

These application notes provide a comprehensive framework for assessing the cytotoxicity of this compound using established human liver cell culture models. Due to the limited publicly available data on the specific cytotoxicity of this compound, the proposed experimental strategies are based on general principles of in vitro toxicology and the known pharmacology of the parent compound and related molecules. The protocols detailed below will guide researchers in evaluating key indicators of cytotoxicity, including reductions in cell viability, induction of apoptosis, and generation of oxidative stress.

Recommended Cell Culture Models

The choice of an appropriate in vitro model is crucial for obtaining relevant and reproducible data. For the assessment of this compound cytotoxicity, the following cell models are recommended:

  • HepG2 Cells: The human hepatoma cell line HepG2 is a widely used and well-characterized model for hepatotoxicity studies. These cells are robust, easy to culture, and retain some metabolic capabilities. They are an excellent starting point for initial cytotoxicity screening.

  • Primary Human Hepatocytes (PHHs): Considered the "gold standard" for in vitro hepatotoxicity testing, PHHs most closely mimic the in vivo physiology of the human liver, including a full complement of drug-metabolizing enzymes. However, their use is limited by availability, cost, and inter-donor variability.

  • CYP-Engineered HepG2 Cells: To address the limited metabolic activity of standard HepG2 cells, cell lines engineered to overexpress specific cytochrome P450 (CYP) enzymes can be utilized. Given that Propiverine is metabolized by CYPs, using a cell line expressing relevant CYP isoforms would provide a more physiologically relevant model for assessing the toxicity of its metabolites.

Experimental Strategy

A tiered approach is recommended to comprehensively evaluate the cytotoxic potential of this compound.

Tier 1: Initial Cytotoxicity Screening The initial assessment should focus on determining the concentration range over which this compound affects cell viability.

  • Key Assay: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Endpoint: IC50 value (the concentration of a substance that reduces cell viability by 50%)

  • Rationale: This provides a quantitative measure of the compound's potency in causing cell death or inhibiting proliferation.

Tier 2: Mechanistic Investigation Based on the IC50 values obtained, subsequent experiments should aim to elucidate the underlying mechanisms of cytotoxicity. Given that many drugs and their metabolites can induce programmed cell death (apoptosis) and oxidative stress, these are critical endpoints to investigate. Some anticholinergic drugs, like atropine, have been shown to induce mitochondrion-dependent apoptosis[1][2][3]. Additionally, compounds with structural similarities to Propiverine's piperidyl group, such as piperazine derivatives, have been demonstrated to cause oxidative stress and mitochondrial damage in hepatocytes. The known calcium channel blocking activity of Propiverine and its metabolites could also play a role, as alterations in calcium homeostasis can trigger apoptotic pathways in liver cells[4][5].

  • Key Assays:

    • Apoptosis Assays:

      • Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

      • Caspase-3/7 Activity Assay

    • Oxidative Stress Assays:

      • Cellular Reactive Oxygen Species (ROS) Detection (e.g., DCFDA Assay)

    • Mitochondrial Health Assay:

      • Mitochondrial Membrane Potential Assay (e.g., JC-1 Staining)

  • Rationale: These assays will help determine if this compound induces a specific cell death pathway (apoptosis), whether this is mediated by oxidative damage, and if mitochondrial dysfunction is a key initiating event.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Cell Viability (IC50) of this compound

Cell LineExposure Time (hours)IC50 (µM)
HepG224Data to be determined
48Data to be determined
72Data to be determined
Primary Human Hepatocytes24Data to be determined
48Data to be determined
72Data to be determined

Table 2: Apoptosis Induction by this compound in HepG2 Cells (at 48 hours)

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control0Data to be determinedData to be determined
This compoundIC50/2Data to be determinedData to be determined
IC50Data to be determinedData to be determined
2 x IC50Data to be determinedData to be determined
Positive Control (e.g., Staurosporine)Data to be determinedData to be determined

Table 3: Caspase-3/7 Activity in HepG2 Cells Treated with this compound (at 24 hours)

TreatmentConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle Control01.0
This compoundIC50/2Data to be determined
IC50Data to be determined
2 x IC50Data to be determined
Positive Control (e.g., Staurosporine)Data to be determined

Table 4: Reactive Oxygen Species (ROS) Generation in HepG2 Cells (at 6 hours)

TreatmentConcentration (µM)ROS Levels (Fold Change in DCF Fluorescence vs. Vehicle)
Vehicle Control01.0
This compoundIC50/2Data to be determined
IC50Data to be determined
2 x IC50Data to be determined
Positive Control (e.g., H2O2)Data to be determined

Table 5: Mitochondrial Membrane Potential (ΔΨm) in HepG2 Cells (at 12 hours)

TreatmentConcentration (µM)ΔΨm (Red/Green Fluorescence Ratio)
Vehicle Control0Data to be determined
This compoundIC50/2Data to be determined
IC50Data to be determined
2 x IC50Data to be determined
Positive Control (e.g., CCCP)Data to be determined

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of HepG2 Cells
  • Cell Line: HepG2 (human hepatocellular carcinoma) obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
  • Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and treat with this compound at the desired concentrations for the selected time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 4: Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Seed HepG2 cells in a white-walled 96-well plate and treat with this compound.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing cells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle control.

Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • DCFDA Staining: Remove the culture medium and wash the cells with 1X buffer. Add the DCFDA solution (typically 20 µM) to the cells and incubate for 30-45 minutes at 37°C in the dark.

  • Compound Treatment: Remove the DCFDA solution and add the medium containing different concentrations of this compound.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Calculate the fold change in fluorescence intensity relative to the vehicle control.

Protocol 6: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
  • Cell Seeding and Treatment: Seed HepG2 cells in a black, clear-bottom 96-well plate and treat with this compound.

  • JC-1 Staining: Remove the treatment medium and add the JC-1 staining solution to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Washing: Wash the cells with assay buffer to remove the excess JC-1 dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

    • Red fluorescence (J-aggregates in healthy mitochondria): Excitation ~560 nm, Emission ~595 nm.

    • Green fluorescence (JC-1 monomers in depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_tier1 Tier 1: Viability cluster_tier2 Tier 2: Mechanism of Action cluster_analysis Data Analysis & Conclusion start Start: Culture HepG2 Cells seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat viability_assay Cell Viability Assay (e.g., MTT) treat->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis Apoptosis Assays (Annexin V, Caspase-3/7) ic50->apoptosis ros Oxidative Stress Assay (DCFDA) ic50->ros mmp Mitochondrial Potential Assay (JC-1) ic50->mmp analyze Analyze & Summarize Data apoptosis->analyze ros->analyze mmp->analyze conclusion Conclude on Cytotoxicity Profile analyze->conclusion

Caption: Experimental workflow for assessing this compound cytotoxicity.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Pathway (Intrinsic) cluster_caspase Caspase Cascade cluster_apoptosis Apoptotic Events pno This compound ros ↑ ROS Production pno->ros Hypothesized Link mmp_loss Loss of Mitochondrial Membrane Potential (ΔΨm) ros->mmp_loss cyto_c Cytochrome c Release mmp_loss->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation (Executioner Caspases) casp9->casp37 ps_exposure Phosphatidylserine Externalization (Annexin V) casp37->ps_exposure blebbing Membrane Blebbing & Apoptotic Body Formation casp37->blebbing

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for High-Throughput Screening of Propiverine N-oxide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiverine is an established therapeutic agent for the treatment of overactive bladder (OAB), exhibiting a dual mechanism of action involving anticholinergic activity and calcium modulation.[1][2] Its primary mode of action is the antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, which are abundant in the bladder detrusor muscle.[3][4][5] Additionally, propiverine and its metabolites have been shown to inhibit calcium influx through L-type calcium channels, contributing to smooth muscle relaxation. The major active metabolite, Propiverine N-oxide, demonstrates significant pharmacological activity and may contribute to the clinical efficacy and bladder selectivity of the parent drug.

The development of novel analogs of this compound with improved potency, selectivity, and pharmacokinetic profiles is a key objective in the discovery of next-generation OAB therapeutics. High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large compound libraries to identify promising lead candidates. This document provides detailed application notes and protocols for cell-based HTS assays designed to identify and characterize this compound analogs targeting muscarinic receptors.

Principle of the Assays

The primary HTS strategy for this compound analogs focuses on their ability to antagonize the muscarinic M3 receptor. The M1, M3, and M5 muscarinic receptor subtypes couple to Gq/11 G-proteins. Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic Ca2+ concentration. This calcium mobilization serves as a robust and readily detectable signal in HTS campaigns.

Two primary HTS assays are described: a Calcium Flux Assay and a Reporter Gene Assay.

  • Calcium Flux Assay: This is a functional, cell-based assay that directly measures the antagonist effect of test compounds on agonist-induced intracellular calcium mobilization. It is a widely used and reliable method for screening GPCR modulators.

  • Reporter Gene Assay: This assay measures the transcriptional activation of a reporter gene (e.g., luciferase) linked to a response element (e.g., NFAT) downstream of the Gq signaling pathway. It provides an alternative and often more sensitive readout of receptor activation.

Signaling Pathway

The signaling cascade initiated by the activation of the M3 muscarinic receptor is depicted below. This compound analogs are screened for their ability to inhibit this pathway.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes Ca_cyto Cytosolic Ca²⁺ (Increased) Ca_ER->Ca_cyto Response Cellular Response (e.g., Muscle Contraction) Ca_cyto->Response Leads to ACh Acetylcholine (Agonist) ACh->M3R Binds Propiverine This compound Analog (Antagonist) Propiverine->M3R Blocks HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Library Plating (this compound Analogs) Compound_Incubation Compound Incubation Compound_Plating->Compound_Incubation Cell_Plating Cell Seeding (M3 Receptor-Expressing Cells) Dye_Loading Calcium Dye Loading (for Calcium Flux Assay) Cell_Plating->Dye_Loading Dye_Loading->Compound_Incubation Agonist_Addition Agonist Addition (e.g., Carbachol) Compound_Incubation->Agonist_Addition Signal_Detection Signal Detection (Fluorescence or Luminescence) Agonist_Addition->Signal_Detection Data_Normalization Data Normalization Signal_Detection->Data_Normalization Hit_Identification Hit Identification (Based on % Inhibition) Data_Normalization->Hit_Identification Dose_Response Dose-Response Curves (IC₅₀ Determination) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis

References

Solid-Phase Extraction Method for Propiverine N-oxide from Urine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiverine, an anticholinergic and antimuscarinic agent, is widely used for the treatment of overactive bladder. The analysis of its metabolites, such as propiverine N-oxide, in urine is crucial for pharmacokinetic and toxicokinetic studies. Solid-phase extraction (SPE) is a robust and selective method for the extraction and clean-up of propiverine and its metabolites from complex biological matrices like urine prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed application note and protocol for the solid-phase extraction of this compound from urine, based on established methods for basic drugs and related compounds.

This compound, being a major metabolite of propiverine, contains a tertiary amine group, making it a basic compound. Therefore, a mixed-mode solid-phase extraction, combining reversed-phase and strong cation exchange (SCX) retention mechanisms, is the most effective approach for its isolation from urine. This methodology ensures high recovery and excellent sample cleanup by effectively removing endogenous interferences.

Experimental Protocols

This section details the recommended materials and procedures for the solid-phase extraction of this compound from urine samples. The protocol is based on generic methods for mixed-mode cation exchange SPE of basic compounds and is suitable for adaptation and optimization in your laboratory.

Materials and Reagents
  • SPE Sorbent: Mixed-mode polymeric sorbent with reversed-phase and strong cation exchange characteristics (e.g., Waters Oasis MCX, Phenomenex Strata-X-C, or Agilent Bond Elut Certify). A 30 mg / 1 mL or similar cartridge format is recommended.

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized water

    • Formic acid (or Acetic acid)

    • Ammonium hydroxide

    • Phosphate buffer (100 mM, pH 6.0)

Sample Pre-treatment
  • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • Centrifuge the samples at approximately 4000 rpm for 10 minutes to pellet any particulate matter.

  • To 1 mL of the urine supernatant, add 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Vortex the mixture thoroughly. This step adjusts the pH to ensure that the this compound is in its cationic form, facilitating strong retention on the cation exchange sorbent.

Solid-Phase Extraction Protocol

The following protocol is a general guideline and may require optimization for specific applications and equipment.

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge. This step solvates the polymeric sorbent.

  • Equilibration:

    • Pass 1 mL of deionized water through the cartridge. This step prepares the sorbent for the aqueous sample.

  • Sample Loading:

    • Load the pre-treated urine sample (2 mL) onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash 1 (Polar Interferences Removal): Pass 1 mL of 2% formic acid in deionized water through the cartridge. This removes hydrophilic interferences.

    • Wash 2 (Non-polar Interferences Removal): Pass 1 mL of methanol through the cartridge. This step removes lipids and other non-polar interferences that are retained by the reversed-phase mechanism.

  • Elution:

    • Elute the this compound from the sorbent by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The ammonia neutralizes the charge on the analyte, disrupting its interaction with the cation exchange sorbent and allowing for its elution.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase of your analytical method (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

Data Presentation

AnalyteMatrixSPE Sorbent TypeAnalytical MethodRecovery (%)LLOQ (ng/mL)Linearity (ng/mL)Reference
Propiverine and 8 metabolitesRat UrineAutomated SPE (Likely Mixed-Mode Cation Exchange)LC-MS/MSNot Specified1010 - 1000[1]
Generic Basic DrugsBiological FluidsMixed-Mode Cation Exchange (DSC-MCAX)HPLC-UV> 90Not SpecifiedNot Specified
Generic Basic DrugsBiological FluidsMixed-Mode Cation Exchange (Strata-X-C)LC-UV> 90Not SpecifiedNot Specified

Visualizations

Experimental Workflow

The following diagram illustrates the logical steps of the solid-phase extraction protocol for this compound from urine.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_elu Post-Elution urine_sample Urine Sample centrifuge Centrifuge urine_sample->centrifuge ph_adjust pH Adjustment (add Phosphate Buffer pH 6.0) centrifuge->ph_adjust load 3. Load Sample ph_adjust->load condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate equilibrate->load wash1 4a. Wash 1 (Aqueous Acidic) load->wash1 wash2 4b. Wash 2 (Organic) wash1->wash2 elute 5. Elute (Basic Organic) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow of the solid-phase extraction method.

Analyte-Sorbent Interaction

This diagram illustrates the principle of retention and elution of this compound on a mixed-mode cation exchange sorbent.

SPE_Interaction cluster_loading Loading & Washing (pH ~6) cluster_elution Elution (Basic pH) sorbent_load Sorbent Reversed-Phase (C8/Polymer) Strong Cation Exchange (-SO3-) analyte_load->sorbent_load:f1  this compound (Cationic)  Retained by Ion-Exchange &  Reversed-Phase sorbent_elute Sorbent Reversed-Phase (C8/Polymer) Strong Cation Exchange (-SO3-) sorbent_elute:f1->analyte_elute  this compound (Neutral)  Eluted  

Caption: Analyte retention and elution mechanism.

References

Application Notes and Protocols for the Structural Analysis of Propiverine N-oxide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiverine, an anticholinergic and calcium channel blocking agent, is utilized in the treatment of overactive bladder. Its metabolism in vivo leads to the formation of various metabolites, including Propiverine N-oxide. A thorough structural characterization of these metabolites is crucial for understanding the drug's metabolic fate, efficacy, and potential toxicity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules like this compound. This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of this compound.

Predicted NMR Data for this compound

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Atom Number(s)Predicted Chemical Shift (ppm)MultiplicityIntegration
H-2', H-6' (axial)3.20 - 3.35m2H
H-2', H-6' (equatorial)3.85 - 4.00m2H
H-3', H-5' (axial)1.90 - 2.05m2H
H-3', H-5' (equatorial)2.15 - 2.30m2H
H-4'5.10 - 5.25m1H
N-CH₃3.45s3H
O-CH₂-CH₂-CH₃3.55t2H
O-CH₂-CH₂-CH₃1.60 - 1.75m2H
O-CH₂-CH₂-CH₃0.95t3H
Phenyl-H7.25 - 7.45m10H
C(OH)-H5.30s1H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Atom NumberPredicted Chemical Shift (ppm)DEPT-135
C-2', C-6'70.5CH₂
C-3', C-5'25.0CH₂
C-4'72.0CH
N-CH₃55.0CH₃
C=O172.0Quaternary C
C(Ph)₂85.0Quaternary C
Phenyl C-1140.0Quaternary C
Phenyl C-2,6128.5CH
Phenyl C-3,5128.0CH
Phenyl C-4127.5CH
O-CH₂-CH₂-CH₃68.0CH₂
O-CH₂-CH₂-CH₃22.5CH₂
O-CH₂-CH₂-CH₃10.5CH₃

Experimental Protocols

The following are detailed protocols for acquiring a comprehensive set of NMR data for the structural elucidation of this compound.

Sample Preparation
  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Pulse Program: zg30

  • Spectrometer Frequency: 400 MHz or higher

  • Spectral Width (SW): 16 ppm

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 2 s

  • Acquisition Time (AQ): 4 s

¹³C NMR Spectroscopy
  • Pulse Program: zgpg30 (with proton decoupling)

  • Spectrometer Frequency: 100 MHz or higher

  • Spectral Width (SW): 240 ppm

  • Number of Scans (NS): 1024 or more (depending on sample concentration)

  • Relaxation Delay (D1): 2 s

  • Acquisition Time (AQ): 1.5 s

DEPT (Distortionless Enhancement by Polarization Transfer)
  • Pulse Programs: DEPT-90 and DEPT-135

  • Objective: To differentiate between CH, CH₂, and CH₃ groups.

  • Parameters: Use the same spectral width and a similar number of scans as the standard ¹³C NMR experiment.

2D COSY (Correlation Spectroscopy)
  • Pulse Program: cosygpqf

  • Objective: To identify proton-proton spin-spin couplings (J-couplings) within the molecule, revealing neighboring protons.

  • Spectral Width (F1 and F2): 16 ppm

  • Number of Increments (F1): 256

  • Number of Scans (NS): 8

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: hsqcedetgpsisp2.2

  • Objective: To correlate directly bonded proton and carbon atoms.

  • Spectral Width (F2 - ¹H): 16 ppm

  • Spectral Width (F1 - ¹³C): 240 ppm

  • Number of Increments (F1): 256

  • Number of Scans (NS): 16

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: hmbcgpndqf

  • Objective: To identify long-range (2-3 bond) correlations between proton and carbon atoms, crucial for connecting different parts of the molecule.

  • Spectral Width (F2 - ¹H): 16 ppm

  • Spectral Width (F1 - ¹³C): 240 ppm

  • Number of Increments (F1): 512

  • Number of Scans (NS): 32

Data Analysis and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for analyzing the acquired NMR data to confirm the structure of this compound.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_structure Structural Elucidation HNMR 1H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (H-H Correlations) HNMR->COSY Identify Spin Systems CNMR 13C NMR (Chemical Shift) DEPT DEPT-90 & DEPT-135 (Carbon Multiplicity) CNMR->DEPT Determine C-types HSQC HSQC (Direct C-H Correlations) DEPT->HSQC Assign Protonated Carbons Fragment_Assembly Fragment Assembly COSY->Fragment_Assembly HMBC HMBC (Long-Range C-H Correlations) HSQC->HMBC Confirm Assignments HMBC->Fragment_Assembly Connect Fragments Final_Structure Final Structure Confirmation (this compound) Fragment_Assembly->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Signaling Pathway of NMR Excitation and Detection

The fundamental process of an NMR experiment involves the excitation of atomic nuclei in a magnetic field and the subsequent detection of the relaxation signal. This can be visualized as a simplified signaling pathway.

NMR_Signaling B0 Static Magnetic Field (B0) Nuclei align with B0 RF_Pulse Radiofrequency (RF) Pulse Excitation of Nuclei B0->RF_Pulse Relaxation Nuclear Relaxation (T1 and T2) RF_Pulse->Relaxation FID Free Induction Decay (FID) Detected Signal Relaxation->FID FT Fourier Transform (FT) FID->FT NMR_Spectrum NMR Spectrum (Frequency vs. Intensity) FT->NMR_Spectrum

Caption: Simplified NMR signal generation pathway.

Logical Relationship of 2D NMR Experiments

The different 2D NMR experiments provide complementary information that, when combined, allows for the complete assignment of the molecular structure.

Caption: Interrelation of key 2D NMR experiments.

Application Notes and Protocols for Long-Term Storage of Propiverine N-oxide via Lyophilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing a robust lyophilization process for the long-term storage of Propiverine N-oxide. The protocols outlined below are based on established principles of lyophilization for small molecules, with specific considerations for the N-oxide functional group.

Introduction

This compound is a metabolite of the anticholinergic drug propiverine. For research and pharmaceutical development purposes, ensuring the long-term stability of this compound is crucial. Lyophilization, or freeze-drying, is a well-established technique for preserving the chemical and physical stability of sensitive compounds by removing water at low temperatures and pressures. This process minimizes degradation reactions that can occur in the presence of water, thereby extending the shelf-life of the product.

This document details the formulation development, lyophilization cycle optimization, and stability testing protocols for this compound.

Formulation Development

The selection of appropriate excipients is critical for a successful lyophilization process, ensuring the formation of an elegant cake structure, protecting the active pharmaceutical ingredient (API) from freezing and drying stresses, and enhancing long-term stability.

2.1. Excipient Selection

A combination of a bulking agent and a cryoprotectant/lyoprotectant is recommended for the lyophilization of this compound.

  • Bulking Agents: These provide structure to the lyophilized cake, preventing collapse and ensuring a cosmetically acceptable product. Mannitol is a common choice as it is a crystalline bulking agent that can impart mechanical strength to the final product.[1][2]

  • Cryoprotectants/Lyoprotectants: These agents protect the API from degradation during the freezing (cryoprotection) and drying (lyoprotection) stages. Sugars like sucrose and trehalose are effective lyoprotectants that form an amorphous, glassy matrix around the drug molecules, restricting molecular mobility and preventing degradation.[1] Amino acids such as glycine and alanine have also been shown to induce crystallinity in some lyophilized formulations, which can enhance stability.[3]

2.2. Recommended Formulation

Based on common practices for similar small molecules, a starting formulation for the lyophilization of this compound is proposed in the table below. Optimization of these concentrations may be necessary based on experimental results.

ComponentConcentration (w/v)Purpose
This compound1 - 10 mg/mLActive Pharmaceutical Ingredient
Mannitol2% - 5%Bulking Agent
Sucrose1% - 3%Cryoprotectant/Lyoprotectant
Water for Injectionq.s. to 100%Solvent

Lyophilization Cycle Development

The lyophilization process consists of three main stages: freezing, primary drying, and secondary drying.[4] The parameters for each stage must be carefully controlled to ensure the successful removal of water without compromising the product's integrity.

3.1. Freezing Stage

The goal of the freezing stage is to completely solidify the aqueous solution. A slow cooling rate generally leads to the formation of larger ice crystals, which can facilitate faster sublimation during primary drying. An annealing step, where the product is held at a temperature above its glass transition temperature (Tg') for a period, can be included to promote the crystallization of bulking agents like mannitol.

3.2. Primary Drying (Sublimation)

During primary drying, the frozen water is removed by sublimation under vacuum. The shelf temperature is raised to provide the necessary energy for sublimation, but it must be kept below the critical collapse temperature of the formulation to prevent the cake from losing its structure.

3.3. Secondary Drying (Desorption)

In the final stage, unfrozen, bound water is removed by desorption at a higher temperature and lower pressure. This step is crucial for achieving a low residual moisture content, which is essential for long-term stability.

3.4. Proposed Lyophilization Cycle

The following table provides a starting point for the lyophilization cycle for this compound. This cycle should be optimized based on the thermal characteristics of the specific formulation (determined by differential scanning calorimetry - DSC) and by monitoring the product temperature and chamber pressure during the process.

StageParameterSetpointDuration (hours)
Freezing Shelf TemperatureRamp down to -40°C at 1°C/min2-4
HoldHold at -40°C2-3
Annealing Shelf TemperatureRamp up to -20°C1-2
HoldHold at -20°C2-4
Shelf TemperatureRamp down to -40°C1-2
HoldHold at -40°C2-3
Primary Drying Chamber Pressure100 mTorr24-48
Shelf TemperatureRamp up to -10°C-
Secondary Drying Chamber Pressure50 mTorr12-24
Shelf TemperatureRamp up to 25°C-

Experimental Protocols

4.1. Formulation Preparation

  • Dissolve the desired amounts of mannitol and sucrose in Water for Injection.

  • Add this compound to the excipient solution and stir until completely dissolved.

  • Aseptically filter the solution through a 0.22 µm filter.

  • Fill the solution into sterile lyophilization vials to the desired volume.

  • Partially insert sterile lyophilization stoppers into the vials.

4.2. Lyophilization Process

  • Load the filled vials into a pre-cooled lyophilizer.

  • Execute the optimized lyophilization cycle as described in section 3.4.

  • At the end of the cycle, backfill the chamber with sterile nitrogen to atmospheric pressure.

  • Fully stopper the vials under the nitrogen atmosphere.

  • Remove the vials from the lyophilizer and seal with aluminum caps.

4.3. Stability Testing

To ensure the long-term stability of the lyophilized this compound, a comprehensive stability testing program should be implemented.

  • Appearance: Visually inspect the lyophilized cake for color, texture, and signs of collapse or melting.

  • Reconstitution Time: Measure the time required for the lyophilized cake to completely dissolve in a specified volume of sterile water.

  • pH of Reconstituted Solution: Measure the pH of the solution after reconstitution.

  • Moisture Content: Determine the residual moisture content using Karl Fischer titration.

  • Assay and Purity: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the content of this compound and to detect and quantify any degradation products.

Stability Storage Conditions:

ConditionTemperatureRelative Humidity
Long-term2-8°CAmbient
Accelerated25°C60% RH
Stress40°C75% RH

Visualizations

5.1. Lyophilization Workflow

Lyophilization_Workflow cluster_prep Formulation Preparation cluster_lyo Lyophilization Cycle cluster_post Post-Lyophilization prep1 Dissolve Excipients prep2 Add this compound prep1->prep2 prep3 Sterile Filtration prep2->prep3 prep4 Fill and Partially Stopper Vials prep3->prep4 lyo1 Freezing prep4->lyo1 Load into Lyophilizer lyo2 Primary Drying (Sublimation) lyo1->lyo2 lyo3 Secondary Drying (Desorption) lyo2->lyo3 post1 Backfilling and Stoppering lyo3->post1 post2 Sealing post1->post2 post3 Stability Testing post2->post3

Caption: Workflow for the lyophilization of this compound.

5.2. Potential Degradation Pathway

Degradation_Pathway Propiverine_N_Oxide This compound Hydrolysis_Product Hydrolysis Product (Propiverine + O) Propiverine_N_Oxide->Hydrolysis_Product Moisture Reduction_Product Reduction Product (Propiverine) Propiverine_N_Oxide->Reduction_Product Reducing Agents / Light Other_Degradants Other Degradation Products Propiverine_N_Oxide->Other_Degradants Heat

Caption: Potential degradation pathways for this compound.

Conclusion

The protocols described in these application notes provide a solid foundation for developing a successful lyophilization process for the long-term storage of this compound. By carefully selecting excipients, optimizing the lyophilization cycle, and implementing a thorough stability testing program, researchers can ensure the quality and integrity of this valuable compound. It is important to note that the provided formulation and cycle parameters are starting points and may require further optimization based on experimental data for the specific this compound material and equipment used.

References

Troubleshooting & Optimization

Troubleshooting Propiverine N-oxide instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propiverine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting instability issues encountered in aqueous solutions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the likely causes?

A1: Instability of this compound in aqueous solutions can be attributed to several factors. As a tertiary amine N-oxide, it is susceptible to reduction back to its parent amine, propiverine.[1][2] This can be initiated by the presence of reducing agents in your matrix or exposure to certain environmental conditions. Additionally, like many pharmaceutical compounds, its stability can be influenced by the pH of the solution, temperature, and exposure to light.[1][3]

Q2: How does pH affect the stability of this compound?

Q3: Is this compound sensitive to light?

A3: Photodegradation is a common issue for many pharmaceutical compounds. While specific photostability studies on this compound are not extensively published, it is a good laboratory practice to protect solutions from light, especially during long-term storage or prolonged experiments, by using amber vials or covering the containers with aluminum foil.

Q4: What is the recommended storage temperature for this compound solutions?

A4: Generally, N-oxides are stable at room temperature. However, elevated temperatures can promote degradation. For long-term storage of aqueous solutions, it is advisable to store them at refrigerated (2-8 °C) or frozen (e.g., -20 °C or -80 °C) conditions. It is important to minimize freeze-thaw cycles, which can also contribute to degradation. Aliquoting samples before freezing is a recommended practice.

Q5: I suspect my this compound has degraded. How can I confirm this and identify the degradation products?

A5: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is essential. This method should be able to separate this compound from its potential degradation products, primarily the parent drug, propiverine. A common chemical confirmation method is to treat the sample with a reducing agent, such as titanium(III) chloride (TiCl₃), which will convert the N-oxide back to its corresponding tertiary amine. An increase in the propiverine peak and a decrease in the this compound peak after treatment can confirm its identity.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving instability issues with this compound in your experiments.

Table 1: Troubleshooting Common Issues with this compound Instability
Observed Issue Potential Cause Recommended Action
Low analytical signal for this compound Degradation during sample preparation or storage.Prepare fresh solutions. Optimize extraction pH to maintain stability. Store samples at -80°C immediately after collection and minimize storage time.
Reduction to propiverine.Avoid strongly acidic conditions and the presence of any potential reducing agents in your buffers or matrices.
Appearance of a new peak corresponding to propiverine Reductive degradation of the N-oxide.Confirm the identity of the new peak by comparing its retention time and mass spectrum with a propiverine standard. Perform a chemical reduction test with TiCl₃.
High variability in quantitative results Inconsistent storage conditions or multiple freeze-thaw cycles.Ensure all samples are stored under identical conditions. Aliquot samples to avoid repeated freeze-thaw cycles.
Instability in the analytical method's mobile phase.Evaluate the stability of this compound in the mobile phase over the typical run time.
Appearance of unknown degradation peaks Oxidative or photodegradation.Protect samples from light using amber vials. Consider the use of antioxidants, but validate for potential interference.
Incompatibility with solution components.Evaluate all reagents used in the sample preparation and solution for compatibility with N-oxides.

Experimental Protocols

Protocol 1: General Stability Testing of this compound in Aqueous Solution

This protocol outlines a basic approach to assess the stability of this compound under various conditions.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) where it is known to be stable.

  • Preparation of Test Solutions: Dilute the stock solution with the aqueous buffers of interest (e.g., phosphate buffers at pH 5, 7, and 9) to the final desired concentration.

  • Stress Conditions:

    • pH Stability: Incubate the test solutions at different pH values at a constant temperature (e.g., 37°C).

    • Thermal Stability: Incubate the test solutions at a neutral pH at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Photostability: Expose the test solutions at a neutral pH to a controlled light source (as per ICH Q1B guidelines) while keeping a control sample in the dark.

  • Time Points: Withdraw aliquots from each test solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately analyze the aliquots using a validated stability-indicating HPLC method.

  • Data Evaluation: Quantify the amount of this compound remaining at each time point and calculate the degradation rate. Identify any major degradation products.

Protocol 2: HPLC Method for Stability Indicating Assay

This is a general guideline for developing an HPLC method. The specific parameters will need to be optimized for your instrument and specific experimental needs.

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating the polar N-oxide from the less polar parent amine.

  • Detection: UV detection at a wavelength where both this compound and propiverine have good absorbance, or for higher specificity and sensitivity, Mass Spectrometric (MS) detection.

  • Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear for the quantification of this compound and its key degradation products.

Visualizations

Diagram 1: Potential Degradation Pathway of this compound

This compound This compound Propiverine Propiverine This compound->Propiverine Reduction Other Degradation Products Other Degradation Products This compound->Other Degradation Products Hydrolysis/Oxidation

Caption: Potential degradation pathways for this compound in aqueous solutions.

Diagram 2: Experimental Workflow for Troubleshooting Instability

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Corrective Actions Instability Observed Instability Observed Review Experimental Conditions Review Experimental Conditions Instability Observed->Review Experimental Conditions Analyze Samples by HPLC Analyze Samples by HPLC Review Experimental Conditions->Analyze Samples by HPLC Identify Degradation Products Identify Degradation Products Analyze Samples by HPLC->Identify Degradation Products Modify pH Modify pH Identify Degradation Products->Modify pH Control Temperature Control Temperature Identify Degradation Products->Control Temperature Protect from Light Protect from Light Identify Degradation Products->Protect from Light Check for Reducing Agents Check for Reducing Agents Identify Degradation Products->Check for Reducing Agents This compound Stability This compound Stability pH pH pH->this compound Stability Temperature Temperature Temperature->this compound Stability Light Exposure Light Exposure Light Exposure->this compound Stability Presence of Reducing Agents Presence of Reducing Agents Presence of Reducing Agents->this compound Stability Solution Matrix Components Solution Matrix Components Solution Matrix Components->this compound Stability

References

Technical Support Center: Propiverine N-oxide Detection by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the quantitative analysis of Propiverine and its major metabolite, Propiverine N-oxide, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Propiverine and this compound?

A1: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. The most commonly reported transitions are monitored in positive electrospray ionization (ESI+) mode.

  • Propiverine: The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 368.3. A characteristic product ion for monitoring is m/z 116.1.[1]

  • This compound: The protonated molecule [M+H]⁺ has an m/z of 384. A commonly used product ion for quantification is m/z 183.

Q2: My this compound signal is low or inconsistent. What could be the cause?

A2: Low or inconsistent signal for this compound can stem from several factors. N-oxide compounds are known to be thermally labile and can undergo in-source fragmentation (deoxygenation) back to the parent drug (Propiverine).[2] Key areas to investigate include:

  • Ion Source Temperature: High temperatures can promote the degradation of the N-oxide.

  • Source Parameters: High cone or declustering potentials can induce fragmentation in the ion source before the analyzer.

  • Sample Stability: this compound may not be stable in the collected matrix or during sample preparation. Ensure samples are stored properly (frozen) and processed efficiently.

Q3: I am observing a peak for Propiverine at the retention time of this compound. What does this signify?

A3: This could be an indication of in-source fragmentation, where the this compound is losing its oxygen atom in the heated electrospray source and is being detected as Propiverine.[2] To confirm this, you can try reducing the ion source temperature and cone/fragmentor voltage to see if the Propiverine signal at that retention time decreases while the this compound signal increases.

Q4: What are the typical chromatographic conditions for separating Propiverine and this compound?

A4: Reversed-phase chromatography is typically employed. Common columns include C8 and C18. Mobile phases generally consist of a mixture of acetonitrile or methanol and water, often with an acidic modifier like formic acid to improve peak shape and ionization efficiency. Both isocratic and gradient elution methods have been successfully used.

Quantitative Data Summary

The following tables summarize typical parameters for the HPLC-MS/MS analysis of Propiverine and this compound.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Propiverine368.3116.1ESI+
This compound384.0183.0ESI+

Table 2: Chromatographic Conditions

ParameterCondition 1Condition 2
Column C8 Reversed-PhaseC18 Reversed-Phase
Mobile Phase 0.1% Formic Acid in Water/Acetonitrile (25:75, v/v)Methanol/10 mM Ammonium Acetate, pH 4.0 (70:30, v/v)
Elution Mode IsocraticIsocratic
Reference

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and straightforward method for preparing plasma samples.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Transfer a 100 µL aliquot of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution. A suitable internal standard could be a structurally similar compound not present in the sample, such as oxybutynin.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the HPLC-MS/MS system.

Protocol 2: Collision Energy Optimization

Optimizing the collision energy (CE) is crucial for maximizing the signal intensity of the product ion.

  • Prepare a Standard Solution: Prepare a solution of this compound at a known concentration in the mobile phase.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate.

  • Select Precursor Ion: Set the first quadrupole (Q1) to isolate the precursor ion of this compound (m/z 384).

  • Scan Product Ions: Set the third quadrupole (Q3) to scan a range of potential product ions.

  • Ramp Collision Energy: While monitoring the intensity of the desired product ion (e.g., m/z 183), ramp the collision energy in the second quadrupole (Q2, collision cell) over a range of voltages (e.g., 10-50 V).

  • Identify Optimal CE: Plot the product ion intensity as a function of the collision energy. The voltage that produces the highest intensity is the optimal collision energy for that specific transition.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Question: My chromatogram for this compound shows significant peak tailing. What should I check?

  • Answer:

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of amine-containing compounds. Ensure the pH is appropriate for the analyte and column chemistry. Adding a small amount of formic acid can improve peak shape.

    • Column Condition: The column may be degraded or contaminated. Try flushing the column or replacing it with a new one.

    • Secondary Interactions: Peak tailing can be caused by interactions with active sites on the silica backbone of the column. Using a column with end-capping or a different stationary phase may help.

Issue 2: In-source Fragmentation of this compound
  • Question: I suspect in-source fragmentation is occurring. How can I minimize this?

  • Answer:

    • Reduce Source Temperature: Lower the temperature of the ESI source to the minimum required for efficient desolvation.

    • Optimize Cone/Declustering Potential: Lower the voltage of the cone or declustering potential. These parameters influence the energy of ions entering the mass spectrometer and can be a primary cause of in-source fragmentation.

    • Mobile Phase Composition: The mobile phase composition can sometimes influence the stability of ions in the source. Experiment with different solvent compositions or additives.

Issue 3: Low Recovery or Signal Loss
  • Question: My signal for this compound is consistently low, even with a clean standard. What are the potential causes?

  • Answer:

    • Analyte Adsorption: this compound may be adsorbing to the surfaces of your sample containers, tubing, or column. Consider using deactivated vials or modifying the mobile phase to reduce non-specific binding.

    • Sample Stability: N-oxides can be unstable, especially in biological matrices. Ensure that samples are processed quickly and stored at low temperatures (e.g., -70°C). Avoid repeated freeze-thaw cycles.

    • Matrix Effects: Components of the biological matrix can suppress the ionization of this compound. A more effective sample clean-up method, such as solid-phase extraction (SPE), may be necessary.

Visualizations

Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing SampleCollection Plasma Sample Collection ProteinPrecipitation Protein Precipitation (Acetonitrile) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Injection Injection into HPLC SupernatantTransfer->Injection Chromatography Chromatographic Separation (C8/C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization MRM_Detection MRM Detection (m/z 384 -> 183) Ionization->MRM_Detection Integration Peak Integration MRM_Detection->Integration Quantification Quantification Integration->Quantification Troubleshooting Troubleshooting Guide for this compound Analysis cluster_causes Potential Causes cluster_solutions Solutions Problem {Low/Inconsistent Signal |  Low signal intensity for this compound} InSourceFragmentation In-Source Fragmentation N-oxide reverts to parent drug Problem->InSourceFragmentation SampleInstability Sample Instability Degradation during storage/handling Problem->SampleInstability MatrixEffects Matrix Effects Ion suppression from co-eluting compounds Problem->MatrixEffects OptimizeSource Optimize Source Parameters - Reduce temperature - Lower cone voltage InSourceFragmentation->OptimizeSource ImproveHandling Improve Sample Handling - Store at -70°C - Minimize freeze-thaw cycles SampleInstability->ImproveHandling EnhanceCleanup Enhance Sample Cleanup - Use Solid-Phase Extraction (SPE) MatrixEffects->EnhanceCleanup

References

Preventing degradation of Propiverine N-oxide during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Propiverine N-oxide during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a major active metabolite of Propiverine, an anticholinergic agent used to treat overactive bladder.[1][2] Like many N-oxide compounds, it is susceptible to in-vitro reduction back to its parent tertiary amine, Propiverine. This degradation can occur during sample collection, processing, storage, and analysis, leading to an underestimation of the this compound concentration and an overestimation of the parent drug concentration.

Q2: What are the primary factors that can cause the degradation of this compound in biological samples?

The primary factors contributing to the degradation of this compound include:

  • Presence of Reducing Agents: Biological matrices such as plasma and urine contain endogenous reducing agents (e.g., ascorbic acid, glutathione, thiols) that can chemically reduce the N-oxide.[3]

  • Low pH (Acidic Conditions): Acidic environments can facilitate the reduction of N-oxides.

  • Elevated Temperature: Higher temperatures can accelerate the rate of chemical degradation.

  • Light Exposure: Photodegradation can be a concern for light-sensitive compounds.

  • Enzymatic Activity: Residual enzymatic activity in improperly stored or handled biological samples could potentially contribute to degradation. Aldehyde oxidase (AOX) and other oxidoreductases have been implicated in the reduction of some N-oxides.[3]

Q3: How can I minimize the degradation of this compound during sample collection and handling?

To minimize degradation at the initial stages:

  • Rapid Processing: Process biological samples (e.g., blood to plasma) as quickly as possible after collection.

  • Controlled Temperature: Keep samples on ice or at refrigerated temperatures (2-8°C) during collection and handling.

  • Light Protection: Collect and store samples in amber tubes or tubes wrapped in foil to protect from light.

Q4: What are the recommended storage conditions for samples containing this compound?

For long-term stability, it is crucial to store samples at ultra-low temperatures.

MatrixShort-Term Storage (≤ 24 hours)Long-Term Storage (> 24 hours)
Plasma2-8°C-80°C
Urine2-8°C-80°C

Note: Avoid repeated freeze-thaw cycles by aliquoting samples into smaller volumes before freezing.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

IssuePotential CauseRecommended Solution
Low or no detection of this compound Degradation during sample storage or preparation.- Ensure samples were stored at -80°C immediately after collection and processing. - Keep samples on ice during all preparation steps. - Avoid strongly acidic conditions during extraction.
Back-conversion to Propiverine.- Analyze for a concurrent increase in Propiverine concentration. - Consider the use of antioxidants during sample preparation (validate for interference).
High variability in quantitative results Inconsistent sample handling and storage.- Standardize the time between sample collection, processing, and freezing. - Ensure all samples are stored under identical conditions.
Multiple freeze-thaw cycles.- Aliquot samples upon collection to avoid repeated thawing of the entire sample.
Appearance of unknown degradation peaks Oxidative or photodegradation.- Protect samples from light at all stages by using amber vials. - Consider purging sample vials with nitrogen or argon to displace oxygen.
Incompatibility with reagents.- Evaluate all reagents used in the sample preparation for potential reactivity with N-oxides.

Experimental Protocols

Protocol 1: Validated LC-MS/MS Method for Quantification of Propiverine and this compound in Human Plasma

This method is adapted from a published, validated procedure and is designed to be rapid and minimize degradation by limiting sample manipulation.[1]

1. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., Oxybutynin).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: C8 reversed-phase column

  • Mobile Phase: 0.1% formic acid in water/acetonitrile (25:75, v/v)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions:

    • Propiverine: m/z 368 → 116

    • This compound: m/z 384 → 183

    • Oxybutynin (IS): m/z 358 → 142

Protocol 2: Forced Degradation Study

To understand the stability of this compound, forced degradation studies under various stress conditions are recommended.

ConditionProcedure
Acidic Hydrolysis Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.
Basic Hydrolysis Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
Photolytic Degradation Expose this compound solution to UV light (254 nm) for 24 hours.
Thermal Degradation Heat this compound solution at 80°C for 48 hours.

Analysis: Analyze the stressed samples by LC-MS/MS to identify and quantify the degradation products.

Data Presentation

Table 1: Stability of this compound in Human Plasma at Different Temperatures
Storage Temperature0 hours4 hours8 hours24 hours
Room Temperature (25°C) 100%85%72%55%
Refrigerated (4°C) 100%98%95%91%
Frozen (-20°C) 100%100%99%98%
Ultra-Low (-80°C) 100%100%100%100%
Data are presented as the percentage of the initial concentration remaining and are synthesized based on typical N-oxide stability.
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
pH0 hours8 hours24 hours
3.0 (Acidic) 100%75%60%
5.0 (Weakly Acidic) 100%92%85%
7.4 (Physiological) 100%98%94%
9.0 (Basic) 100%99%97%
Data are synthesized based on the known acid-lability of N-oxides.

Visualizations

G cluster_collection Sample Collection & Handling cluster_preparation Sample Preparation cluster_analysis Analysis Collect Collect Sample (Blood/Urine) Immediately place on ice Process Process Sample (e.g., Centrifuge for Plasma) Within 1 hour Collect->Process Aliquot Aliquot into amber cryovials Process->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw on ice Store->Thaw Precipitate Protein Precipitation (Ice-cold Acetonitrile + IS) Thaw->Precipitate Centrifuge Centrifuge at 4°C Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analyze LC-MS/MS Analysis Transfer->Analyze

Caption: Recommended workflow for sample handling and preparation.

G Propiverine_N_Oxide This compound Propiverine Propiverine (Parent Drug) Propiverine_N_Oxide->Propiverine Reduction (e.g., Ascorbic Acid, Low pH) Degradants Other Degradation Products Propiverine_N_Oxide->Degradants Hydrolysis/Oxidation (e.g., H₂O₂, Heat)

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Overcoming Matrix Effects in Propiverine N-oxide Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the bioanalysis of Propiverine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix (e.g., plasma, urine).[1] This phenomenon can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), significantly impacting the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In the analysis of this compound, matrix components like phospholipids, proteins, and salts can interfere with the ionization process, potentially leading to erroneous results.

Q2: How can I qualitatively assess the presence of matrix effects in my this compound assay?

A2: A widely used qualitative method is post-column infusion . This technique involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[1] Any deviation, such as a dip or rise, in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[1]

Q3: How can I quantitatively determine the magnitude of matrix effects for this compound?

A3: The post-extraction spike method is a quantitative approach to evaluate matrix effects. This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of the same amount of this compound in a neat solution (e.g., mobile phase). The matrix factor (MF) can be calculated, where an MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q4: What are the most common sample preparation techniques to mitigate matrix effects for this compound analysis, and how do they compare?

A4: The three most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each offers a different level of sample cleanup and effectiveness in reducing matrix effects. SPE generally provides the cleanest extracts and the least matrix interference, while PPT is the simplest but often results in the most significant matrix effects.

Troubleshooting Guides

Issue 1: Poor sensitivity and low response for this compound.

  • Possible Cause: Significant ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Assess Matrix Effect: Perform a post-column infusion experiment to confirm ion suppression at the retention time of this compound.

    • Improve Sample Cleanup: If using protein precipitation, consider switching to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of interfering matrix components.

    • Optimize Chromatography: Modify the LC method to achieve better separation of this compound from the ion-suppressing region of the chromatogram. This can be done by altering the mobile phase composition, gradient profile, or using a different stationary phase.

    • Dilute the Sample: A simple approach to reduce the concentration of matrix components is to dilute the sample extract before injection. However, this may compromise the limit of quantification.

Issue 2: High variability and poor reproducibility in quality control (QC) samples.

  • Possible Cause: Inconsistent matrix effects across different lots of the biological matrix.

  • Troubleshooting Steps:

    • Evaluate Matrix Effect Variability: Quantify the matrix effect in at least six different lots of the biological matrix using the post-extraction spike method to understand the inter-subject variability.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variable matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.

    • Enhance Sample Preparation: A more robust sample preparation method like SPE can provide more consistent removal of matrix components across different lots, leading to improved reproducibility.

Issue 3: this compound peak tailing or fronting.

  • Possible Cause: While often a chromatographic issue, severe matrix effects can sometimes contribute to poor peak shape.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Cleaner samples obtained through SPE can lead to improved peak shapes by reducing interferences that might interact with the analytical column.

    • Optimize LC Conditions: Adjust the mobile phase pH. Since this compound is a tertiary amine N-oxide, its charge state is pH-dependent. At a basic pH, basic compounds are neutral and better retained on a reversed-phase column, potentially moving them away from early-eluting, polar matrix interferences.

    • Column Maintenance: Ensure the analytical column is not overloaded or contaminated. Implement a column washing step after each batch of samples.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Bioanalysis of Tertiary Amine Compounds

Sample Preparation MethodTypical Analyte RecoveryTypical Matrix Effect RemovalKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) 80 - 100%0 - 50%Simple, fast, and inexpensive.High risk of significant matrix effects, particularly from phospholipids.
Liquid-Liquid Extraction (LLE) 70 - 90%60 - 80%Good for removing salts and some phospholipids.Can be labor-intensive and requires optimization of solvents and pH.
Solid-Phase Extraction (SPE) 85 - 100%85 - 99%Highly selective, provides the cleanest extracts, and can be automated.Higher cost and requires method development.

Note: The values presented are representative for tertiary amine compounds and may vary for this compound depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add 50 µL of 1 M sodium carbonate to basify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE) containing the internal standard.

  • Vortex for 5 minutes.

  • Centrifuge at 5,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol uses a mixed-mode cation exchange cartridge.

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Load: Load the pre-treated sample (100 µL of plasma diluted with 200 µL of 2% formic acid).

  • Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar interferences.

  • Elute: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Visualizations

Experimental_Workflow_Comparison cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) PPT_Start Plasma Sample PPT_Add_ACN Add Acetonitrile & IS PPT_Start->PPT_Add_ACN PPT_Vortex Vortex PPT_Add_ACN->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant PPT_Analyze LC-MS/MS Analysis PPT_Supernatant->PPT_Analyze LLE_Start Plasma Sample LLE_Add_Base Add Base LLE_Start->LLE_Add_Base LLE_Add_Solvent Add Organic Solvent & IS LLE_Add_Base->LLE_Add_Solvent LLE_Vortex Vortex LLE_Add_Solvent->LLE_Vortex LLE_Centrifuge Centrifuge LLE_Vortex->LLE_Centrifuge LLE_Collect Collect Organic Layer LLE_Centrifuge->LLE_Collect LLE_Evaporate Evaporate LLE_Collect->LLE_Evaporate LLE_Reconstitute Reconstitute LLE_Evaporate->LLE_Reconstitute LLE_Analyze LC-MS/MS Analysis LLE_Reconstitute->LLE_Analyze SPE_Start Plasma Sample SPE_Pretreat Pre-treat Sample SPE_Start->SPE_Pretreat SPE_Load Load Sample SPE_Pretreat->SPE_Load SPE_Condition Condition Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Evaporate Evaporate SPE_Elute->SPE_Evaporate SPE_Reconstitute Reconstitute SPE_Evaporate->SPE_Reconstitute SPE_Analyze LC-MS/MS Analysis SPE_Reconstitute->SPE_Analyze

Caption: Comparison of experimental workflows for different sample preparation techniques.

Troubleshooting_Matrix_Effects Start Inconsistent or Poor Results (Low Sensitivity, High Variability) Check_ME Assess Matrix Effects (Post-Column Infusion / Post-Extraction Spike) Start->Check_ME ME_Present Matrix Effect Confirmed? Check_ME->ME_Present No_ME No Significant Matrix Effect ME_Present->No_ME No Optimize_Cleanup Improve Sample Cleanup (Switch from PPT to LLE/SPE) ME_Present->Optimize_Cleanup Yes Troubleshoot_Other Investigate Other Parameters (LC, MS, Sample Stability) No_ME->Troubleshoot_Other Optimize_Chroma Optimize Chromatography (Gradient, Column, Mobile Phase) Optimize_Cleanup->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Revalidate Re-validate Method Use_SIL_IS->Revalidate

Caption: Troubleshooting decision tree for addressing matrix effects in this compound bioanalysis.

References

Technical Support Center: Chiral HPLC Resolution of Propiverine N-oxide Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the resolution of Propiverine N-oxide enantiomers in chiral High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Question: I am not seeing any separation of the this compound enantiomers. What are my initial troubleshooting steps?

Answer:

Achieving baseline separation for a novel chiral compound like this compound often requires a systematic approach to method development. If you are observing co-elution (a single peak), consider the following steps:

  • Confirm System Suitability: Ensure your HPLC system is functioning correctly. Check for stable pressure, and run a standard compound to verify column efficiency and peak shape.

  • Re-evaluate Your Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in chiral separations[1]. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often a good starting point for chiral drug analysis[2][3]. If your current CSP is not providing any separation, a screening of different CSPs is recommended.

  • Optimize the Mobile Phase:

    • Normal-Phase vs. Reversed-Phase: The choice between normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., acetonitrile/water or methanol/water) can significantly impact selectivity. If one mode fails, the other should be attempted.

    • Mobile Phase Additives: For basic compounds like this compound, adding a small amount of a basic modifier, such as diethylamine (DEA), to a normal-phase mobile phase can improve peak shape and promote chiral recognition[2]. For reversed-phase, trifluoroacetic acid (TFA) or formic acid might be used, though these can sometimes suppress interaction with the CSP.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.

  • Vary the Column Temperature: Temperature can influence the thermodynamics of the separation. Experiment with temperatures both above and below ambient to see if it impacts selectivity.

Question: I have some separation, but the resolution is poor (Rs < 1.5) and the peaks are tailing. How can I improve this?

Answer:

Poor resolution and peak tailing are common challenges, especially with amine-containing compounds. Here’s how to address them:

  • Address Peak Tailing First: Peak tailing can artificially reduce the calculated resolution.

    • Mobile Phase Modifier: As this compound is a basic compound, peak tailing on silica-based CSPs is often due to secondary interactions with silanol groups. The addition of a basic modifier like 0.1% DEA to your mobile phase is a standard technique to mitigate this[2].

    • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting in a stronger solvent can cause peak distortion.

  • Improve Resolution:

    • Fine-tune the Organic Modifier Ratio: Systematically vary the percentage of the alcohol (e.g., isopropanol or ethanol in hexane for normal-phase) in your mobile phase. Small changes can have a significant effect on selectivity.

    • Change the Organic Modifier: If you are using isopropanol, try ethanol, or vice-versa. Different alcohols can alter the hydrogen bonding interactions with the CSP.

    • Temperature Optimization: Once peak shape is acceptable, re-evaluate the column temperature. A change of 5-10°C can sometimes bring a partial separation to baseline resolution.

Below is a troubleshooting workflow for improving poor resolution:

G Workflow for Troubleshooting Poor Resolution of this compound Enantiomers start Poor Resolution (Rs < 1.5) peak_shape Assess Peak Shape start->peak_shape tailing Peaks Tailing? peak_shape->tailing add_modifier Add/Increase Basic Modifier (e.g., 0.1% DEA) tailing->add_modifier Yes optimize_mp Optimize Mobile Phase Composition tailing->optimize_mp No add_modifier->optimize_mp change_alcohol Change Alcohol Modifier (e.g., IPA to EtOH) optimize_mp->change_alcohol adjust_ratio Adjust Hexane/Alcohol Ratio change_alcohol->adjust_ratio optimize_temp Optimize Column Temperature adjust_ratio->optimize_temp change_csp Screen Different CSPs optimize_temp->change_csp Failure good_resolution Good Resolution (Rs >= 1.5) optimize_temp->good_resolution Success

Caption: A troubleshooting workflow for improving poor peak resolution.

Frequently Asked Questions (FAQs)

Question: What type of chiral stationary phase (CSP) should I start with for this compound?

Answer:

For initial screening, polysaccharide-based CSPs are highly recommended. These are versatile and have a high success rate for a wide range of chiral compounds. Consider starting with columns such as:

  • Amylose-based: e.g., Chiralpak® AD, Chiralpak® IA, Chiralpak® ID

  • Cellulose-based: e.g., Chiralcel® OD, Chiralcel® OJ

These columns can be used in both normal-phase and reversed-phase modes, offering a broad screening platform. Given that this compound is a metabolite of a basic drug, a CSP known to perform well with basic compounds would be a logical first choice.

Question: What are the recommended starting mobile phases for screening?

Answer:

A common strategy is to screen a few standard mobile phases across your chosen CSPs:

  • Normal-Phase:

    • Hexane / Isopropanol (IPA) (e.g., 90:10 v/v) + 0.1% Diethylamine (DEA)

    • Hexane / Ethanol (EtOH) (e.g., 90:10 v/v) + 0.1% Diethylamine (DEA)

  • Reversed-Phase:

    • Acetonitrile / Water with an additive (e.g., 0.1% Formic Acid or 10mM Ammonium Bicarbonate)

    • Methanol / Water with an additive

The basic additive (DEA) in normal-phase is crucial for good peak shape with basic analytes like this compound.

Here is a decision tree for selecting initial HPLC conditions:

G Decision Tree for Initial Chiral HPLC Method Development start Start Method Development for This compound csp_selection Select CSPs for Screening (Polysaccharide-based) start->csp_selection amylose Amylose-based (e.g., Chiralpak AD, IA) csp_selection->amylose cellulose Cellulose-based (e.g., Chiralcel OD, OJ) csp_selection->cellulose mp_mode Select Mobile Phase Mode amylose->mp_mode cellulose->mp_mode normal_phase Normal-Phase (NP) mp_mode->normal_phase reversed_phase Reversed-Phase (RP) mp_mode->reversed_phase np_conditions Hexane/Alcohol + 0.1% DEA normal_phase->np_conditions rp_conditions ACN or MeOH/Aqueous Buffer reversed_phase->rp_conditions run_screen Run Initial Screening np_conditions->run_screen rp_conditions->run_screen

Caption: A decision tree for selecting the initial chiral HPLC conditions.

Question: Are there any stability concerns when analyzing this compound?

Answer:

Yes, N-oxide metabolites can be unstable and may be susceptible to reduction back to the parent amine (Propiverine) under certain conditions. This is a critical consideration during sample preparation and analysis.

  • Sample Handling: Avoid prolonged exposure of samples to high temperatures or strong reducing agents.

  • In-source Conversion: In mass spectrometry detection, in-source conversion of the N-oxide back to the parent drug can occur. It is therefore crucial to achieve chromatographic separation of this compound from Propiverine.

  • Matrix Effects: In biological samples, components of the matrix (e.g., hemolyzed plasma) can sometimes promote the degradation of N-oxides.

Always include the parent compound, Propiverine, as a standard in your runs to ensure you can distinguish it from any potential N-oxide degradation product.

Data Presentation

The following tables present hypothetical, yet realistic, data to illustrate how different parameters can affect the resolution of this compound enantiomers. This data is for illustrative purposes to guide method development.

Table 1: Effect of Chiral Stationary Phase and Mobile Phase Mode

CSPMobile PhasetR1 (min)tR2 (min)Resolution (Rs)
Chiralpak® IAHexane/IPA (90/10) + 0.1% DEA8.29.51.8
Chiralpak® IAACN/H₂O (50/50) + 0.1% FA6.56.50.0
Chiralcel® ODHexane/IPA (90/10) + 0.1% DEA10.110.81.1
Chiralcel® ODHexane/EtOH (90/10) + 0.1% DEA12.314.12.1

Table 2: Effect of Mobile Phase Composition (on Chiralpak® IA)

Mobile Phase (Hexane/IPA)AdditivetR1 (min)tR2 (min)Resolution (Rs)
95/50.1% DEA12.514.82.2
90/100.1% DEA8.29.51.8
85/150.1% DEA6.16.91.4
90/10None8.5 (tailing)8.5 (tailing)0.0

Experimental Protocols

Protocol 1: Initial Screening of this compound Enantiomers

  • Columns:

    • Chiralpak® IA (250 x 4.6 mm, 5 µm)

    • Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phases:

    • NP1: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine

    • NP2: n-Hexane / Ethanol (90:10, v/v) with 0.1% Diethylamine

    • RP1: Acetonitrile / 10mM Ammonium Bicarbonate in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound standard in mobile phase to a concentration of 1 mg/mL.

Protocol 2: Method Optimization for Improved Resolution

This protocol assumes initial separation was observed with Chiralpak® IA and NP1 from the screening protocol.

  • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase Gradient (for optimization):

    • Systematically vary the percentage of Isopropanol in n-Hexane (with 0.1% DEA constant) from 5% to 20%.

    • Example compositions: 95:5, 90:10, 85:15, 80:20 (Hexane:IPA).

  • Flow Rate: Evaluate flow rates from 0.5 mL/min to 1.2 mL/min.

  • Temperature: Evaluate temperatures at 15°C, 25°C, and 35°C.

  • Procedure: For each condition, inject the sample and record the retention times and peak widths to calculate the resolution (Rs). Select the condition that provides a resolution of ≥ 1.5 with a reasonable run time.

References

Propiverine N-oxide Peak Tailing Issues in Reverse-Phase Chromatography: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the reverse-phase chromatography of Propiverine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in reverse-phase chromatography?

A1: Peak tailing is a common chromatographic issue where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[3] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally indicative of significant peak tailing.[4][5]

Q2: Why is my this compound peak tailing?

A2: this compound, a major metabolite of the basic drug Propiverine, is a polar compound. Like other basic and amine-containing compounds, it is prone to secondary interactions with the stationary phase in reverse-phase chromatography, which is a primary cause of peak tailing. The most common cause is the interaction of the analyte with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.

Q3: What are residual silanol groups and how do they cause peak tailing?

A3: In silica-based C8 or C18 columns, not all silanol groups on the silica surface are bonded with the hydrophobic stationary phase. These exposed, polar silanol groups can interact with polar and basic analytes like this compound through hydrogen bonding or ion exchange. These secondary interactions are stronger than the primary hydrophobic interactions, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak.

Q4: Can the mobile phase pH affect the peak shape of this compound?

A4: Yes, the mobile phase pH is a critical factor. At a mid-range pH, residual silanol groups can be ionized (negatively charged), and if this compound is protonated (positively charged), strong ionic interactions can occur, leading to significant peak tailing. Adjusting the pH to a lower value (e.g., pH 2-3) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak shape.

Q5: Are there specific column types that can minimize peak tailing for this compound?

A5: Using modern, high-purity silica columns (Type B) with low residual silanol activity is highly recommended. Additionally, "end-capped" columns, where residual silanols are chemically deactivated with a small silylating agent, can significantly reduce tailing for basic compounds. For challenging separations, columns with a polar-embedded stationary phase or hybrid silica-organic particles can also provide better peak shapes.

Troubleshooting Guide

Issue: Asymmetrical peak shape (tailing) observed for this compound.

This guide provides a systematic approach to diagnose and resolve peak tailing issues.

Step 1: Initial Assessment and System Check

Before modifying the method, ensure the HPLC system is functioning correctly.

  • Check for Extra-Column Volume: Excessive tubing length or diameter, and loose fittings can contribute to peak broadening and tailing. Ensure all connections are secure and tubing is as short and narrow as possible.

  • Inspect for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause peak distortion. Try removing the guard column or flushing the analytical column (if permissible by the manufacturer) to see if the peak shape improves.

Step 2: Method Optimization

If the system is sound, the next step is to optimize the chromatographic method. The following diagram illustrates a logical workflow for troubleshooting.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed check_system Step 1: System Check - Fittings - Tubing (Dead Volume) - Column Contamination/Void start->check_system system_ok System OK? check_system->system_ok fix_system Action: Fix Leaks, Replace Tubing, Clean/Replace Column system_ok->fix_system No mobile_phase Step 2: Mobile Phase Optimization - Adjust pH - Add Modifier - Change Organic Solvent system_ok->mobile_phase Yes fix_system->check_system ph_adjust Lower Mobile Phase pH (e.g., to pH 2.5-3.5) mobile_phase->ph_adjust modifier Add Mobile Phase Modifier (e.g., Triethylamine) ph_adjust->modifier If tailing persists resolved Peak Shape Improved ph_adjust->resolved column_chem Step 3: Column Chemistry - Use End-capped Column - Try Polar-Embedded Phase modifier->column_chem If tailing persists modifier->resolved end_capped Switch to End-capped Column column_chem->end_capped sample_prep Step 4: Sample Considerations - Sample Solvent - Analyte Concentration end_capped->sample_prep If tailing persists end_capped->resolved sample_solvent Ensure Sample is Dissolved in Mobile Phase or Weaker Solvent sample_prep->sample_solvent sample_solvent->resolved

Caption: A stepwise workflow for troubleshooting peak tailing of this compound.

Detailed Methodologies and Data

1. Mobile Phase pH Adjustment

The interaction between basic analytes and acidic silanols is highly pH-dependent. Lowering the pH of the mobile phase protonates the silanol groups, reducing their ability to interact with a positively charged analyte.

  • Experimental Protocol:

    • Prepare mobile phases with identical organic modifier concentrations but buffered at different pH values (e.g., pH 7.0, 4.5, and 3.0).

    • Use a suitable buffer, such as phosphate or formate, at a concentration of 10-25 mM.

    • Equilibrate the column with each mobile phase for at least 10-15 column volumes before injecting the sample.

    • Inject a standard solution of this compound and compare the peak asymmetry.

  • Expected Outcome & Data Summary:

Mobile Phase pHExpected Tailing Factor (Tf)Rationale
7.0> 2.0Silanols are ionized, leading to strong secondary interactions.
4.51.5 - 2.0Partial ionization of silanols; some improvement expected.
3.01.0 - 1.4Silanol ionization is suppressed, minimizing secondary interactions.

2. Use of Mobile Phase Additives

Mobile phase additives, or "tailing suppressors," can be used to further mask the effects of residual silanols.

  • Experimental Protocol:

    • Prepare a mobile phase at an optimized pH (e.g., pH 3.0).

    • Add a small concentration of an amine modifier, such as triethylamine (TEA), to the mobile phase. A typical starting concentration is 0.1% (v/v).

    • The TEA will preferentially interact with the active silanol sites, shielding them from the analyte.

    • Equilibrate the column and inject the sample.

  • Data Summary:

Mobile Phase AdditiveConcentrationExpected Tailing Factor (Tf)
NoneN/A1.3 (with pH 3.0 mobile phase)
Triethylamine (TEA)0.1% (v/v)< 1.2

3. Column Selection

If mobile phase optimization is insufficient, consider a column with different chemistry.

  • Experimental Protocol:

    • Replace the standard C18 or C8 column with a high-quality, end-capped column from a reputable manufacturer.

    • Alternatively, use a column with a polar-embedded phase, which can provide alternative selectivity and improved peak shape for polar compounds.

    • Equilibrate the new column with the optimized mobile phase and inject the sample.

  • Data Summary:

Column TypeDescriptionExpected Tailing Factor (Tf)
Standard C18 (Type A Silica)Older technology with higher silanol activity.> 1.5
End-capped C18 (Type B Silica)Residual silanols are chemically deactivated.< 1.3
Polar-Embedded PhaseContains a polar group embedded in the alkyl chain.< 1.2

4. Sample Diluent and Concentration

The solvent used to dissolve the sample can impact peak shape.

  • Experimental Protocol:

    • Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase composition. Injecting in a much stronger solvent can cause peak distortion.

    • Check for column overload by injecting a dilution series of the sample. If the peak shape improves at lower concentrations, the initial sample may be too concentrated.

Signaling Pathways and Chemical Interactions

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for a basic analyte like this compound.

ChemicalInteractions Analyte-Stationary Phase Interactions cluster_surface Silica Surface cluster_analyte This compound (Analyte) silanol_ionized Ionized Silanol (Si-O⁻) interaction_strong Strong Ionic Interaction (Causes Tailing) silanol_ionized->interaction_strong silanol_protonated Protonated Silanol (Si-OH) no_interaction Repulsion / No Interaction silanol_protonated->no_interaction c18 C18 Stationary Phase interaction_weak Weak Hydrophobic Interaction (Desired Retention) c18->interaction_weak analyte_pos Protonated Analyte (Analyte-H⁺) analyte_pos->interaction_strong High pH analyte_pos->interaction_weak analyte_pos->no_interaction Low pH

Caption: Chemical interactions causing peak tailing of basic analytes on silica columns.

By following this structured troubleshooting guide, researchers can effectively diagnose and resolve peak tailing issues for this compound, leading to more accurate and reliable chromatographic results.

References

Technical Support Center: Propiverine N-oxide Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in enhancing the solubility of Propiverine N-oxide for successful in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl sulfoxide (DMSO) and Methanol.[1] For in vitro assays, particularly cell-based studies, DMSO is a commonly used solvent.[2][3]

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer or cell culture medium. What can I do?

A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds.[4] Here are several strategies to address this:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible to avoid cellular toxicity, typically below 0.5%.[5]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.

  • Use of Co-solvents: In addition to DMSO, other co-solvents like polyethylene glycol (PEG) can be used in combination to improve solubility.

  • pH Adjustment: The solubility of a compound can be pH-dependent. Experimenting with the pH of your final assay buffer may improve the solubility of this compound.

  • Sonication: Applying ultrasound (sonication) can help to break down aggregates and increase the dispersion of the compound.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in cell culture medium at 0.5% or lower. However, the optimal concentration can be cell-line dependent, so it is advisable to run a vehicle control (medium with the same DMSO concentration as your test samples) to assess any potential effects on cell viability and function.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle heating can be a method to aid in the dissolution of some compounds. However, the thermal stability of this compound should be considered. If you choose to heat the solution, do so cautiously and for a short period. It is also important to cool the solution to the assay temperature before use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
This compound powder will not dissolve in the initial solvent. Insufficient solvent volume or inappropriate solvent.- Increase the solvent volume to lower the concentration.- Try a different recommended solvent (e.g., Methanol if DMSO fails).- Use sonication to aid dissolution.
Compound precipitates immediately upon addition to aqueous buffer. Rapid change in solvent polarity.- Perform a stepwise dilution of the stock solution.- Decrease the final concentration of this compound in the assay.- Consider using a formulation with co-solvents such as PEG.
Precipitation is observed in the incubator over the course of the experiment. The compound has low kinetic solubility and is not stable in the aqueous environment over time.- Lower the final concentration of the compound.- Convert the compound to an amorphous form by lyophilization, which can enhance kinetic solubility.
Inconsistent results between experiments. Variability in stock solution preparation or precipitation.- Prepare a fresh stock solution for each experiment.- Visually inspect for any precipitation before adding to the assay.- Ensure thorough mixing after dilution.
Vehicle control (DMSO) is showing an effect on the cells. The concentration of DMSO is too high.- Reduce the final concentration of DMSO to a non-toxic level (ideally ≤ 0.1%).- Perform a dose-response curve for DMSO alone to determine the no-effect concentration for your specific cell line.

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 383.48 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 383.48 g/mol x 1000 mg/g = 3.83 mg

  • Weigh the compound: Carefully weigh out 3.83 mg of this compound powder.

  • Dissolve in DMSO: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.

  • Ensure complete dissolution: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve serial_dilute Stepwise Dilution into Assay Medium dissolve->serial_dilute 10 mM Stock check_precipitate Visually Inspect for Precipitation serial_dilute->check_precipitate add_to_cells Add to Cells/Assay check_precipitate->add_to_cells No Precipitation troubleshoot Troubleshoot Solubility check_precipitate->troubleshoot Precipitation Observed incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound for in vitro assays.

troubleshooting_pathway start Precipitation Observed? solution1 Lower Final Concentration start->solution1 solution2 Use Stepwise Dilution start->solution2 solution3 Adjust Buffer pH start->solution3 solution4 Incorporate Co-solvents (e.g., PEG) start->solution4 end_node Re-attempt Experiment solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Decision pathway for troubleshooting this compound precipitation.

References

Minimizing Propiverine N-oxide adsorption to labware

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the adsorption of Propiverine N-oxide to laboratory ware. Adsorption can lead to inaccurate experimental results due to loss of the analyte from the solution. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its adsorption a concern?

This compound is a major active metabolite of Propiverine, a drug used to treat overactive bladder.[1] Like many pharmaceutical compounds, this compound can adsorb to the surfaces of laboratory equipment, particularly plastics and glass. This non-specific binding can lead to a significant reduction in the concentration of the analyte in your working solutions, resulting in inaccurate quantification and flawed experimental outcomes.

Q2: What are the primary mechanisms driving the adsorption of this compound to labware?

The adsorption of this compound is primarily driven by two types of interactions:

  • Hydrophobic Interactions: Although this compound is a relatively hydrophilic molecule, it possesses non-polar regions that can interact with hydrophobic surfaces, such as those of certain plastics.

  • Ionic Interactions: The tertiary amine N-oxide group in this compound can carry a partial positive charge, leading to electrostatic attraction with negatively charged surfaces, such as the silanol groups (Si-OH) on the surface of borosilicate glass.

Q3: Which type of labware is generally recommended for working with this compound?

For minimizing adsorption of small molecules, polypropylene (PP) labware is often preferred over glass. Polypropylene has a more inert and less charged surface compared to untreated glass, reducing the potential for ionic interactions. However, hydrophobic interactions can still occur. For highly sensitive experiments, surface-treated labware is the best option.

Q4: How does the solvent used to dissolve this compound affect its adsorption?

This compound is soluble in methanol and dimethyl sulfoxide (DMSO).[2] Using organic solvents like methanol or acetonitrile in your aqueous solutions can help minimize adsorption by reducing both hydrophobic and ionic interactions between the analyte and the labware surface.[3] However, it is crucial to consider the compatibility of these organic solvents with your specific experimental system, as they can impact cell viability or enzyme activity.[4][5]

Q5: Can the pH of my solution influence the adsorption of this compound?

Yes, pH can play a significant role. The charge of both the this compound molecule and the labware surface can be influenced by the pH of the solution. While specific data for this compound is limited, for many amine-containing compounds, adjusting the pH to a point where the molecule is less charged can reduce electrostatic adsorption. However, the stability of this compound at different pH values should also be considered.

Troubleshooting Guide

Problem: Low or inconsistent recovery of this compound in aqueous solutions.

This is a primary indicator of adsorption to your labware. Follow this troubleshooting workflow to identify the cause and implement a solution.

TroubleshootingWorkflow start Low/Inconsistent Recovery of This compound labware_check What type of labware are you using? start->labware_check glass Borosilicate Glass labware_check->glass Glass polypropylene Polypropylene (PP) labware_check->polypropylene Plastic solution_check_glass Is your solution buffered? glass->solution_check_glass solution_check_pp Are you observing significant loss with polypropylene? polypropylene->solution_check_pp unbuffered No solution_check_glass->unbuffered Unbuffered Solution buffered Yes solution_check_glass->buffered Buffered Solution pp_loss_yes Yes solution_check_pp->pp_loss_yes pp_loss_no No solution_check_pp->pp_loss_no add_buffer Add a physiological buffer (e.g., PBS) to your solution. unbuffered->add_buffer silanize Consider silanizing the glassware to mask silanol groups. buffered->silanize organic_solvent Consider adding a low concentration of an organic solvent (e.g., Methanol, Acetonitrile) to your solution. pp_loss_yes->organic_solvent end_pp Continue with Polypropylene pp_loss_no->end_pp end_solved Problem Resolved add_buffer->end_solved surface_treatment For high-sensitivity applications, use surface-treated labware. silanize->surface_treatment peg_coating PEG Coating surface_treatment->peg_coating bsa_coating BSA Coating surface_treatment->bsa_coating low_adsorption_plates Low-Adsorption Microplates surface_treatment->low_adsorption_plates peg_coating->end_solved bsa_coating->end_solved low_adsorption_plates->end_solved organic_solvent->surface_treatment

Caption: Troubleshooting workflow for low this compound recovery.

Quantitative Data Summary

Drug TypeLabware MaterialSolutionAdsorption (%)Reference
Basic Drugs
MetoprololPolystyreneDeionized Water35.3 ± 6.8
MedetomidinePolystyreneDeionized Water61.6 ± 9.1
PropranololPolystyreneDeionized Water68.1 ± 6.7
MidazolamPolystyreneDeionized Water76.5 ± 6.1
Basic DrugsPolypropyleneDeionized WaterNot significant
Basic DrugsBorosilicate GlassDeionized WaterNot significant
Basic DrugsPolystyreneBufferNot significant
Acidic Drugs
HydrochlorothiazidePolystyreneDeionized WaterNot significant
NaproxenPolystyreneDeionized WaterNot significant
ProbenicidPolystyreneDeionized WaterNot significant
IndomethacinPolystyreneDeionized WaterNot significant
Hydrophobic Drugs
PaclitaxelConventional PlasticWaterHigh
VerapamilConventional PlasticWaterHigh
DigoxinConventional PlasticWaterHigh
Various Drugs
Positively Charged DrugsLow-Adsorption MicroplatesWater< 15
Various DrugsGPTMS-Coated MicroplatesWater< 10

Experimental Protocols

Protocol 1: Silanization of Borosilicate Glassware

This protocol creates a hydrophobic surface on glass labware to prevent the adsorption of polar molecules.

Materials:

  • Borosilicate glassware

  • Cleaning solution (e.g., 1:1 methanol/HCl, followed by concentrated H2SO4)

  • Deionized water

  • Silanizing agent (e.g., (3-mercaptopropyl)triethoxysilane)

  • Anhydrous toluene

  • Methanol

  • Oven

Procedure:

  • Cleaning: Thoroughly clean the glassware with the cleaning solution to remove any organic residues.

  • Rinse extensively with deionized water.

  • Dry the glassware in an oven at 120°C for at least 1 hour.

  • Silanization: In a fume hood, prepare a 2% (v/v) solution of the silanizing agent in anhydrous toluene.

  • Immerse the dry glassware in the silanizing solution for 2-5 minutes.

  • Rinsing: Remove the glassware and rinse thoroughly with anhydrous toluene to remove excess silanizing agent.

  • Rinse with methanol.

  • Curing: Dry the glassware in an oven at 100-120°C for 1 hour to cure the silane layer.

  • Allow the glassware to cool to room temperature before use.

SilanizationProtocol start Start: Clean Borosilicate Glassware clean Clean with Methanol/HCl and concentrated H2SO4 start->clean rinse_water Rinse with Deionized Water clean->rinse_water dry_oven Dry in Oven (120°C, 1 hr) rinse_water->dry_oven prepare_silane Prepare 2% Silanizing Agent in Anhydrous Toluene dry_oven->prepare_silane immerse Immerse Glassware (2-5 min) prepare_silane->immerse rinse_toluene Rinse with Anhydrous Toluene immerse->rinse_toluene rinse_methanol Rinse with Methanol rinse_toluene->rinse_methanol cure Cure in Oven (100-120°C, 1 hr) rinse_methanol->cure cool Cool to Room Temperature cure->cool end End: Silanized Glassware cool->end

Caption: Experimental workflow for silanizing glassware.

Protocol 2: Polyethylene Glycol (PEG) Coating of Labware

This protocol creates a hydrophilic layer on the labware surface, which repels molecules and prevents non-specific binding.

Materials:

  • Clean labware (glass or plastic)

  • PEG-silane (for glass) or other reactive PEG derivative

  • Anhydrous solvent (e.g., DMSO)

  • Deionized water

  • Oven

Procedure:

  • Cleaning: Ensure the labware is scrupulously clean and dry.

  • PEG Solution Preparation: Dissolve PEG-silane at a concentration of 5% by weight in anhydrous DMSO.

  • Coating: Apply the PEG solution to the surface of the labware, ensuring complete coverage.

  • Incubation: Incubate at 90°C for 20 minutes.

  • Rinsing: Thoroughly rinse the labware with deionized water to remove any unbound PEG.

  • Drying: Dry the labware with a stream of nitrogen or in an oven at a low temperature.

Protocol 3: Bovine Serum Albumin (BSA) Coating of Labware

This protocol uses a protein to block the non-specific binding sites on the labware surface.

Materials:

  • Clean labware

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • BSA Solution Preparation: Prepare a 1% (w/v) BSA solution in PBS. For example, dissolve 1 gram of BSA in 100 mL of PBS.

  • Coating: Fill or rinse the labware with the 1% BSA solution, ensuring all surfaces are in contact with the solution.

  • Incubation: Incubate at room temperature for at least 1-2 hours. For a more effective coating, incubate overnight at 4°C.

  • Removal of Excess BSA: Aspirate the BSA solution from the labware.

  • Rinsing (Optional): Depending on the downstream application, you may rinse the labware with PBS to remove any loosely bound BSA. For many applications, it is sufficient to aspirate the solution and use the labware directly.

ProblemSolutionRelationship problem Problem: This compound Adsorption sub_problem1 Ionic Interactions (especially on Glass) problem->sub_problem1 sub_problem2 Hydrophobic Interactions (on Plastics and Glass) problem->sub_problem2 solution_cat1 Labware Selection sub_problem1->solution_cat1 Mitigated by solution_cat2 Surface Treatment sub_problem1->solution_cat2 Mitigated by solution_cat3 Solution Modification sub_problem1->solution_cat3 Mitigated by sub_problem2->solution_cat1 Mitigated by sub_problem2->solution_cat2 Mitigated by sub_problem2->solution_cat3 Mitigated by solution1a Use Polypropylene (PP) Labware solution_cat1->solution1a solution2a Silanization (for Glass) solution_cat2->solution2a solution2b PEG Coating solution_cat2->solution2b solution2c BSA Coating solution_cat2->solution2c solution3a Add Buffer (e.g., PBS) solution_cat3->solution3a solution3b Add Organic Solvent (e.g., Methanol) solution_cat3->solution3b

Caption: Logical relationship between adsorption problems and solutions.

References

Technical Support Center: Propiverine N-oxide Bladder Tissue Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in Propiverine N-oxide bladder tissue assays. The information is intended for researchers, scientists, and drug development professionals to enhance the reproducibility and accuracy of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in bladder tissue?

This compound is one of the main active metabolites of propiverine, a drug used to treat overactive bladder. Its mechanism of action in bladder tissue is primarily attributed to two main effects:

  • Anticholinergic Activity: It acts as a muscarinic receptor antagonist, competitively inhibiting the binding of acetylcholine to M2 and M3 receptors on detrusor smooth muscle cells. This leads to relaxation of the bladder muscle.

  • Calcium Channel Blockade: this compound also exhibits calcium antagonistic properties by binding to L-type calcium channel antagonist receptors in the bladder. This action inhibits the influx of calcium ions into the smooth muscle cells, which is essential for muscle contraction.

Q2: We are observing significant variability in the dose-response curves for this compound between different bladder strip preparations. What are the most likely causes?

Variability in dose-response curves is a common issue in isolated tissue assays. The most probable causes can be categorized as follows:

  • Tissue Viability and Handling: Differences in tissue health from one preparation to another can significantly impact results. Factors include the source of the tissue (species, age, health status), dissection technique, time from tissue retrieval to experiment, and storage conditions.

  • Experimental Conditions: Inconsistent experimental parameters are a major source of variability. This includes fluctuations in temperature, pH, and oxygenation of the physiological salt solution (e.g., Krebs solution), as well as inconsistent resting tension applied to the tissue strips.

  • Drug Solution Preparation and Stability: Errors in the preparation of this compound stock solutions, improper storage, or degradation of the compound can lead to inaccurate final concentrations in the organ bath. This compound solutions should be prepared fresh and protected from light if sensitivity is a concern.

Q3: How can we minimize variability in our this compound bladder tissue assays?

To minimize variability, it is crucial to standardize your experimental protocol. Key recommendations include:

  • Standardize Tissue Dissection and Handling: Use a consistent and gentle technique for dissecting bladder strips of uniform size. Minimize the time the tissue is exposed to air and ensure it is immediately placed in cold, oxygenated physiological salt solution.

  • Maintain Stable Experimental Conditions: Use a reliable organ bath system with precise temperature control (37°C). Continuously aerate the physiological salt solution with carbogen (95% O2, 5% CO2) to maintain pH and oxygenation. Apply a consistent and optimal resting tension to each tissue strip.

  • Implement Quality Control Steps: Before adding this compound, perform a viability check on each bladder strip using a standard contracting agent like potassium chloride (KCl) or carbachol. Tissues that do not meet a predefined response threshold should be excluded from the study.

  • Ensure Accurate Drug Concentrations: Prepare fresh stock solutions of this compound for each experiment. Use calibrated pipettes and perform serial dilutions carefully.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Problem Potential Causes Recommended Solutions
No contractile response or very weak response to standard agonists (e.g., KCl, Carbachol). 1. Poor tissue viability due to prolonged ischemia time, improper dissection, or tissue from an unhealthy animal. 2. Incorrect composition of the physiological salt solution (e.g., wrong calcium concentration). 3. Inadequate oxygenation or temperature of the bath solution.1. Ensure rapid and gentle tissue dissection. Use tissue from healthy animals and minimize the time between tissue retrieval and the start of the experiment. 2. Double-check the recipe and preparation of your physiological salt solution. Ensure all components are of high purity and correctly weighed. 3. Verify that the organ bath is maintained at 37°C and that the solution is continuously bubbled with carbogen (95% O2, 5% CO2).
High variability in baseline tension of bladder strips. 1. Inconsistent initial stretching of the tissue strips. 2. Spontaneous contractions of the detrusor muscle. 3. Temperature fluctuations in the organ bath.1. Apply a standardized and optimal resting tension to each strip and allow for a sufficient equilibration period (e.g., 45-60 minutes) for the tension to stabilize. 2. A stable baseline should be achieved during the equilibration period. If spontaneous activity is excessive and problematic for your specific assay, you may need to adjust your protocol or tissue source. 3. Ensure your water bath circulator is functioning correctly and maintaining a constant temperature.
Inconsistent inhibitory response to this compound. 1. Variability in the level of pre-contraction induced by the agonist. 2. Degradation or inaccurate concentration of this compound. 3. Differences in receptor expression or sensitivity between tissue preparations.1. Ensure a stable and consistent level of pre-contraction before adding this compound. Normalize the inhibitory response to the maximal contraction induced by the agonist. 2. Prepare fresh this compound solutions for each experiment. Store the stock solution appropriately (e.g., at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles). 3. While some biological variability is unavoidable, you can minimize its impact by using a sufficient number of replicates and randomizing the treatment groups.
Tachyphylaxis (diminishing response) to repeated applications of agonists or this compound. 1. Receptor desensitization or internalization. 2. Depletion of intracellular signaling molecules. 3. Tissue fatigue.1. Allow for adequate washout periods between drug applications to allow the tissue to return to baseline. The duration of the washout may need to be optimized for your specific tissue and agonists. 2. Ensure the physiological salt solution contains adequate glucose as an energy source. 3. Avoid excessive or prolonged contractions. Optimize the stimulation parameters (e.g., frequency and duration of electrical field stimulation) to be effective without causing tissue damage.

Experimental Protocols

Protocol 1: Isolated Bladder Strip Contractility Assay

This protocol details the methodology for assessing the effect of this compound on bladder detrusor muscle contractility.

1. Materials and Reagents:

  • Urinary bladder from a suitable animal model (e.g., Sprague-Dawley rat)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)

  • Carbogen gas (95% O2, 5% CO2)

  • This compound

  • Contractile agonists (e.g., Carbachol, KCl)

  • Organ bath system with isometric force transducers

2. Tissue Preparation:

  • Humanely euthanize the animal according to approved institutional guidelines.

  • Immediately excise the urinary bladder and place it in ice-cold Krebs-Henseleit solution.

  • Carefully remove any adhering fat and connective tissue.

  • Open the bladder longitudinally and gently remove the urothelium by scraping with a blunt instrument if required for the specific experimental question.

  • Cut the bladder wall into longitudinal strips of approximately 2 mm in width and 10 mm in length.

3. Experimental Setup:

  • Mount the bladder strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen.

  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Apply an initial resting tension of 1 gram (or an optimized tension for your specific tissue) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

4. Experimental Procedure:

  • After equilibration, perform a viability test by contracting the tissue with a high concentration of KCl (e.g., 80 mM).

  • Wash the tissue and allow it to return to baseline.

  • Induce a stable submaximal contraction using an appropriate agonist (e.g., carbachol).

  • Once a stable plateau is reached, add cumulative concentrations of this compound to the bath and record the relaxation response.

  • At the end of the experiment, wash out the drugs and perform a final maximal contraction with the agonist to assess tissue viability.

5. Data Analysis:

  • Measure the amplitude of contraction or relaxation in response to the tested compounds.

  • Express the responses as a percentage of the maximal contraction induced by the reference agonist.

  • Construct dose-response curves and calculate pharmacological parameters such as EC50 or IC50 values.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in bladder smooth muscle contraction and the points of intervention for this compound.

G cluster_0 Muscarinic Receptor Pathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C DAG->PKC Ca_SR Ca2+ Release SR->Ca_SR Contraction Muscle Contraction Ca_SR->Contraction PKC->Contraction Propiverine_N_oxide This compound Propiverine_N_oxide->M3R Antagonism

Caption: Muscarinic pathway in bladder contraction.

G cluster_1 Calcium Channel Pathway Depolarization Membrane Depolarization L_type L-type Ca2+ Channel Depolarization->L_type Ca_influx Ca2+ Influx L_type->Ca_influx CaM Calmodulin Ca_influx->CaM MLCK_active Active MLCK CaM->MLCK_active MLC Myosin Light Chain MLCK_active->MLC MLC_P Phosphorylated MLC MLC->MLC_P Contraction2 Muscle Contraction MLC_P->Contraction2 Propiverine_N_oxide2 This compound Propiverine_N_oxide2->L_type Blockade

Caption: Calcium channel pathway in bladder contraction.

Experimental Workflow

G A Tissue Harvest (Urinary Bladder) B Dissection of Detrusor Strips A->B C Mounting in Organ Bath B->C D Equilibration (60 min, 37°C, Carbogen) C->D E Viability Test (e.g., 80mM KCl) D->E F Washout & Return to Baseline E->F G Induce Submaximal Contraction (Agonist) F->G H Cumulative Addition of This compound G->H I Data Acquisition (Relaxation Response) H->I J Data Analysis (IC50 Calculation) I->J

Caption: Workflow for bladder strip contractility assay.

Calibration curve issues in Propiverine N-oxide quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quantification of Propiverine N-oxide. The following sections address common issues, particularly those related to calibration curves, and provide detailed experimental protocols and data to support your bioanalytical assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the quantification of this compound, focusing on calibration curve performance and analyte stability.

Question 1: Why is my this compound calibration curve non-linear, especially at higher concentrations?

Answer:

Non-linearity in calibration curves for this compound is a common issue and can stem from several factors. The most frequent causes include:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a response that is no longer proportional to the concentration. This results in a plateauing of the curve at the upper limits.

  • Ion Source Saturation/Matrix Effects: The presence of co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound.[1][2][3][4][5] This "matrix effect" can be concentration-dependent and may suppress or enhance the ion signal, leading to a non-linear relationship.

  • Analyte-Specific Issues: Formation of dimers or multimers at high concentrations can also contribute to non-linear responses.

Troubleshooting Steps:

  • Dilution: Dilute samples that are expected to have high concentrations to fall within the linear range of the assay.

  • Optimize Sample Preparation: Improve sample clean-up to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects and variations in ionization efficiency, as it co-elutes and behaves almost identically to the analyte.

  • Regression Model: If non-linearity persists after optimization, consider using a weighted (e.g., 1/x or 1/x²) linear regression or a quadratic regression model. A weighted regression gives more importance to the lower concentration points, which often have lower variance.

Question 2: I'm observing high variability and poor accuracy at the lower limit of quantification (LLOQ). What could be the cause?

Answer:

High variability at the LLOQ is often related to the inherent instability of N-oxide metabolites and issues with signal-to-noise.

  • Analyte Instability: this compound, like many N-oxide metabolites, can be unstable and susceptible to in-vitro reduction back to the parent drug, propiverine. This can be exacerbated by factors in the biological matrix, sample preparation conditions, and storage.

  • Poor Signal-to-Noise (S/N): Insufficient sensitivity of the LC-MS/MS method will lead to poor peak integration and high variability at low concentrations.

  • Matrix Effects: Ion suppression can significantly impact the signal intensity at the LLOQ.

Troubleshooting Steps:

  • Stabilize the Analyte:

    • Temperature Control: Keep biological samples on ice during processing and store them at -80°C. Use a cooled autosampler (e.g., 4°C).

    • Optimize Extraction Solvent: When using protein precipitation, acetonitrile is often preferred over methanol as it can minimize the in-vitro reduction of N-oxides.

    • pH Control: Maintain neutral or near-neutral pH conditions during sample extraction and storage, as acidic conditions can sometimes promote N-oxide reduction.

  • Improve Method Sensitivity:

    • Optimize MS parameters, including ion source settings (e.g., gas flows, temperature) and collision energy for the specific MRM transitions of this compound.

    • Ensure the LC method provides sharp, symmetrical peaks to maximize the S/N ratio.

  • Assess and Mitigate Matrix Effects:

    • Perform post-column infusion experiments to identify regions of ion suppression.

    • Adjust the chromatography to separate this compound from these suppressive regions.

Question 3: My quality control (QC) samples show a decreasing concentration of this compound and an increasing concentration of propiverine over time. Why is this happening?

Answer:

This is a classic sign of the in-vitro reduction of this compound back to its parent drug. This instability is a key challenge in the bioanalysis of N-oxide metabolites.

Troubleshooting & Prevention:

  • Immediate Processing & Freezing: Process samples as quickly as possible after collection. If immediate analysis is not possible, store plasma or serum samples at -80°C.

  • Minimize Freeze-Thaw Cycles: Aliquot samples upon collection to avoid repeated freezing and thawing, which can accelerate degradation.

  • Check for Hemolysis: Hemolyzed plasma can contain reducing agents that significantly promote the reduction of N-oxides. If possible, use non-hemolyzed plasma for your analysis.

  • Use of Antioxidants: While sometimes effective, the addition of antioxidants should be carefully validated as they can potentially interfere with the analysis or cause ion suppression.

  • Stability Studies: Conduct thorough short-term, long-term, and freeze-thaw stability studies for this compound in the relevant biological matrix to understand its stability profile under your specific laboratory conditions.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods used in the quantification of this compound, compiled from published literature.

Table 1: Calibration Curve and LLOQ Data

ParameterMethod 1Method 2
Analyte This compoundThis compound
Matrix Human PlasmaHuman Plasma
Calibration Range 4 - 1000 ng/mL2 - 500 ng/mL
LLOQ 4 ng/mL2 ng/mL
Regression Model Not specifiedNot specified
Correlation (r²) > 0.99> 0.99
Reference

Experimental Protocols

This section provides a detailed, representative LC-MS/MS protocol for the quantification of this compound in human plasma.

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

1. Materials and Reagents

  • This compound reference standard

  • This compound-d10 (or other stable isotope) as internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

2. Preparation of Standards and QC Samples

  • Prepare primary stock solutions of this compound and the IS in methanol (e.g., at 1 mg/mL).

  • Prepare a series of working standard solutions by serially diluting the primary stock with 50:50 methanol:water.

  • Prepare calibration standards and quality control (QC) samples by spiking the appropriate working solutions into blank human plasma to achieve the desired concentration range.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (to all samples except blanks).

  • Add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

ParameterCondition
LC System Standard HPLC or UHPLC system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or a shallow gradient (e.g., 75% B)
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be optimized empirically. Example: this compound: m/z 384.2 -> 116.1; IS: m/z 394.2 -> 126.1
Source Temp. ~400-500°C

5. Data Analysis

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the curve.

  • Quantify the unknown samples using the generated regression equation.

Visualizations

Metabolic Pathway of Propiverine

The following diagram illustrates the primary metabolic conversion of Propiverine to its N-oxide metabolite.

Propiverine Propiverine N_Oxide This compound (Major Metabolite) Propiverine->N_Oxide N-oxidation Enzymes CYP3A4 & Flavin-containing monooxygenases (FMO) Enzymes->Propiverine

Metabolism of Propiverine to this compound.
Experimental Workflow for Quantification

This diagram outlines the logical flow of the experimental procedure for quantifying this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (Calibrator, QC, or Unknown) B Add Internal Standard (this compound-d10) A->B C Protein Precipitation (Cold Acetonitrile) B->C D Centrifuge & Collect Supernatant C->D E Inject into LC-MS/MS System D->E F Chromatographic Separation (C18 Column) E->F G Mass Spectrometry Detection (ESI+, MRM Mode) F->G H Peak Integration (Analyte & IS) G->H I Calculate Peak Area Ratios H->I J Construct Calibration Curve (Weighted Regression) I->J K Calculate Unknown Concentrations J->K

Bioanalytical workflow for this compound.

References

Propiverine N-oxide Mass Spectrometry Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of Propiverine N-oxide. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common interference issue when analyzing this compound by LC-MS/MS?

The most significant and common interference is the in-source conversion (deoxygenation) of this compound back to its parent drug, Propiverine. This occurs within the mass spectrometer's ion source and results in the detection of a signal at the mass-to-charge ratio (m/z) of Propiverine, even when only the N-oxide is being injected. This can lead to inaccurate quantification and misinterpretation of results. This deoxygenation is often a thermally-driven process.[1][2]

Q2: How can I detect if in-source deoxygenation of this compound is occurring in my experiment?

To check for in-source deoxygenation, infuse a pure standard solution of this compound directly into the mass spectrometer. Monitor both the MRM transition for the N-oxide and the MRM transition for Propiverine. If you detect a significant signal for Propiverine, in-source conversion is happening. You can systematically vary ion source parameters, such as temperature and cone voltage, to see how they affect the intensity of the unwanted Propiverine signal.

Q3: My this compound signal is weak or non-existent. What are the potential causes?

Several factors could lead to a weak or absent signal:

  • In-source Deoxygenation: A high degree of fragmentation in the source can deplete the precursor ion of this compound, leading to a weak signal.[1]

  • Poor Ionization: Suboptimal mobile phase pH or source parameters (e.g., capillary voltage, gas flows) can lead to inefficient ionization. This compound, like its parent compound, is a tertiary amine and ionizes well in positive ion mode with an acidic mobile phase.

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress the ionization of the analyte.[3][4]

  • Improper Sample Preparation: Inefficient extraction or sample loss during preparation will naturally lead to lower signal intensity.

Q4: What are the recommended mass transitions for monitoring Propiverine and this compound?

Multiple reaction monitoring (MRM) is the preferred method for quantification. The following transitions are commonly used in positive electrospray ionization (ESI) mode:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCommon Use
Propiverine 368.3116.1Quantifier
This compound 384.3183.2Quantifier
Propiverine368.3183.1Qualifier

Note: The specific m/z values may vary slightly based on instrument calibration and resolution.

Troubleshooting Guides

Issue 1: Suspected In-Source Deoxygenation of this compound

This guide helps you diagnose and mitigate the conversion of this compound to Propiverine in the ion source.

Symptoms:

  • A peak is observed at the retention time of this compound but using the MRM transition for Propiverine.

  • Quantification of Propiverine is artificially high in samples containing the N-oxide.

  • The signal intensity of this compound is lower than expected.

Troubleshooting Steps:

  • Confirm the Issue: Infuse a pure standard of this compound and monitor the MRM transitions for both the N-oxide and Propiverine. The presence of a signal for the Propiverine transition confirms the issue.

  • Optimize Ion Source Temperature: In-source deoxygenation is often thermally induced. Gradually decrease the ion source temperature (e.g., in 25 °C increments) and monitor the ratio of the Propiverine signal to the N-oxide signal. Find the lowest temperature that maintains adequate desolvation and signal intensity for the N-oxide while minimizing the deoxygenation product.

  • Optimize Cone Voltage / Declustering Potential: These voltages affect the energy of ions entering the mass spectrometer. Higher voltages can induce fragmentation. Reduce the cone voltage (or equivalent parameter) systematically (e.g., in 5-10 V increments) to find a balance that maximizes the precursor ion intensity for the N-oxide while minimizing its fragmentation into Propiverine.

  • Choose the Right Ionization Technique: Electrospray ionization (ESI) is generally a "softer" ionization technique than Atmospheric Pressure Chemical Ionization (APCI) and is less prone to causing thermal degradation of labile molecules like N-oxides. If possible, use an ESI source.

G cluster_0 Troubleshooting In-Source Deoxygenation start High Propiverine signal when injecting N-oxide? infuse Infuse pure This compound standard start->infuse check_signal Is Propiverine MRM signal present? infuse->check_signal reduce_temp Decrease Ion Source Temperature check_signal->reduce_temp Yes end_ok Problem Resolved: Proceed with Analysis check_signal->end_ok No reduce_voltage Decrease Cone Voltage / Declustering Potential reduce_temp->reduce_voltage use_esi Consider using ESI instead of APCI reduce_voltage->use_esi check_ratio Is Propiverine:N-oxide ratio acceptable? check_ratio->end_ok Yes end_further Problem Persists: Consult Instrument Specialist check_ratio->end_further No use_esi->check_ratio

Caption: Troubleshooting workflow for in-source deoxygenation.
Issue 2: Poor Reproducibility or Signal Suppression (Matrix Effects)

This guide addresses issues related to the influence of the biological matrix on analyte signal.

Symptoms:

  • Inconsistent peak areas for quality control (QC) samples.

  • Lower signal intensity in post-extraction spiked samples compared to standards in a clean solvent.

  • High variability in results between different sample lots.

Troubleshooting Steps:

  • Assess Matrix Effect: Perform a post-extraction spike experiment. Compare the signal response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a pure solvent. A significant difference indicates the presence of matrix effects (ion suppression or enhancement).

  • Improve Chromatographic Separation: Ensure that this compound is chromatographically separated from major matrix components, especially phospholipids, which are a common cause of ion suppression. Adjust the gradient or consider a different column chemistry if co-elution is suspected.

  • Enhance Sample Cleanup: If using a simple protein precipitation method, consider switching to a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interfering components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The best way to compensate for matrix effects is to use a SIL-IS for this compound. The SIL-IS will co-elute and experience the same ionization suppression or enhancement as the analyte, leading to a more accurate and precise analyte/IS ratio.

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

This is a rapid method suitable for high-throughput analysis but may be more susceptible to matrix effects.

  • Aliquot: Pipette 100 µL of plasma sample, calibrator, or QC into a clean microcentrifuge tube.

  • Add Internal Standard: Add the internal standard solution.

  • Precipitate: Add 300 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate (Optional): Evaporate the supernatant to dryness under a stream of nitrogen at approx. 40°C.

  • Reconstitute: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Inject: Inject the sample into the LC-MS/MS system.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

This method provides a cleaner extract, reducing matrix effects. A mixed-mode or reversed-phase cartridge can be used.

  • Pre-treat Sample: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid.

  • Condition Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Load Sample: Load the pre-treated sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elute: Elute the analytes with 1 mL of methanol.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at approx. 40°C.

  • Reconstitute: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Inject: Inject the sample into the LC-MS/MS system.

G cluster_1 General Bioanalytical Workflow cluster_prep Preparation Options sample Plasma Sample prep Sample Preparation sample->prep lc LC Separation (e.g., C18 column) prep->lc Clean Extract ppt Protein Precipitation (PPT) spe Solid-Phase Extraction (SPE) ms MS/MS Detection (ESI+, MRM Mode) lc->ms Separated Analytes data Data Analysis & Quantification ms->data

Caption: General workflow for the bioanalysis of this compound.

References

Optimizing storage conditions to prevent Propiverine N-oxide degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing storage conditions and preventing the degradation of Propiverine N-oxide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Unexpected decrease in this compound concentration in solution over a short period. Hydrolytic degradation: this compound, being an ester, may be susceptible to hydrolysis, especially at non-neutral pH.Buffer the solution to a neutral pH (around 7.0). If the experimental conditions require acidic or basic media, prepare fresh solutions immediately before use and minimize the time the compound spends in the non-neutral environment.
Appearance of unknown peaks in HPLC analysis after sample preparation. Solvent-induced degradation: Certain organic solvents, especially if not high-purity or if they contain impurities, can promote degradation.Use high-purity, HPLC-grade solvents. Avoid prolonged storage of this compound in solution. If possible, prepare solutions fresh for each experiment. If a stock solution must be prepared, store it at a low temperature (2-8°C) and for a limited duration. Perform a solvent stability study to identify compatible solvents.
Discoloration or change in the physical appearance of solid this compound. Oxidative degradation or photodecomposition: Exposure to air (oxygen) or light, particularly UV light, can lead to the formation of degradation products. N-oxides can be sensitive to light.Store solid this compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon). Keep the container in a dark place.
Inconsistent results between experimental replicates. Inadequate storage of stock solutions: Frequent freeze-thaw cycles or storage at inappropriate temperatures can lead to gradual degradation of this compound in stock solutions.Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at ≤ -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is recommended.[1]
Formation of a secondary amine and an aldehyde as impurities. N-oxide hydrolysis: Although relatively stable, N-oxides can hydrolyze to form a secondary amine and an aldehyde, a process that can be catalyzed by metal ions.Ensure all glassware is thoroughly cleaned to remove any trace metal contaminants. Use high-purity water and reagents. If metal catalysis is suspected, consider the use of a chelating agent like EDTA in your buffer system, if compatible with your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at 2-8°C in a tightly sealed, light-resistant container (e.g., an amber vial) to protect it from moisture and light.[1] Storing under an inert atmosphere (nitrogen or argon) is also advisable to prevent oxidative degradation.

Q2: How should I store this compound in solution?

A2: this compound solutions are best prepared fresh for each experiment. If a stock solution is necessary, it should be stored at 2-8°C for short-term use (up to 24 hours) and frozen at ≤ -20°C for longer periods. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials. The choice of solvent is also critical; a preliminary stability study in the intended solvent is recommended.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a tertiary amine N-oxide and an ester), potential degradation pathways include:

  • Hydrolysis: The ester linkage can be hydrolyzed to form 1-methyl-4-piperidyl N-oxide and diphenylpropionic acid.

  • Reduction: The N-oxide can be reduced back to the parent tertiary amine, Propiverine.

  • Thermal Decomposition: At elevated temperatures, N-oxides can undergo elimination reactions (e.g., Cope elimination) or rearrangements.

  • Photodecomposition: Exposure to light, especially UV radiation, can lead to degradation. Functional groups like N-oxides can make a molecule more susceptible to photosensitivity.

dot```dot graph DegradationPathways { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Propiverine_N_Oxide [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis_Products [label="Hydrolysis Products\n(1-methyl-4-piperidyl N-oxide + Diphenylpropionic acid)", shape=ellipse]; Reduction_Product [label="Reduction Product\n(Propiverine)", shape=ellipse]; Thermal_Degradation_Products [label="Thermal Degradation Products\n(e.g., via Cope elimination)", shape=ellipse]; Photo_Degradation_Products [label="Photodegradation Products", shape=ellipse];

Propiverine_N_Oxide -> Hydrolysis_Products [label="Hydrolysis\n(H₂O, acid/base)"]; Propiverine_N_Oxide -> Reduction_Product [label="Reduction"]; Propiverine_N_Oxide -> Thermal_Degradation_Products [label="Heat"]; Propiverine_N_Oxide -> Photo_Degradation_Products [label="Light (UV)"]; }

Caption: Experimental workflow for a forced degradation study.

Q5: What analytical methods are suitable for monitoring this compound degradation?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. An HPLC method coupled with a UV or photodiode array (PDA) detector is typically used. For the identification of unknown degradation products, Mass Spectrometry (MS) detectors (LC-MS) are invaluable. A suitable method should be able to separate the parent this compound peak from all potential degradation products and impurities. Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from a forced degradation study. The actual values would need to be determined experimentally for this compound.

Stress Condition Duration (hours) Temperature (°C) % this compound Degraded Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl 2460Experimental DataExperimental DataExperimental Data
0.1 M NaOH 2460Experimental DataExperimental DataExperimental Data
3% H₂O₂ 24Room TempExperimental DataExperimental DataExperimental Data
Heat (Solid) 24105Experimental DataExperimental DataExperimental Data
Heat (Solution) 2460Experimental DataExperimental DataExperimental Data
Photolysis --Experimental DataExperimental DataExperimental Data

References

Troubleshooting low recovery of Propiverine N-oxide during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Propiverine N-oxide during extraction from biological matrices.

Frequently Asked Questions (FAQs)

Q1: We are experiencing low recovery of this compound during liquid-liquid extraction (LLE). What are the potential causes?

Low recovery of this compound, a polar metabolite of Propiverine, can stem from several factors during LLE. The most common issues are related to incorrect pH, suboptimal solvent selection, and analyte instability. As an N-oxide, this compound is significantly more polar than its parent drug, which necessitates specific extraction conditions.

Potential causes for low recovery include:

  • Inappropriate pH: The pH of the aqueous sample is critical. If the pH is too acidic, the N-oxide group can become protonated, increasing its water solubility and preventing its partition into the organic solvent.

  • Suboptimal Solvent Choice: Due to its polarity, non-polar solvents like hexane or diethyl ether are often inefficient for extracting this compound. A more polar solvent or a solvent mixture is typically required.

  • Analyte Instability: N-oxides can be susceptible to degradation at extreme pH values and elevated temperatures.

  • Insufficient Salting-Out: The high polarity of this compound may lead to poor partitioning into the organic phase. Adding salt to the aqueous sample can increase the ionic strength and drive the analyte into the organic layer.

  • Emulsion Formation: Biological matrices can sometimes form emulsions at the interface of the aqueous and organic layers, trapping the analyte and leading to poor recovery.

Q2: What is the optimal pH for extracting this compound?

Q3: Which organic solvents are recommended for the extraction of this compound?

Given the polar nature of this compound, a solvent with appropriate polarity should be chosen. A successful LLE has been reported using methyl tert-butyl ether (MTBE) for extraction from serum at pH 8.[1] Other solvents to consider, in order of increasing polarity, include:

  • Dichloromethane

  • Ethyl acetate

  • A mixture of a non-polar and a polar solvent (e.g., hexane/ethyl acetate)

Simple protein precipitation with a solvent like acetonitrile has also been used effectively for sample preparation prior to LC-MS/MS analysis, which can be an alternative to LLE.

Q4: Can the stability of this compound be a factor in low recovery?

Yes, the stability of N-oxide compounds can be a concern. It is advisable to handle samples at controlled, cool temperatures (e.g., on ice) and to avoid prolonged exposure to strongly acidic or alkaline conditions. This compound should be stored at 2-8 °C for short-term stability.[3] If degradation is suspected, it is recommended to process the samples as quickly as possible after collection and pH adjustment.

Quantitative Data Summary

The following tables summarize the available physicochemical data for this compound and its parent drug, Propiverine. This information is crucial for optimizing extraction parameters.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number Appearance Solubility Storage
This compoundC23H29NO4383.48111071-96-6Off-White SolidMethanol, DMSO2-8 °C
PropiverineC23H29NO3367.4960569-19-9Not specifiedNot specifiedNot specified
Compound pKa LogP (Predicted) Notes
This compound< 8.72 (Estimated)< 4.7 (Estimated)N-oxidation generally decreases basicity and increases polarity compared to the parent amine.
Propiverine8.72~4.7The parent drug is significantly more lipophilic.

Experimental Protocols

Two distinct protocols are provided below as starting points for the extraction of this compound.

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Serum

This protocol is adapted from a published method and is suitable for researchers aiming to isolate this compound for subsequent analysis.

Materials:

  • Human serum sample

  • 1 M Sodium hydroxide solution

  • Methyl tert-butyl ether (MTBE)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase for LC-MS/MS)

Procedure:

  • Sample Preparation: To 1 mL of human serum, add a small volume of 1 M sodium hydroxide solution to adjust the pH to 8.0. Vortex briefly to mix.

  • Extraction: Add 5 mL of methyl tert-butyl ether to the pH-adjusted serum sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the reconstitution solvent. Vortex to dissolve the residue. The sample is now ready for analysis.

Protocol 2: Protein Precipitation from Human Plasma

This is a simpler and faster method suitable for high-throughput analysis, particularly when using a sensitive detection method like LC-MS/MS.

Materials:

  • Human plasma sample

  • Acetonitrile

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 100 µL of human plasma, add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Collection of Supernatant: Carefully transfer the supernatant to a clean tube or vial. The sample is now ready for direct injection into an LC-MS/MS system.

Visual Troubleshooting Guide and Workflows

The following diagrams illustrate the troubleshooting process for low recovery and the experimental workflows.

TroubleshootingWorkflow Troubleshooting Low Recovery of this compound start Start: Low Recovery Observed check_ph Is the sample pH between 8 and 9? start->check_ph protein_precipitation Alternative: Try Protein Precipitation with Acetonitrile start->protein_precipitation adjust_ph Adjust pH to 8-9 with dilute base check_ph->adjust_ph No check_solvent Are you using a suitable polar solvent (e.g., MTBE)? check_ph->check_solvent Yes adjust_ph->check_ph change_solvent Switch to a more polar solvent (e.g., MTBE, DCM, or Ethyl Acetate) check_solvent->change_solvent No check_stability Are samples kept cool and processed promptly? check_solvent->check_stability Yes change_solvent->check_solvent improve_handling Process samples on ice and minimize delays check_stability->improve_handling No consider_salting_out Consider adding NaCl or (NH4)2SO4 to the aqueous phase check_stability->consider_salting_out Yes improve_handling->check_stability end Recovery Improved consider_salting_out->end protein_precipitation->end

Caption: Troubleshooting workflow for low this compound recovery.

LLE_Workflow Liquid-Liquid Extraction (LLE) Workflow start Start: Serum Sample ph_adjustment Adjust pH to 8.0 start->ph_adjustment add_solvent Add Methyl Tert-Butyl Ether ph_adjustment->add_solvent vortex Vortex for 2 min add_solvent->vortex centrifuge Centrifuge at 3000 x g for 10 min vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for Analysis reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) experimental workflow.

PP_Workflow Protein Precipitation Workflow start Start: Plasma Sample add_acetonitrile Add Cold Acetonitrile (1:3 v/v) start->add_acetonitrile vortex Vortex for 1 min add_acetonitrile->vortex centrifuge Centrifuge at 10,000 x g for 10 min vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant end Ready for Analysis collect_supernatant->end

Caption: Protein Precipitation experimental workflow.

References

Method validation challenges for Propiverine N-oxide analytical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical validation of Propiverine N-oxide assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the analysis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.

1. Analyte Instability & Degradation

Q1: My this compound concentrations are inconsistent and lower than expected. What could be the cause?

A1: this compound, like many N-oxide metabolites, is prone to in-vitro degradation back to its parent drug, propiverine. This instability is a primary challenge in its accurate quantification.[1] Key factors contributing to this degradation include:

  • Sample Handling and Storage: Improper handling and storage conditions can accelerate the degradation process. It is crucial to minimize the time between sample collection and analysis and to store samples at appropriate temperatures.

  • pH of the Sample Matrix: The stability of N-oxides can be pH-dependent. Acidic conditions, in particular, may promote reduction to the parent amine.[1]

  • Presence of Reducing Agents: Endogenous components in biological matrices can act as reducing agents, converting this compound back to propiverine.[1]

  • Temperature: Elevated temperatures during sample processing and storage can increase the rate of degradation.[1]

  • Light Exposure: Photodegradation can be a concern for light-sensitive compounds.

Troubleshooting Workflow for Analyte Instability:

cluster_solutions Solutions start Inconsistent/Low Propiverine N-oxide Concentrations check_handling Review Sample Handling and Storage Procedures start->check_handling check_ph Evaluate pH of Sample and Solutions start->check_ph check_temp Assess Temperature Control During Processing start->check_temp check_light Consider Light Exposure start->check_light implement_stabilization Implement Stabilization Strategies check_handling->implement_stabilization check_ph->implement_stabilization check_temp->implement_stabilization check_light->implement_stabilization solution1 Immediate processing and freezing at -80°C implement_stabilization->solution1 Storage solution2 Maintain neutral or near-neutral pH implement_stabilization->solution2 pH solution3 Use of antioxidants (validate for interference) implement_stabilization->solution3 Reducing Agents solution4 Work on ice and use cooled autosampler implement_stabilization->solution4 Temperature solution5 Use amber vials and protect from direct light implement_stabilization->solution5 Light reanalyze Re-analyze Samples solution1->reanalyze solution2->reanalyze solution3->reanalyze solution4->reanalyze solution5->reanalyze

Caption: Troubleshooting workflow for addressing this compound instability.

2. Chromatographic & Mass Spectrometric Issues

Q2: I'm observing poor peak shape (tailing or fronting) for this compound in my HPLC analysis. How can I improve it?

A2: Poor peak shape can be attributed to several factors, including secondary interactions with the stationary phase, inappropriate mobile phase conditions, or column issues.

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the polar N-oxide group, leading to peak tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound and influence its interaction with the stationary phase.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

  • Column Contamination or Voids: Accumulation of matrix components or the formation of a void at the column inlet can distort peak shape.

Q3: I am facing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound. What are the mitigation strategies?

A3: Matrix effects are a common challenge in bioanalysis and can significantly impact the accuracy and precision of quantification.

  • Optimize Sample Preparation: A more rigorous sample preparation method, such as solid-phase extraction (SPE), can help remove interfering matrix components.

  • Chromatographic Separation: Improving the chromatographic separation to resolve this compound from co-eluting matrix components is crucial.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects as it will be affected similarly to the analyte.

  • Change Ionization Source: If using electrospray ionization (ESI), which is more susceptible to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI) if compatible with the analyte's properties.

3. Method Validation Parameters

Q4: What are the typical validation parameters I need to assess for a this compound analytical method?

A4: According to ICH guidelines, the following parameters should be validated for a quantitative analytical method:[2]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, including its parent drug, other metabolites, and matrix components.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Quantitative Data Summary

The following tables summarize the validation parameters for this compound analytical methods from published literature.

Table 1: LC-MS/MS Method Validation Parameters for this compound in Human Plasma

ParameterMethod 1Method 2
Linearity Range 2 - 500 ng/mL4 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 2 ng/mL4 ng/mL
Intra-day Precision (%RSD) Not explicitly stated for N-oxideNot explicitly stated for N-oxide
Inter-day Precision (%RSD) Not explicitly stated for N-oxideNot explicitly stated for N-oxide
Intra-day Accuracy (%) Not explicitly stated for N-oxideNot explicitly stated for N-oxide
Inter-day Accuracy (%) Not explicitly stated for N-oxideNot explicitly stated for N-oxide
Internal Standard OxybutyninThis compound-d10

Table 2: HPLC-UV Method Validation Parameters for this compound in Human Serum

ParameterMethod 1
Lower Limit of Quantification (LLOQ) ~10 ng/mL
Detection UV Absorption

Detailed Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation for LC-MS/MS Analysis

This protocol describes a simple and rapid protein precipitation method for the extraction of this compound from human plasma.

  • Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to obtain plasma.

  • Aliquoting: Transfer a known volume of plasma (e.g., 100 µL) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution (e.g., Oxybutynin or this compound-d10) to the plasma sample.

  • Protein Precipitation: Add a precipitating agent, such as acetonitrile (typically in a 3:1 or 4:1 ratio of solvent to plasma).

  • Vortexing: Vortex the mixture vigorously for about 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to concentrate the analyte.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

Experimental Workflow for Protein Precipitation:

start Plasma Sample add_is Add Internal Standard start->add_is add_precipitant Add Acetonitrile add_is->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant inject Inject into LC-MS/MS transfer_supernatant->inject

Caption: Workflow for sample preparation using protein precipitation.

Protocol 2: Chromatographic and Mass Spectrometric Conditions

The following are typical starting conditions for the LC-MS/MS analysis of this compound. Optimization will be required for specific instruments and applications.

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C8 or C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). A typical mobile phase composition is water with 0.1% formic acid and acetonitrile (25:75, v/v).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • This compound transition: m/z 384 → 183

    • Propiverine transition: m/z 368 → 116

Logical Relationship for Method Development:

cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_ms Mass Spectrometry goal Accurate & Precise This compound Quantification protein_precipitation Protein Precipitation column_selection Column Selection (C8/C18) protein_precipitation->column_selection spe Solid-Phase Extraction (SPE) spe->column_selection mobile_phase Mobile Phase Optimization column_selection->mobile_phase ionization_mode Ionization Mode (ESI+) mobile_phase->ionization_mode mrm_transitions MRM Transition Selection ionization_mode->mrm_transitions mrm_transitions->goal

Caption: Logical steps in developing an analytical method for this compound.

References

Improving the efficiency of Propiverine N-oxide synthesis and purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the efficiency of Propiverine N-oxide synthesis and purification. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method for the synthesis of this compound is the direct oxidation of Propiverine. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a catalyst. The tertiary amine of the piperidine ring in Propiverine is susceptible to oxidation to form the corresponding N-oxide.

Q2: What are the critical parameters to control during the N-oxidation of Propiverine?

A2: Key parameters to control include reaction temperature, the stoichiometry of the oxidizing agent, and reaction time. Over-oxidation can lead to undesired byproducts, while insufficient oxidation will result in a low yield. Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

Q3: this compound is a major metabolite of Propiverine. Can it be produced biologically?

A3: Yes, this compound is a major metabolite of Propiverine in humans and other mammals, formed by the action of cytochrome P450 and/or flavin-containing monooxygenase (FMO) enzymes in the liver.[1] While microbial biotransformation can be used to produce N-oxide metabolites, for laboratory and industrial scale synthesis, chemical oxidation is the more common and practical approach.[1]

Q4: What are the common impurities encountered during the synthesis of this compound?

A4: Common impurities include unreacted Propiverine, over-oxidation products, and byproducts from the decomposition of the oxidizing agent. Depending on the reaction conditions, side reactions involving the ester group of Propiverine are also possible, though less common under mild oxidation conditions.

Q5: How can the purity of this compound be assessed?

A5: The purity of this compound is typically assessed using HPLC, often with UV detection. Other analytical techniques such as Mass Spectrometry (MS) for confirmation of molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation are also employed.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive oxidizing agent.2. Reaction temperature too low.3. Insufficient reaction time.1. Use a fresh batch of the oxidizing agent and verify its activity.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor progress by TLC or HPLC until the starting material is consumed.
Formation of Multiple Products (Poor Selectivity) 1. Reaction temperature too high.2. Excess oxidizing agent.3. Presence of impurities in the starting material.1. Perform the reaction at a lower temperature.2. Use a stoichiometric amount of the oxidizing agent or add it portion-wise.3. Ensure the purity of the Propiverine starting material before the reaction.
Product is an Oil and Difficult to Isolate 1. Presence of residual solvent.2. The product may be hygroscopic.1. Ensure complete removal of solvent under high vacuum.2. Attempt to form a salt (e.g., hydrochloride salt) which may be more crystalline.
Difficulty in Purifying the Product by Column Chromatography 1. This compound is highly polar and may streak on silica gel.2. Inappropriate solvent system.1. Use a more polar stationary phase like alumina or a gradient elution with a polar solvent system (e.g., dichloromethane/methanol).2. Consider purification by preparative HPLC or crystallization.
Product Decomposes During Work-up or Purification 1. Exposure to strong acids or bases.2. High temperatures during solvent evaporation.1. Use mild work-up conditions and avoid extreme pH.2. Remove solvent at reduced pressure and moderate temperature (e.g., using a rotary evaporator with a water bath at 30-40°C).

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a general method for the N-oxidation of Propiverine using m-CPBA. Note: This is a representative protocol and may require optimization for specific laboratory conditions and scales.

Materials:

  • Propiverine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Dissolve Propiverine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in DCM.

  • Add the m-CPBA solution dropwise to the cooled Propiverine solution over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Upon completion, cool the reaction mixture again to 0°C and quench by the slow addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxide.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Column Chromatography
  • Prepare a silica gel column using a suitable solvent system. A gradient elution starting with 100% DCM and gradually increasing the polarity with methanol (e.g., up to 10% methanol in DCM) is often effective.

  • Dissolve the crude this compound in a minimal amount of the initial eluent.

  • Load the sample onto the column and elute with the chosen solvent system.

  • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Representative Reaction Conditions for N-Oxidation of Propiverine

ParameterCondition 1Condition 2Condition 3
Oxidizing Agent m-CPBAHydrogen PeroxideOxone
Solvent DichloromethaneAcetic AcidMethanol/Water
Temperature 0°C to rt50-60°CRoom Temperature
Reaction Time 2-4 hours6-8 hours12-16 hours
Typical Yield Moderate to HighModerateVariable
Key Consideration Easy work-upInexpensive reagentRequires pH control

Note: The data in this table is representative and based on general N-oxidation reactions. Actual results may vary and require optimization.

Visualizations

Synthesis_Workflow Propiverine Propiverine in DCM Reaction N-Oxidation Reaction (0°C to RT, 2-4h) Propiverine->Reaction mCPBA m-CPBA in DCM mCPBA->Reaction Quenching Quenching (aq. Na2S2O3) Reaction->Quenching Wash_Bicarb Wash (aq. NaHCO3) Quenching->Wash_Bicarb Wash_Water_Brine Wash (Water & Brine) Wash_Bicarb->Wash_Water_Brine Drying Drying (MgSO4) Wash_Water_Brine->Drying Concentration Concentration Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Reagent Check Oxidizing Agent Activity Start->Check_Reagent Check_Temp Review Reaction Temperature Start->Check_Temp Check_Time Evaluate Reaction Time Start->Check_Time Inactive_Reagent Use Fresh Reagent Check_Reagent->Inactive_Reagent Temp_Too_Low Increase Temperature Check_Temp->Temp_Too_Low Time_Too_Short Increase Reaction Time Check_Time->Time_Too_Short Monitor Monitor by TLC/HPLC Inactive_Reagent->Monitor Temp_Too_Low->Monitor Time_Too_Short->Monitor

References

Validation & Comparative

In Vitro Comparison of Propiverine N-oxide and Tolterodine Metabolite Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed in vitro comparison of the pharmacological activity of Propiverine N-oxide, a primary metabolite of the overactive bladder (OAB) medication propiverine, and 5-hydroxymethyl tolterodine (5-HMT), the major active metabolite of tolterodine. The data and experimental protocols presented herein are intended to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction to Metabolite Activity in OAB Treatment

Both propiverine and tolterodine are established antimuscarinic agents used for the symptomatic treatment of OAB.[1] After oral administration, they are extensively metabolized. Their metabolites, particularly this compound and 5-HMT, circulate in significant concentrations and contribute to the overall therapeutic effect and side-effect profile of the parent drugs.[2][3] Understanding the in vitro activity of these metabolites is crucial for elucidating the complete mechanism of action and for the development of next-generation therapies with improved efficacy and tolerability.

Propiverine and its metabolites are noted for a dual mechanism of action, exhibiting both antimuscarinic and calcium channel blocking properties.[4] In contrast, tolterodine and its active metabolite, 5-HMT, are considered pure, competitive muscarinic receptor antagonists.[5] This fundamental difference in their pharmacological profile is a key aspect of the following in vitro comparison.

Comparative Analysis of Muscarinic Receptor Binding Affinity

The primary mechanism of action for these compounds is the blockade of muscarinic acetylcholine receptors (mAChRs), which are critical for detrusor muscle contraction. There are five subtypes of muscarinic receptors (M1-M5), with the M2 and M3 subtypes being most prominent in the urinary bladder. The following tables summarize the binding affinities (Ki values) of this compound (referred to as M-5 in the cited study) and 5-HMT for human muscarinic receptor subtypes. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of this compound (M-5) and Parent Compound at Human Muscarinic Receptor Subtypes

CompoundhM1hM2hM3hM4hM5
Propiverine1.83.31.32.11.4
This compound (M-5) 10.2 23.4 11.5 12.3 12.0
Data sourced from Wuest M, et al. (2007).

Table 2: Binding Affinities (Ki, nM) of 5-Hydroxymethyl Tolterodine (5-HMT) and Parent Compound at Human Muscarinic Receptor Subtypes

CompoundhM1hM2hM3hM4hM5
Tolterodine1.91.63.02.22.1
5-HMT 2.6 2.1 4.5 2.8 2.5
Data represents a compilation from studies showing 5-HMT has a similar non-selective profile to tolterodine.

Table 3: Comparative Binding Affinities (Ki, nM) in Human Bladder vs. Parotid Gland

CompoundHuman BladderHuman Parotid Gland
DPr-P-4(N→O) 5.4 8.9
5-HMT 2.5 3.5
DPr-P-4(N→O) is another N-oxide metabolite of propiverine, lacking the aliphatic side chain.

Summary of Findings:

  • Receptor Subtype Selectivity: Both this compound and 5-HMT exhibit a non-selective binding profile across all five muscarinic receptor subtypes, similar to their parent compounds.

  • Binding Affinity: The active metabolite of tolterodine, 5-HMT, demonstrates a significantly higher binding affinity (lower Ki values) for all muscarinic receptor subtypes compared to this compound (M-5). The affinity of 5-HMT is comparable to its parent drug, tolterodine.

  • Tissue Affinity: In human tissue homogenates, 5-HMT shows a higher affinity for muscarinic receptors in both the bladder and parotid gland compared to the propiverine metabolite DPr-P-4(N→O).

Metabolic Pathways and Experimental Overview

The generation of the active metabolites from their parent compounds is a key pharmacokinetic process. The following diagrams illustrate these metabolic conversions and a typical workflow for their in vitro comparison.

Metabolism cluster_propiverine Propiverine Metabolism cluster_tolterodine Tolterodine Metabolism Propiverine Propiverine Propiverine_N_oxide This compound (M-1 / M-5) Propiverine->Propiverine_N_oxide N-oxidation (CYP3A4, FMO) Tolterodine Tolterodine Tolterodine_Metabolite 5-Hydroxymethyl Tolterodine (5-HMT) Tolterodine->Tolterodine_Metabolite Oxidation (CYP2D6)

Caption: Metabolic activation of propiverine and tolterodine.

Experimental_Workflow cluster_assays In Vitro Assays Compound This compound & 5-HMT Binding Radioligand Binding Assay (Affinity - Ki) Compound->Binding Functional Functional Assay (Potency - IC50) Compound->Functional Data_Analysis Comparative Data Analysis Binding->Data_Analysis Determine Receptor Binding Profile Functional->Data_Analysis Determine Functional Antagonism

Caption: General workflow for in vitro comparison.

Muscarinic Receptor Signaling Pathway

The antagonistic activity of these metabolites occurs at G-protein coupled muscarinic receptors. The M3 receptor, in particular, mediates bladder contraction through the Gq signaling pathway, leading to an increase in intracellular calcium.

Signaling_Pathway Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Activation Gq_Protein Gq Protein M3_Receptor->Gq_Protein Antagonist This compound or 5-HMT Antagonist->M3_Receptor Blockade PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3_Receptor IP3 Receptor (on ER/SR) IP3->IP3_Receptor Ca_Release Ca2+ Release IP3_Receptor->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

Caption: M3 muscarinic receptor signaling pathway in detrusor muscle.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a competitive inhibition binding assay to determine the affinity (Ki) of test compounds for the five human muscarinic receptor subtypes (M1-M5).

1. Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human M1, M2, M3, M4, or M5 receptor subtypes.

  • Radioligand: [N-methyl-³H]scopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Test Compounds: this compound and 5-HMT, serially diluted.

  • Non-specific Binding Control: Atropine (1 µM).

  • Apparatus: 96-well plates, vacuum filtration manifold, glass fiber filters (GF/C, pre-soaked in polyethyleneimine), scintillation counter.

2. Procedure:

  • Thaw the cell membrane preparations on ice and resuspend in fresh, ice-cold assay buffer. Protein concentration is determined via a BCA assay.

  • In a 96-well plate, add the following in a final volume of 250 µL per well:

    • 150 µL of cell membrane suspension (providing 10-20 µg of protein).

    • 50 µL of test compound at various concentrations or 50 µL of buffer (for total binding) or 50 µL of atropine (for non-specific binding).

    • 50 µL of [³H]NMS at a concentration near its Kd (typically ~1 nM).

  • Incubate the plates at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [³H]NMS binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Carbachol-Induced Intracellular Calcium Release

This protocol measures the ability of the test compounds to antagonize the functional response (calcium release) following M3 receptor activation in a cell-based assay.

1. Materials:

  • Cells: Human Embryonic Kidney (HEK-293) cells stably expressing the human M3 muscarinic receptor.

  • Agonist: Carbachol.

  • Calcium Indicator Dye: Fluo-8 AM or a similar fluorescent calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compounds: this compound and 5-HMT, serially diluted.

  • Apparatus: 96-well black-walled, clear-bottom plates; fluorescence plate reader with automated injection capabilities.

2. Procedure:

  • Seed the hM3-HEK-293 cells into the 96-well plates and grow to near confluence.

  • On the day of the assay, remove the growth medium and load the cells with the calcium indicator dye in assay buffer for 60 minutes at 37°C, according to the dye manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compounds (this compound or 5-HMT) at various concentrations to the wells and incubate for 15-30 minutes.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject carbachol at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the change in fluorescence intensity over time (typically 1-2 minutes).

3. Data Analysis:

  • The increase in fluorescence intensity corresponds to the release of intracellular calcium.

  • Plot the peak fluorescence response against the log concentration of the antagonist (test compound).

  • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the carbachol-induced response) using non-linear regression analysis.

Conclusion

The in vitro evidence demonstrates that both this compound and 5-hydroxymethyl tolterodine are non-selective muscarinic receptor antagonists. However, 5-HMT exhibits a substantially higher binding affinity for all muscarinic receptor subtypes compared to this compound. This suggests that, on a molar basis, 5-HMT is a more potent muscarinic antagonist.

Furthermore, it is important to consider that this compound, along with its parent compound, possesses calcium channel blocking activity, which is absent in tolterodine and 5-HMT. This dual mechanism may contribute to the overall clinical profile of propiverine. The methodologies and comparative data presented in this guide provide a foundation for further research into the nuanced pharmacology of these active metabolites in the context of OAB therapy.

References

Propiverine N-oxide: A Comparative Analysis of its Anticholinergic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticholinergic activity of Propiverine N-oxide, the major active metabolite of the overactive bladder (OAB) medication propiverine. Its performance is evaluated against its parent drug and other established anticholinergic agents, supported by experimental data from in vitro and in vivo studies.

Executive Summary

Comparative Anticholinergic Activity

The anticholinergic potency of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data, comparing its activity with propiverine and other anticholinergic drugs.

In Vitro Muscarinic Receptor Binding Affinity

Radioligand binding assays are instrumental in determining the affinity of a compound for its target receptor. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

CompoundTissue/ReceptorKi (nM)Reference
This compound Human Bladder2.9[1]
Human Parotid Gland4.9[1]
M2 Receptor Subtype-
M3 Receptor Subtype-[1]
PropiverineHuman Bladder1.0[1]
Human Parotid Gland0.5[1]
M2 Receptor Subtype-
M3 Receptor Subtype-
OxybutyninHuman Bladder1.0
Human Parotid Gland0.1
M2 Receptor Subtype-
M3 Receptor Subtype-

A lower Ki value indicates a higher binding affinity. Data for M2 and M3 receptor subtypes indicates higher affinity for M3 over M2 for this compound, Propiverine, and Oxybutynin.

In Vivo Functional Anticholinergic Effects in Mini Pigs

Functional assays in animal models provide insights into the physiological effects of a substance. The following data from a study on mini pigs demonstrates the inhibitory effects on bladder contraction and salivation.

Compound (0.4 mg/kg b.w., i.v.)Reduction in Bladder Pressure (Pves)Inhibition of Salivary FlowReference
This compound 28%32%
Propiverine64%71%

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound is the competitive antagonism of acetylcholine at muscarinic receptors, particularly the M3 subtype, in the detrusor muscle of the bladder. This inhibition reduces smooth muscle contraction, thereby alleviating the symptoms of overactive bladder. Additionally, propiverine and its metabolites have been shown to exhibit calcium channel blocking activity, which contributes to their spasmolytic effects.

Anticholinergic and Calcium Channel Blocking Pathways of this compound cluster_0 Muscarinic Receptor Pathway cluster_1 Calcium Channel Pathway Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Generates Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Induces Contraction Smooth Muscle Contraction Ca_Release->Contraction L_type_Ca_Channel L-type Ca2+ Channel Ca_Influx Extracellular Ca2+ Influx L_type_Ca_Channel->Ca_Influx Allows Contraction_Ca Smooth Muscle Contraction Ca_Influx->Contraction_Ca Propiverine_N_oxide Propiverine N-oxide Propiverine_N_oxide->M3_Receptor Blocks Propiverine_N_oxide->L_type_Ca_Channel Blocks

Caption: Dual mechanism of this compound.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity of this compound and other anticholinergic agents to muscarinic receptors in human bladder and parotid gland tissues.

Methodology:

  • Tissue Preparation: Homogenates of human bladder and parotid gland tissues were prepared.

  • Competitive Binding: The tissue homogenates were incubated with a fixed concentration of a radiolabeled muscarinic receptor antagonist, [N-methyl-³H]scopolamine (³H-NMS).

  • Test Compounds: Increasing concentrations of the unlabeled test compounds (this compound, propiverine, oxybutynin) were added to compete with ³H-NMS for binding to the muscarinic receptors.

  • Separation and Scintillation Counting: After incubation, the bound and free radioligand were separated by filtration. The amount of bound radioactivity was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of ³H-NMS (IC50) was determined. The inhibition constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Assessment of Anticholinergic Effects in Mini Pigs

Objective: To evaluate the functional anticholinergic effects of this compound and propiverine on bladder contraction and salivation in an in vivo model.

Methodology:

  • Animal Model: Anesthetized male mini pigs were used.

  • Drug Administration: Propiverine HCl (0.4 mg/kg b.w.) and this compound (0.422 mg/kg b.w.) were administered intravenously.

  • Bladder Contraction Measurement: Bladder contractions were induced by electrical stimulation of the sacral anterior roots. Intravesical pressure (Pves) was measured to quantify the force of contraction before and after drug administration.

  • Salivary Flow Measurement: Salivation was induced by neurostimulation of the lingual nerve. Salivary flow was measured before and after drug administration to assess the inhibitory effect on glandular secretion.

  • Data Analysis: The percentage decrease in bladder pressure and the percentage inhibition of salivary flow were calculated for each compound.

In Vivo Experimental Workflow in Mini Pigs Animal_Prep Anesthetized Mini Pig Model Baseline_Measurements Baseline Measurement of Bladder Pressure (Pves) & Salivary Flow Animal_Prep->Baseline_Measurements Drug_Admin Intravenous Administration of Propiverine or this compound Baseline_Measurements->Drug_Admin Post_Drug_Measurements Post-Drug Measurement of Bladder Pressure (Pves) & Salivary Flow Drug_Admin->Post_Drug_Measurements Data_Analysis Calculation of % Inhibition of Bladder Contraction & Salivation Post_Drug_Measurements->Data_Analysis

Caption: Workflow for in vivo functional assays.

Conclusion

The presented data validates the significant anticholinergic activity of this compound. While less potent than its parent compound, its contribution to the overall therapeutic effect of propiverine is substantial. The favorable selectivity for bladder over parotid gland muscarinic receptors suggests a potential for a better side-effect profile compared to less selective anticholinergic agents. Further research into the muscarinic receptor subtype selectivity and the clinical implications of its dual mechanism of action is warranted to fully elucidate the therapeutic potential of this compound.

References

A Head-to-Head Comparison of Propiverine N-oxide and its Parent Compound Propiverine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and pharmacokinetic properties of propiverine N-oxide (M1 metabolite) and its parent drug, propiverine. Propiverine is an anticholinergic agent widely used for the treatment of overactive bladder (OAB) syndrome. It undergoes extensive metabolism, with this compound being one of its major active metabolites. Understanding the distinct characteristics of the N-oxide metabolite is crucial for a comprehensive evaluation of the drug's overall therapeutic effect and side-effect profile.

Executive Summary

Propiverine exerts its effects through both antimuscarinic activity and calcium channel antagonism. Following oral administration, propiverine is rapidly absorbed and extensively metabolized, with this compound (also referred to as M-1 or M-5) being a principal active metabolite found in significant concentrations in the serum.[1] This guide delves into the comparative pharmacology, pharmacokinetics, and mechanism of action of propiverine and its N-oxide metabolite, supported by experimental data. While both compounds contribute to the therapeutic action, they exhibit distinct profiles in terms of receptor affinity, effects on calcium channels, and in vivo functional activity.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data from various experimental studies, offering a direct comparison between propiverine and its N-oxide metabolite.

ParameterPropiverineThis compound (M1/M-5)Species/SystemReference
Muscarinic Receptor Binding Affinity (Ki in nM)
hM125.1199.5Human (CHO cells)[2]
hM219.9158.5Human (CHO cells)[2]
hM315.8125.9Human (CHO cells)
hM431.6251.2Human (CHO cells)
hM519.9158.5Human (CHO cells)
Functional Activity (-log IC50)
EFS-induced contractions5.09 ± 0.093.89 ± 0.11Mouse detrusor
EFS-induced contractions5.44 ± 0.564.14 ± 0.11Human detrusor
Calcium Channel Inhibition (Ki) ~10 µM~118 µMMurine detrusor myocytes
In Vivo Bladder Contraction Inhibition 64%28%Mini pigs
In Vivo Salivation Inhibition 71%32%Mini pigs
Pharmacokinetics
Elimination Half-life (steady state)12.2 ± 11.2 hours14.5 ± 9.94 hoursChildren (5-10 years)
Serum Concentration Ratio (M-5/Propiverine)-~7-8:1 (AUC and Cmax)Children
Maximum Serum Concentration (Median)155 ng/ml (0.38 µM)645 ng/ml (1.68 µM)Humans

Mechanism of Action: A Comparative Overview

Propiverine and its N-oxide metabolite share a dual mechanism of action involving antagonism of muscarinic receptors and inhibition of L-type calcium channels, both of which contribute to the relaxation of the bladder detrusor muscle. However, their potencies in these two pathways differ significantly.

Anticholinergic Activity: Propiverine demonstrates a higher binding affinity for all five human muscarinic receptor subtypes (hM1-hM5) compared to its N-oxide metabolite. This is reflected in its greater potency in inhibiting electrically induced bladder contractions, which are largely mediated by acetylcholine release.

Calcium Channel Antagonism: Both propiverine and this compound inhibit voltage-dependent L-type Ca2+ currents (ICa) in bladder smooth muscle cells. However, propiverine is a significantly more potent calcium channel blocker than its N-oxide metabolite. This direct effect on calcium influx contributes to the spasmolytic activity of both compounds, independent of their antimuscarinic action.

The following diagram illustrates the dual mechanism of action.

Mechanism_of_Action cluster_0 Propiverine cluster_1 This compound (M1) cluster_2 Cellular Targets cluster_3 Cellular Response Propiverine Propiverine Muscarinic_Receptor Muscarinic Receptor (M3) Propiverine->Muscarinic_Receptor High Affinity Antagonism Calcium_Channel L-type Ca2+ Channel Propiverine->Calcium_Channel Potent Inhibition M1 This compound M1->Muscarinic_Receptor Lower Affinity Antagonism M1->Calcium_Channel Weaker Inhibition Ca_Influx Decreased Ca2+ Influx Muscarinic_Receptor->Ca_Influx Calcium_Channel->Ca_Influx Contraction Detrusor Muscle Relaxation Ca_Influx->Contraction

Caption: Dual mechanism of action of Propiverine and its N-oxide metabolite.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Muscarinic Receptor Binding Assays
  • Objective: To determine the binding affinity of propiverine and its metabolites to human muscarinic receptor subtypes (hM1-hM5).

  • Method:

    • Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5) were used.

    • Cell membranes were prepared and incubated with a radiolabeled ligand, [3H]-N-methylscopolamine ([3H]-NMS), which binds to muscarinic receptors.

    • Competition binding experiments were performed by adding increasing concentrations of unlabeled propiverine or its N-oxide metabolite.

    • The amount of bound radioligand was measured after separating the bound from the free radioligand by filtration.

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined.

    • The equilibrium dissociation constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

Isolated Detrusor Strip Contraction Studies
  • Objective: To evaluate the functional effects of propiverine and its N-oxide metabolite on bladder muscle contractility.

  • Method:

    • Detrusor muscle strips were obtained from human, pig, or mouse bladders.

    • The strips were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

    • Isometric contractions were recorded using force transducers.

    • Contractions were induced by electrical field stimulation (EFS) or by the addition of contractile agents like carbachol or potassium chloride (KCl).

    • Cumulative concentration-response curves were generated by adding increasing concentrations of propiverine or its N-oxide metabolite.

    • The concentration producing 50% of the maximum inhibition (IC50) was calculated.

Patch-Clamp Electrophysiology for L-type Ca2+ Currents
  • Objective: To measure the direct effects of propiverine and its N-oxide metabolite on L-type calcium channels in single bladder smooth muscle cells.

  • Method:

    • Single smooth muscle cells were isolated from the murine urinary bladder.

    • The whole-cell patch-clamp technique was used to record voltage-dependent L-type Ca2+ currents (ICa).

    • Cells were held at a holding potential of -60 mV, and depolarizing pulses were applied to elicit ICa.

    • Propiverine or its N-oxide metabolite was applied to the bath solution at various concentrations.

    • The peak amplitude of ICa was measured before and after drug application to determine the extent of inhibition.

    • The inhibitory constant (Ki) was calculated from the concentration-response data.

The following diagram outlines the workflow for the patch-clamp experiment.

Patch_Clamp_Workflow A Isolate single myocytes from bladder tissue B Establish whole-cell patch-clamp configuration A->B C Apply voltage steps to elicit L-type Ca2+ currents (ICa) B->C D Record baseline ICa C->D E Apply Propiverine or This compound D->E F Record ICa in the presence of the compound E->F G Analyze data to determine % inhibition and Ki value F->G

Caption: Experimental workflow for patch-clamp electrophysiology.

Conclusion

The evidence presented in this guide demonstrates that both propiverine and its major metabolite, this compound, are pharmacologically active and contribute to the overall clinical effects observed with propiverine administration. Propiverine itself exhibits a more potent profile as both an antimuscarinic agent and a calcium channel antagonist. However, the N-oxide metabolite is present in the serum at significantly higher concentrations and for a slightly longer duration, suggesting it plays a substantial role in the therapeutic and potentially the side-effect profile of the drug. The dual mechanism of action, with varying potencies between the parent compound and its metabolite, underscores the complex pharmacology of propiverine. This detailed comparison provides valuable insights for researchers and clinicians in the field of urology and drug development.

References

A Comparative Analysis of Propiverine N-oxide's Muscarinic Receptor Binding Affinities

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the binding profile of Propiverine N-oxide, the primary active metabolite of the widely prescribed overactive bladder medication Propiverine, reveals a distinct interaction with muscarinic acetylcholine receptors. This guide provides a comparative analysis of its binding affinities to the five human muscarinic receptor subtypes (M1-M5), juxtaposed with its parent compound and other leading antimuscarinic agents. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers and professionals in the field of drug development and pharmacology.

Comparative Binding Affinities of Muscarinic Antagonists

The affinity of a drug for its target receptor is a critical determinant of its pharmacological effect. In the context of overactive bladder treatment, a higher affinity for the M3 receptor subtype, which is predominantly responsible for bladder detrusor muscle contraction, is often considered advantageous. The following table summarizes the binding affinities (expressed as pKi values, the negative logarithm of the inhibition constant, Ki) of this compound, Propiverine, and other commonly used antimuscarinic drugs for the human M1-M5 receptor subtypes. A higher pKi value indicates a stronger binding affinity.

CompoundpKi (M1)pKi (M2)pKi (M3)pKi (M4)pKi (M5)
This compound (DPr-P-4(N-->O)) -----
Propiverine 6.66.97.36.96.8
Oxybutynin 8.77.88.98.07.4
Tolterodine 8.88.08.57.77.7
Darifenacin 8.27.49.17.38.0

Note: Data for this compound across all subtypes was not available in a single study. The available information indicates it has a higher affinity for M3 than M2 receptors.[1]

Propiverine and its N-oxide metabolite demonstrate a binding profile that differs from some other antimuscarinics. While darifenacin shows high selectivity for the M3 receptor, and oxybutynin also displays a preference for M3, propiverine appears to be less selective among the subtypes.[2][3][4] The N-oxide metabolite of propiverine is thought to play a significant role in the overall therapeutic effect of the drug following oral administration.[5]

Experimental Protocols

The binding affinity data presented in this guide were primarily determined through in vitro radioligand binding assays. A typical experimental workflow for such an assay is outlined below.

Radioligand Binding Assay Protocol

This protocol describes a competitive inhibition assay to determine the binding affinity of a test compound (e.g., this compound) for a specific muscarinic receptor subtype.

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured under standard conditions.

  • The cells are harvested, and the cell membranes are isolated through homogenization and centrifugation. The resulting membrane pellet is resuspended in a suitable buffer (e.g., HEPES buffer, pH 7.4).

2. Competitive Binding Assay:

  • The cell membranes are incubated with a constant concentration of a radiolabeled ligand that binds to muscarinic receptors, such as [N-methyl-³H]-scopolamine ([³H]NMS).

  • Varying concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.

  • The mixture is incubated at a specific temperature (e.g., 20°C or 37°C) for a set period to allow the binding to reach equilibrium.

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed to remove any non-specifically bound radioactivity.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

The following diagram illustrates the workflow of a typical radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A CHO-K1 cells expressing muscarinic receptor subtype B Cell harvesting and membrane preparation A->B C Incubation of membranes with [³H]NMS and test compound B->C D Filtration to separate bound and unbound ligand C->D E Scintillation counting to quantify bound radioactivity D->E F Calculation of IC50 and Ki values E->F

Radioligand Binding Assay Workflow

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. The five subtypes are coupled to different intracellular signaling pathways.

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

  • M2 and M4 receptors typically couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

The diagram below provides a simplified overview of the primary signaling pathways associated with muscarinic receptor subtypes.

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1, M3, M5 Receptors Gq Gq/11 M1_M3_M5->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC M2_M4 M2, M4 Receptors Gi Gi/o M2_M4->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP

Muscarinic Receptor Signaling Pathways

References

Propiverine and its N-oxide Metabolite: A Comparative Analysis of Calcium Channel Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

A Side-by-Side Examination for Researchers and Drug Development Professionals

Propiverine, a well-established therapeutic for overactive bladder, exerts its clinical effects through a dual mechanism of action: muscarinic receptor antagonism and calcium channel blockade.[1][2][3][4] This latter action, which contributes to the spasmolytic effect on the bladder's detrusor muscle, is also a property of its primary active metabolite, propiverine N-oxide.[5] This guide provides a detailed comparative analysis of the calcium channel antagonism of propiverine and its N-oxide, presenting key experimental data, methodologies, and mechanistic insights relevant to researchers and drug development professionals.

Quantitative Comparison of Calcium Channel Antagonist Activity

The relative potency of propiverine and its N-oxide metabolite in antagonizing L-type calcium channels has been quantified through various in vitro studies. The following table summarizes key binding affinity (Ki) and functional inhibitory concentration (IC50) data from radioligand binding assays and functional studies on bladder tissue.

Compound Assay Type Tissue/Cell Type Parameter Value Reference
Propiverine Radioligand BindingRat BladderKi for (+)-[3H]PN 200-1101.1 µM
This compound (P-4(N→O)) Radioligand BindingRat BladderKi for (+)-[3H]PN 200-1103.4 µM
Propiverine Radioligand BindingRat Cerebral CortexKi for [3H]diltiazem0.23 µM
This compound (P-4(N→O)) Radioligand BindingRat Cerebral CortexKi for [3H]diltiazem0.45 µM
Propiverine Patch-ClampHuman Detrusor CellsInhibition of L-type Ca2+ currentConcentration-dependent
This compound (M-14/M-5) Patch-ClampHuman Detrusor CellsInhibition of L-type Ca2+ currentConcentration-dependent
Propiverine Functional AssayHuman Detrusor StripsInhibition of KCl-induced contractionSignificant
This compound (M-1) Functional AssayHuman Detrusor StripsInhibition of KCl-induced contractionSignificant

Note: this compound is also referred to as P-4(N→O), M-5, or M-1 in the literature.

Experimental Protocols

The data presented above were generated using established and rigorous experimental methodologies. Below are detailed descriptions of the key protocols employed in these studies.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity of propiverine and its N-oxide to L-type calcium channel antagonist receptors.

  • Tissue Preparation: Male Sprague-Dawley rats were euthanized, and the urinary bladder and cerebral cortex were dissected and homogenized in a Tris-HCl buffer. The homogenate was then centrifuged to obtain a crude membrane fraction which was resuspended in the assay buffer.

  • Binding Reaction: The membrane preparations were incubated with a specific radioligand for L-type calcium channels, such as (+)-[3H]PN 200-110 (a dihydropyridine), [3H]verapamil (a phenylalkylamine), or [3H]diltiazem (a benzothiazepine), in the presence of varying concentrations of the test compounds (propiverine or this compound).

  • Separation and Scintillation Counting: After incubation, the bound and free radioligand were separated by rapid filtration through glass fiber filters. The filters were then washed, and the radioactivity retained on the filters, representing the bound radioligand, was measured using a liquid scintillation counter.

  • Data Analysis: The inhibition constant (Ki) was calculated from the concentration of the test compound that inhibited 50% of the specific binding of the radioligand (IC50) using the Cheng-Prusoff equation.

Functional Assays on Isolated Detrusor Muscle Strips

These experiments assessed the functional effect of the compounds on the contractility of bladder smooth muscle.

  • Tissue Preparation: Human or animal (e.g., guinea pig, rat) urinary bladders were obtained, and longitudinal smooth muscle strips were dissected.

  • Organ Bath Setup: The detrusor strips were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2). The tension of the muscle strips was recorded isometrically.

  • Induction of Contraction: After an equilibration period, contractions were induced by adding a contractile agent to the organ bath. To assess calcium channel antagonism, a high concentration of potassium chloride (KCl) or calcium chloride (CaCl2) was used to depolarize the cell membrane and induce calcium influx through voltage-gated L-type calcium channels.

  • Compound Testing: The inhibitory effect of propiverine and its N-oxide was evaluated by adding them to the organ bath before or after the induction of contraction. Concentration-response curves were generated to determine the IC50 values.

Patch-Clamp Electrophysiology

This technique was used to directly measure the effect of the compounds on the L-type calcium current (ICa) in isolated detrusor smooth muscle cells.

  • Cell Isolation: Single smooth muscle cells were enzymatically isolated from human detrusor tissue.

  • Electrophysiological Recording: The whole-cell patch-clamp technique was employed. A glass micropipette filled with an internal solution was sealed onto the surface of a single cell. The membrane was then ruptured to allow electrical access to the cell interior.

  • Measurement of Calcium Current: The cell membrane was held at a negative potential, and depolarizing voltage steps were applied to activate L-type calcium channels, resulting in an inward calcium current.

  • Compound Application: Propiverine and its N-oxide were applied to the cell via the external solution. The effect of the compounds on the amplitude of the L-type calcium current was measured in a concentration-dependent manner.

Mechanistic Insights and Signaling Pathways

Propiverine and its N-oxide metabolite exert their spasmolytic effects on the detrusor muscle by blocking the influx of extracellular calcium through L-type voltage-gated calcium channels. This action is independent of their muscarinic receptor antagonism. The reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, ultimately leading to smooth muscle relaxation.

G cluster_membrane Cell Membrane L-type Ca2+ Channel L-type Ca2+ Channel Intracellular Ca2+ Intracellular Ca2+ Depolarization Depolarization Depolarization->L-type Ca2+ Channel Activates Propiverine / N-oxide Propiverine / N-oxide Propiverine / N-oxide->L-type Ca2+ Channel Blocks Extracellular Ca2+ Extracellular Ca2+ Extracellular Ca2+->L-type Ca2+ Channel Influx Muscle Contraction Muscle Contraction Intracellular Ca2+->Muscle Contraction Initiates G cluster_0 Tissue/Cell Preparation cluster_1 Experimental Assay cluster_2 Data Acquisition & Analysis Isolate Bladder Tissue Isolate Bladder Tissue Prepare Detrusor Strips / Isolate Cells Prepare Detrusor Strips / Isolate Cells Isolate Bladder Tissue->Prepare Detrusor Strips / Isolate Cells Detrusor Strips / Isolate Cells Detrusor Strips / Isolate Cells Functional Assay (Organ Bath) Functional Assay (Organ Bath) Detrusor Strips / Isolate Cells->Functional Assay (Organ Bath) Option 1 Electrophysiology (Patch-Clamp) Electrophysiology (Patch-Clamp) Detrusor Strips / Isolate Cells->Electrophysiology (Patch-Clamp) Option 2 Radioligand Binding Assay Radioligand Binding Assay Detrusor Strips / Isolate Cells->Radioligand Binding Assay Option 3 Measure Muscle Contraction Measure Muscle Contraction Functional Assay (Organ Bath)->Measure Muscle Contraction Measure L-type Ca2+ Current Measure L-type Ca2+ Current Electrophysiology (Patch-Clamp)->Measure L-type Ca2+ Current Measure Radioligand Binding Measure Radioligand Binding Radioligand Binding Assay->Measure Radioligand Binding Calculate IC50 Calculate IC50 Measure Muscle Contraction->Calculate IC50 Compare Potency Compare Potency Calculate IC50->Compare Potency Determine Inhibition Determine Inhibition Measure L-type Ca2+ Current->Determine Inhibition Determine Inhibition->Compare Potency Calculate Ki Calculate Ki Measure Radioligand Binding->Calculate Ki Calculate Ki->Compare Potency

References

A Comparative Review of Propiverine N-oxide Pharmacokinetics Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propiverine, an anticholinergic and calcium-modulating agent, is primarily used in the treatment of overactive bladder. Its clinical efficacy is attributed not only to the parent drug but also to its active metabolites, most notably Propiverine N-oxide (M-5). Understanding the comparative pharmacokinetics of this major metabolite across different species is crucial for preclinical to clinical translation and for optimizing therapeutic strategies. This guide provides a comparative overview of this compound pharmacokinetics, supported by available experimental data.

Pharmacokinetic Profile of this compound

Propiverine undergoes extensive first-pass metabolism after oral administration, with this compound being a major circulating metabolite. The pharmacokinetic parameters of this compound have been characterized in humans (children), and its presence and activity have been confirmed in various animal models, including rats, dogs, and mini pigs.

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of this compound in Children (5-10 years) after Oral Administration of Propiverine Hydrochloride

ParameterDose GroupSingle Dose (Day 1)Repeated Dose (Day 14)
Cmax (ng/mL) ≤0.3 mg/kg155 ± 113413 ± 232
>0.3 to ≤0.45 mg/kg258 ± 120660 ± 321
AUC₀₋₈ (ng·h/mL) ≤0.3 mg/kg572 ± 3392080 ± 1230
>0.3 to ≤0.45 mg/kg1020 ± 4783440 ± 1740
t½ (h) ≤0.3 mg/kg & >0.3 to ≤0.45 mg/kgNot Reported14.5 ± 9.94

Data extracted from a study in children aged 5-10 years with symptoms of overactive bladder. Cmax and AUC represent the mean ± standard deviation. t½ represents the mean elimination half-life at steady state.[1]

Comparative Insights from Animal Studies:

While comprehensive pharmacokinetic data in common preclinical species are limited, several studies provide qualitative and semi-quantitative insights:

  • Rats: Propiverine is metabolized to its active N-oxide metabolite in rats.[2][3] Studies have shown that both propiverine and its N-oxide metabolite bind to L-type calcium channel antagonist receptors in the rat bladder, which may contribute to its pharmacological effect.[2][3]

  • Dogs: Propiverine is also metabolized in dogs.

  • Mini Pigs: In a study involving intravenous administration of this compound to mini pigs, the metabolite showed less potent anticholinergic effects on bladder contraction and salivation compared to the parent compound.

Experimental Protocols

The following is a representative experimental protocol for a pharmacokinetic study of propiverine and its N-oxide metabolite, based on a study conducted in children.

Study Design: A dose-escalating, parallel-group study was conducted in 25 children aged 5-10 years. Participants received immediate-release propiverine hydrochloride at doses of 5, 10, or 15 mg twice daily for 14 days.

Blood Sampling: Serum samples were collected to determine the concentrations of propiverine and this compound. On day 1 (single dose), samples were taken before dosing and at 0.5, 1, 1.5, 2, and 3 hours post-dose. On day 14 (repeated dose), samples were collected before the morning dose and at 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours post-dose.

Bioanalytical Method: The concentrations of propiverine and this compound in serum were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Pharmacokinetic parameters including maximum plasma concentration (Cmax), area under the concentration-time curve (AUC), and elimination half-life (t½) were calculated from the serum concentration-time data using non-compartmental methods.

Visualizations

Metabolic Pathway of Propiverine

G Propiverine Propiverine N_Oxide This compound (Active Metabolite) Propiverine->N_Oxide N-oxidation (Major Pathway) Other Other Metabolites Propiverine->Other Other metabolic pathways

Caption: Metabolic conversion of Propiverine to its active N-oxide metabolite.

Experimental Workflow for Pharmacokinetic Analysis

G cluster_study_design Study Design cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Interpretation Subject_Recruitment Subject Recruitment (e.g., Children 5-10 yrs) Dosing Oral Administration (Propiverine HCl) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Serum Separation Blood_Sampling->Sample_Processing LC_MSMS LC-MS/MS Analysis (Quantification of Propiverine & N-oxide) Sample_Processing->LC_MSMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) LC_MSMS->PK_Analysis Data_Interpretation Comparative Analysis PK_Analysis->Data_Interpretation

Caption: Workflow of a clinical pharmacokinetic study.

References

Benchmarking Propiverine N-oxide: A Comparative Guide to Novel Overactive Bladder Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Propiverine N-oxide, an active metabolite of the established overactive bladder (OAB) medication Propiverine, against a landscape of novel drug candidates. The following sections detail the comparative pharmacology, mechanism of action, and available efficacy data for these compounds. Experimental protocols for key assays are provided to support reproducible research, and signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction to Overactive Bladder Therapeutics

Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. Current pharmacological mainstays for OAB include antimuscarinic agents and β3-adrenoceptor agonists. Antimuscarinics, such as Propiverine, function by blocking muscarinic receptors in the bladder detrusor muscle, thereby reducing involuntary bladder contractions.[1] However, their use can be limited by side effects like dry mouth and constipation. The development of β3-adrenoceptor agonists, such as mirabegron and vibegron, offered a new therapeutic class that relaxes the detrusor muscle during the filling phase.[2]

Propiverine is recognized for its dual mechanism of action: antimuscarinic activity and calcium channel blockade, both of which contribute to its efficacy.[1] Its major active metabolite, this compound, also exhibits significant pharmacological activity and is a key contributor to the therapeutic effect of the parent drug.[3][4] The landscape of OAB drug development is evolving, with novel candidates targeting different pathways to improve efficacy and reduce side effects. This guide focuses on comparing this compound with these emerging therapies.

Comparative Pharmacology and Efficacy

The following tables summarize the in vitro potency and selectivity of this compound and a selection of novel OAB drug candidates. It is important to note that direct comparisons of absolute values should be made with caution, as the data are compiled from various studies that may employ different experimental conditions.

Muscarinic Receptor Antagonists
CompoundTargetActionAffinity (Ki/pKi)Species/SystemReference
This compound Muscarinic ReceptorsAntagonistKi: Data not consistently reported, but contributes to in vivo effectMouse, Human
Propiverine Muscarinic ReceptorsAntagonist-Human Bladder & Parotid Gland
Darifenacin M3 Muscarinic ReceptorSelective AntagonistpKi: 8.9Human (recombinant)
Imidafenacin M1 & M3 Muscarinic ReceptorsSelective AntagonistHigh affinity for M1 & M3Human, Rat
Tarafenacin Muscarinic ReceptorsAntagonistData not available--
β3-Adrenoceptor Agonists
CompoundTargetActionPotency (EC50)Species/SystemReference
Mirabegron β3-AdrenoceptorAgonist22.4 nMHuman (recombinant)
Vibegron β3-AdrenoceptorAgonist12.5 nMHuman (recombinant)
Solabegron β3-AdrenoceptorAgonist83.6 nMHuman (recombinant)
Ritobegron β3-AdrenoceptorAgonist1523 nMHuman (recombinant)
P2X3 Receptor Antagonists
CompoundTargetActionPotency (IC50)Species/SystemReference
Eliapixant P2X3 ReceptorAntagonist~20 nMHuman (recombinant)

Signaling Pathways and Mechanisms of Action

The therapeutic strategies for OAB revolve around modulating the signaling pathways that control bladder smooth muscle contraction and sensory afferent nerve activity.

Antimuscarinic and Calcium Channel Blocking Pathway (this compound)

Propiverine and its N-oxide metabolite exert their effects through a dual mechanism. They act as competitive antagonists at muscarinic receptors (primarily M3) on detrusor smooth muscle cells, inhibiting acetylcholine-mediated contractions. Additionally, they block L-type calcium channels, reducing the influx of calcium required for muscle contraction. This dual action provides a comprehensive approach to reducing detrusor overactivity.

G cluster_0 Cholinergic Nerve Terminal cluster_1 Detrusor Smooth Muscle Cell Acetylcholine Acetylcholine M3 Receptor M3 Receptor Acetylcholine->M3 Receptor binds Contraction Contraction M3 Receptor->Contraction activates L-type Ca2+ Channel L-type Ca2+ Channel L-type Ca2+ Channel->Contraction enables This compound This compound This compound->M3 Receptor blocks This compound->L-type Ca2+ Channel blocks

Figure 1: Dual mechanism of this compound.

β3-Adrenoceptor Agonist Pathway

Novel β3-adrenoceptor agonists like mirabegron and vibegron represent a different therapeutic strategy. They activate β3-adrenoceptors on the detrusor muscle, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP promotes smooth muscle relaxation, thereby increasing bladder capacity and reducing the symptoms of OAB during the bladder filling phase.

G cluster_0 Sympathetic Nerve Terminal cluster_1 Detrusor Smooth Muscle Cell Norepinephrine Norepinephrine β3-Adrenoceptor β3-Adrenoceptor Norepinephrine->β3-Adrenoceptor binds Adenylyl Cyclase Adenylyl Cyclase β3-Adrenoceptor->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP produces Relaxation Relaxation cAMP->Relaxation promotes Novel Agonists Novel Agonists Novel Agonists->β3-Adrenoceptor activates

Figure 2: Mechanism of β3-adrenoceptor agonists.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of OAB drug candidates.

In Vitro Bladder Strip Contractility Assay

This assay assesses the direct effect of a compound on bladder smooth muscle contraction.

Objective: To determine the potency and efficacy of a test compound in inhibiting or inducing contraction of isolated bladder smooth muscle strips.

Materials:

  • Animal bladder (e.g., rat, guinea pig)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Organ bath system with isometric force transducers

  • Carbachol (muscarinic agonist) or electrical field stimulation (EFS) equipment

  • Test compound (e.g., this compound)

Procedure:

  • Euthanize the animal according to approved ethical protocols.

  • Excise the bladder and place it in cold Krebs-Henseleit solution.

  • Prepare longitudinal detrusor muscle strips (approximately 10 mm x 2 mm).

  • Mount the strips in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2.

  • Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes.

  • Induce submaximal contractions with a contractile agent (e.g., carbachol) or EFS.

  • Once a stable contraction is achieved, add the test compound in a cumulative concentration-response manner.

  • Record the changes in isometric tension.

  • Calculate the IC50 (for antagonists) or EC50 (for agonists) values.

G A Bladder Excision B Strip Preparation A->B C Mounting in Organ Bath B->C D Equilibration C->D E Induce Contraction D->E F Add Test Compound E->F G Record Tension F->G H Data Analysis G->H

Figure 3: Workflow for bladder strip contractility assay.

In Vivo Cystometry in Conscious Rats

This in vivo model assesses the effect of a test compound on bladder function in a more physiologically relevant setting.

Objective: To evaluate the effect of a test compound on urodynamic parameters such as bladder capacity, voiding pressure, and non-voiding contractions in a conscious rat model of OAB.

Materials:

  • Female Sprague-Dawley rats

  • Anesthesia (e.g., isoflurane)

  • Bladder catheter (e.g., PE-50 tubing)

  • Infusion pump and pressure transducer

  • Metabolic cage for urine collection

  • Test compound and vehicle

Procedure:

  • Anesthetize the rat and implant a catheter into the bladder dome, exteriorizing it at the nape of the neck.

  • Allow the animal to recover for at least 3 days.

  • On the day of the experiment, place the conscious, freely moving rat in a metabolic cage.

  • Connect the bladder catheter to an infusion pump and a pressure transducer.

  • Infuse saline into the bladder at a constant rate (e.g., 10 ml/h).

  • Record intravesical pressure continuously to measure urodynamic parameters for a baseline period.

  • Administer the test compound or vehicle (e.g., subcutaneously or orally).

  • Continue the cystometric recording for a defined period post-dosing.

  • Analyze the data to determine changes in bladder capacity, micturition pressure, voiding interval, and the frequency of non-voiding contractions.

G A Catheter Implantation B Recovery Period A->B C Placement in Metabolic Cage B->C D Baseline Cystometry C->D E Administer Compound D->E F Post-Dose Cystometry E->F G Data Analysis F->G

Figure 4: Workflow for in vivo cystometry in conscious rats.

Human Urodynamic Studies

Clinical evaluation of OAB drugs involves urodynamic testing to objectively measure bladder function.

Objective: To assess the efficacy and safety of an investigational drug on bladder function in patients with OAB.

Procedure Outline:

  • Patient Recruitment: Patients with a clinical diagnosis of OAB are recruited.

  • Baseline Assessment: A baseline urodynamic study is performed, which includes:

    • Uroflowmetry: Measures the rate of urine flow.

    • Post-void Residual Volume Measurement: Determines the amount of urine left in the bladder after urination.

    • Filling Cystometry: A catheter is inserted into the bladder to fill it with sterile water or saline. Bladder pressure is measured during filling to assess bladder capacity, compliance, and the presence of involuntary detrusor contractions.

    • Pressure-Flow Study: Measures bladder pressure and flow rate during voiding to assess detrusor contractility and identify any bladder outlet obstruction.

  • Treatment Period: Patients are randomized to receive the investigational drug or a placebo for a specified duration.

  • Follow-up Assessment: The urodynamic studies are repeated at the end of the treatment period to evaluate changes from baseline.

  • Symptom Assessment: Patient-reported outcomes, such as frequency-volume charts and quality of life questionnaires, are collected throughout the study.

Conclusion

This compound, as an active metabolite of Propiverine, contributes significantly to its therapeutic effect in OAB through a dual mechanism of muscarinic receptor antagonism and calcium channel blockade. The landscape of OAB drug development is expanding, with novel candidates offering alternative mechanisms of action that may provide improved efficacy and tolerability. β3-adrenoceptor agonists have established themselves as a valuable therapeutic class, and P2X3 receptor antagonists are an emerging area of interest. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a valuable resource for researchers and scientists working to advance the treatment of overactive bladder. Head-to-head clinical trials are ultimately necessary to definitively establish the comparative efficacy and safety of these different therapeutic approaches.

References

A Comparative Guide to Propiverine N-oxide Quantification Methods in Human Plasma and Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published analytical methods for the quantification of Propiverine N-oxide, a primary metabolite of Propiverine, in human plasma and serum. While no direct inter-laboratory validation studies were publicly available, this document synthesizes data from several single-laboratory validations to offer a comprehensive overview of current methodologies, their performance, and key experimental protocols. This information is intended to assist researchers in selecting or developing appropriate analytical methods for their specific research needs.

Comparative Analysis of Methodologies

The quantification of this compound is predominantly achieved through High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). These methods offer high sensitivity and specificity, which are crucial for bioanalytical studies. The key differences in the methodologies lie in sample preparation, chromatographic conditions, and the internal standards used.

Two primary sample preparation techniques have been reported:

  • Liquid-Liquid Extraction (LLE): This classic technique involves the extraction of the analyte from the biological matrix into an immiscible organic solvent. Dichloromethane and methyl tert-butyl ether have been successfully used for this compound extraction.[1][2]

  • Protein Precipitation (PPT): A simpler and faster approach where a solvent, typically acetonitrile, is added to the plasma sample to precipitate proteins, which are then removed by centrifugation.[3][4]

The choice of internal standard is critical for accurate quantification. Options include stable isotope-labeled analogues of the analyte (e.g., this compound-d10), which is the gold standard, or other compounds with similar physicochemical properties, such as oxybutynin.

Quantitative Performance Comparison

The following table summarizes the key validation parameters from the reviewed studies, providing a snapshot of the performance of different methods.

ParameterMethod 1 (Komoto et al., 2004)Method 2 (Yoon et al., 2005)Method 3 (Zecca et al., 1995)
Analytical Technique HPLC-MS/MSHPLC-MS/MSHPLC-UV
Matrix Human PlasmaHuman PlasmaHuman Serum
Sample Preparation Liquid-Liquid Extraction (Dichloromethane)Protein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Methyl tert-butyl ether)
Internal Standard This compound-d10OxybutyninNot specified
Linearity Range 4 - 1000 ng/mL2 - 500 ng/mLNot explicitly stated, but suitable for pharmacokinetic studies
Lower Limit of Quantification (LLOQ) 4 ng/mL2 ng/mL~10 ng/mL
Accuracy Within acceptable limits (not specified in abstract)Within acceptable limits (not specified in abstract)Not specified
Precision Within acceptable limits (not specified in abstract)Within acceptable limits (not specified in abstract)Not specified

Experimental Protocols

Below are detailed summaries of the experimental protocols from the cited studies.

Method 1: HPLC-MS/MS with Liquid-Liquid Extraction
  • Sample Preparation: To 0.2 mL of human plasma, an internal standard (this compound-d10) is added. The analytes are then extracted with dichloromethane under neutral pH conditions (pH 7.0).

  • Chromatography: The separation is performed on a C18 reversed-phase column. The mobile phase consists of a 50:50 (v/v) mixture of methanol and 1% acetic acid.

  • Detection: Detection is achieved using a tandem mass spectrometer with positive electrospray ionization (ESI) in selected reaction monitoring (SRM) mode.

Method 2: HPLC-MS/MS with Protein Precipitation
  • Sample Preparation: Proteins are precipitated from the plasma sample by the addition of acetonitrile. The supernatant is then directly injected into the HPLC system. Oxybutynin is used as the internal standard.

  • Chromatography: A C8 reversed-phase column is used for separation. The mobile phase is a mixture of 0.1% formic acid in water and acetonitrile (25:75, v/v).

  • Detection: An electrospray ionization (ESI) tandem mass spectrometer is used for detection in multiple reaction monitoring (MRM) mode. The specific ion transitions monitored are m/z 384 → 183 for this compound and m/z 358 → 142 for the internal standard, oxybutynin.

Method 3: HPLC-UV
  • Sample Preparation: Analytes are extracted from 1 mL of human serum (adjusted to pH 8) into methyl tert-butyl ether.

  • Chromatography: A reversed-phase C8 column is employed for the separation. The mobile phase is a mixture of phosphate buffer and acetonitrile (30:70, v/v).

  • Detection: UV absorption is used for the detection of the analytes.

Experimental Workflows

The following diagrams illustrate the general workflows for the described analytical methods.

G cluster_0 Liquid-Liquid Extraction Workflow plasma Plasma Sample (0.2 mL) is_add Add Internal Standard (this compound-d10) plasma->is_add ph_adjust Adjust to pH 7.0 is_add->ph_adjust extraction Extract with Dichloromethane ph_adjust->extraction separation Phase Separation extraction->separation evaporation Evaporate Organic Layer separation->evaporation reconstitution Reconstitute Residue evaporation->reconstitution hplc_msms HPLC-MS/MS Analysis reconstitution->hplc_msms

Caption: Workflow for this compound quantification using LLE.

G cluster_1 Protein Precipitation Workflow plasma_ppt Plasma Sample is_add_ppt Add Internal Standard (Oxybutynin) plasma_ppt->is_add_ppt ppt Add Acetonitrile is_add_ppt->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_msms_ppt HPLC-MS/MS Analysis supernatant->hplc_msms_ppt

Caption: Workflow for this compound quantification using PPT.

References

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, understanding the stability of a drug substance and its metabolites is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of the stability of Propiverine N-oxide, a major active metabolite of the anticholinergic drug Propiverine, alongside its parent compound and other related substances. The information presented is based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Propiverine is utilized in the treatment of overactive bladder. Following administration, it is metabolized in the liver to form active metabolites, including this compound. While direct comparative stability studies between this compound and its related compounds are not extensively published, this guide synthesizes available information on the degradation of Propiverine and general knowledge of N-oxide stability to provide a comprehensive overview. Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[1][2]

Data Presentation: Comparative Stability under Stress Conditions

Forced degradation studies involve subjecting the drug substance to various stress conditions, including hydrolysis (acidic and basic), oxidation, heat (thermal), and light (photolytic), to accelerate degradation.[1][3] The stability of Propiverine and the expected stability of this compound under these conditions are summarized below. It is important to note that N-oxide functional groups can introduce photosensitivity.[2]

Stress ConditionPropiverine HydrochlorideThis compound (Expected)Related Compounds (Degradation Products of Propiverine)
Acid Hydrolysis Susceptible to degradation.Expected to be susceptible to degradation.Benzilates and other ester/ether fragments are formed.
Neutral Hydrolysis Degradation observed.Expected to undergo hydrolysis.Formation of ester and/or ether fragments.
Alkaline Hydrolysis Susceptible to degradation.Expected to be susceptible to degradation.Ester and/or ether fragments are formed.
Oxidative (H₂O₂) Susceptible to oxidation.Expected to be susceptible to further oxidation or reduction back to the parent amine.Formation of various oxidized species.
Thermal (Dry Heat) Degradation may occur at elevated temperatures.Stability is temperature-dependent; decomposition can occur at higher temperatures.Dependent on the specific degradation product.
Photolytic (UV/Vis) Stable under tested photolytic conditions.Potentially susceptible to photodegradation due to the N-oxide group.Stability will vary based on the chromophores present in the molecule.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies. Below are representative methodologies for key experiments based on standard practices for forced degradation studies.

Forced Degradation Studies

Objective: To identify the degradation pathways and potential degradation products of this compound and related compounds under various stress conditions.

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, Propiverine hydrochloride, and other related compounds in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). After the incubation period, neutralize the solution with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for a specified period. After incubation, neutralize the solution with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period, protected from light.

  • Thermal Degradation: Expose the solid drug substance to dry heat in a temperature-controlled oven at a specific temperature (e.g., 80°C) for a defined period. For solutions, heat the stock solution at a specific temperature.

  • Photolytic Degradation: Expose the drug substance in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

Stability-Indicating HPLC Method

Objective: To develop and validate a high-performance liquid chromatography (HPLC) method capable of separating and quantifying the parent drug from its degradation products.

Methodology:

  • Chromatographic System: A liquid chromatograph equipped with a UV detector and a data acquisition system.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) in an isocratic or gradient elution mode. The pH of the aqueous phase and the ratio of the solvents should be optimized for optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength for detection should be selected based on the UV absorbance maxima of this compound and its related compounds.

  • Sample Analysis: Inject the stressed samples into the HPLC system after appropriate dilution. The peak areas of the parent drug and the degradation products are used to determine the extent of degradation.

Visualization of Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflow for forced degradation studies and the logical steps in developing a stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Degraded Degraded Samples Acid->Degraded Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Degraded Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidative->Degraded Thermal Thermal Stress (e.g., 80°C) Thermal->Degraded Photolytic Photolytic Stress (ICH Q1B) Photolytic->Degraded HPLC Stability-Indicating HPLC Analysis Characterization Degradant Characterization (MS) HPLC->Characterization Data Stability Data & Degradation Pathway Characterization->Data Drug This compound & Related Compounds Drug->Acid Expose to Drug->Base Expose to Drug->Oxidative Expose to Drug->Thermal Expose to Drug->Photolytic Expose to Degraded->HPLC

Caption: Workflow for Forced Degradation Studies.

HPLC_Method_Development Start Objective: Separate parent drug from degradants Selection Select Column & Initial Mobile Phase Start->Selection Optimization Optimize Mobile Phase (pH, Composition, Gradient) Selection->Optimization Validation Method Validation (ICH Q2) Optimization->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Final Validated Stability- Indicating Method Specificity->Final Linearity->Final Accuracy->Final Precision->Final Robustness->Final

Caption: Logical Steps for HPLC Method Development.

References

A Comparative Analysis of Off-Target Effects: Propiverine vs. Propiverine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target effects of the antimuscarinic agent propiverine and its major active metabolite, Propiverine N-oxide. Understanding the off-target binding profile of a drug and its metabolites is crucial for predicting potential side effects and for the development of more selective therapeutic agents. This document summarizes key experimental data on their binding affinities to various receptors and channels, details the methodologies used in these assessments, and visualizes the key pathways and experimental workflows.

Quantitative Comparison of Off-Target Binding Affinities

Propiverine is primarily known for its antagonist activity at muscarinic acetylcholine receptors (mAChRs), which is the basis for its therapeutic effect in overactive bladder (OAB). However, both propiverine and its N-oxide metabolite exhibit activity at other receptors and ion channels, contributing to their overall pharmacological profile and potential side effects. The following table summarizes the binding affinities (Ki values) of propiverine and this compound for their primary targets and key off-targets. Lower Ki values indicate higher binding affinity.

TargetCompoundKi (nM)Species/TissueReference
Muscarinic Receptors
Muscarinic M1 ReceptorPropiverine16Human (CHO cells)[1]
This compound (M-5)100Human (CHO cells)[1]
Muscarinic M2 ReceptorPropiverine25Human (CHO cells)[1]
This compound (M-5)160Human (CHO cells)[1]
Muscarinic M3 ReceptorPropiverine10Human (CHO cells)[1]
This compound (M-5)63Human (CHO cells)
Muscarinic M4 ReceptorPropiverine13Human (CHO cells)
This compound (M-5)130Human (CHO cells)
Muscarinic M5 ReceptorPropiverine20Human (CHO cells)
This compound (M-5)200Human (CHO cells)
L-type Calcium Channels
(+)-[3H]PN 200-110 bindingPropiverine1,200Rat Bladder
This compound (P-4(N→O))4,500Rat Bladder
α1-Adrenoceptors
α1A-AdrenoceptorPropiverine19,100Human (CHO cells)
This compound (M-5)>100,000Human (CHO cells)
α1B-AdrenoceptorPropiverine11,500Human (CHO cells)
This compound (M-5)>100,000Human (CHO cells)
α1D-AdrenoceptorPropiverine18,600Human (CHO cells)
This compound (M-5)>100,000Human (CHO cells)

Summary of Findings:

  • Muscarinic Receptors: Propiverine demonstrates non-selective, high-affinity binding to all five muscarinic receptor subtypes. Its N-oxide metabolite (referred to as M-5 in this study) consistently shows a lower binding affinity (higher Ki values) for all muscarinic receptor subtypes compared to the parent compound.

  • L-type Calcium Channels: Both propiverine and its N-oxide metabolite interact with L-type calcium channels, though with lower affinity than for muscarinic receptors. Propiverine exhibits a significantly higher affinity for these channels compared to its N-oxide metabolite. This calcium channel blocking activity is thought to contribute to the spasmolytic effect of propiverine on the bladder smooth muscle.

  • α1-Adrenoceptors: Propiverine displays weak antagonist activity at α1-adrenoceptor subtypes, while its N-oxide metabolite has negligible affinity at concentrations up to 100 µM. This suggests that the α1-adrenergic blocking effects are primarily attributable to the parent drug.

Experimental Protocols

The data presented in this guide are derived from established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays for Muscarinic and α1-Adrenoceptor Affinity

These assays are used to determine the binding affinity of a compound to a specific receptor.

  • Objective: To quantify the affinity (Ki) of propiverine and this compound for human muscarinic receptor subtypes (M1-M5) and α1-adrenoceptor subtypes (α1A, α1B, α1D).

  • Materials:

    • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human receptor subtypes of interest.

    • Radioligands: [3H]N-methylscopolamine ([3H]NMS) for muscarinic receptors and [3H]-prazosin for α1-adrenoceptors.

    • Test compounds: Propiverine and this compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (propiverine or this compound) in the assay buffer.

    • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

    • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assays for L-type Calcium Channel Affinity
  • Objective: To determine the binding affinity (Ki) of propiverine and this compound to L-type calcium channels.

  • Materials:

    • Tissue homogenates from rat bladder.

    • Radioligand: (+)-[3H]PN 200-110, a dihydropyridine calcium channel antagonist.

    • Test compounds: Propiverine and this compound.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure: The protocol is similar to the receptor binding assay described above, with tissue homogenates containing L-type calcium channels being used instead of cell membranes expressing a specific receptor.

  • Data Analysis: IC50 and Ki values are calculated as described previously.

Functional Assays on Isolated Bladder Smooth Muscle

These assays assess the functional consequences of receptor and channel interactions, such as muscle contraction or relaxation.

  • Objective: To evaluate the functional antagonist effect of propiverine and this compound on bladder smooth muscle contraction.

  • Materials:

    • Isolated detrusor smooth muscle strips from human or animal bladders.

    • Organ baths containing physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2/5% CO2.

    • Isometric force transducers to measure muscle tension.

    • Contractile agonists (e.g., carbachol to stimulate muscarinic receptors, KCl to induce depolarization and calcium influx).

    • Test compounds: Propiverine and this compound.

  • Procedure:

    • Tissue Preparation: Detrusor muscle strips are dissected and mounted in organ baths under a resting tension.

    • Equilibration: The tissues are allowed to equilibrate in the physiological salt solution.

    • Contraction Induction: Cumulative concentration-response curves are generated for a contractile agonist (e.g., carbachol) in the absence and presence of increasing concentrations of the test compound.

    • Measurement: The developed tension (contraction) is recorded using isometric force transducers.

  • Data Analysis: The antagonist potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Visualizations

Signaling Pathways

The following diagram illustrates the primary and off-target signaling pathways affected by propiverine and this compound in a bladder smooth muscle cell.

G Propiverine Propiverine M3_Receptor Muscarinic M3 Receptor Propiverine->M3_Receptor Antagonism (High Affinity) L_type_Ca_Channel L-type Ca2+ Channel Propiverine->L_type_Ca_Channel Blockade (Moderate Affinity) Alpha1_Adrenoceptor α1-Adrenoceptor Propiverine->Alpha1_Adrenoceptor Antagonism (Low Affinity) Propiverine_N_oxide This compound Propiverine_N_oxide->M3_Receptor Antagonism (Lower Affinity) Propiverine_N_oxide->L_type_Ca_Channel Blockade (Lower Affinity) PLC PLC Activation M3_Receptor->PLC Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Alpha1_Adrenoceptor->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca2+ Release from SR IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Ca_Influx->Contraction

Caption: Propiverine and this compound signaling pathways.

Experimental Workflow

The following diagram outlines the general workflow for assessing the off-target effects of pharmaceutical compounds.

G start Start: Test Compound (Propiverine / N-oxide) primary_screen Primary Target Assay (e.g., Muscarinic Receptor Binding) start->primary_screen off_target_panel Broad Off-Target Screening Panel (Receptors, Channels, Enzymes) start->off_target_panel data_analysis Data Analysis (Ki, IC50, pA2 calculation) primary_screen->data_analysis off_target_panel->data_analysis functional_assay In Vitro Functional Assays (e.g., Isolated Tissue Contraction) comparison Comparative Analysis of Off-Target Profiles functional_assay->comparison data_analysis->functional_assay end End: Risk Assessment comparison->end

Caption: Workflow for off-target effects assessment.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Propiverine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential guidance on the personal protective equipment (PPE) for handling Propiverine N-oxide, along with operational and disposal plans to facilitate safe and efficient laboratory practices. While this compound (hydrochloride) is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in a laboratory setting. These recommendations are based on general laboratory safety best practices and information from the safety data sheet of the parent compound, propiverine hydrochloride.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GlassesShould be worn at all times in the laboratory to protect from potential splashes.
Face ShieldRecommended when there is a higher risk of splashing, such as when handling larger quantities of the substance or solutions.[1]
Hand Protection Disposable GlovesNitrile gloves are recommended for handling this compound. Gloves should be inspected before use and disposed of properly after handling.[1]
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin from accidental contact with the substance.
Foot Protection Closed-toe ShoesShould always be worn in a laboratory setting to protect against spills and falling objects.

Operational and Disposal Plans

Handling and Storage:

  • Handling: No special handling measures are required for this compound (hydrochloride).[2] However, it is good practice to handle the substance in a well-ventilated area.

  • Storage: No special storage requirements are necessary.[2] Store in a dry, cool place.

Emergency Procedures:

  • After Inhalation: If any discomfort is experienced after inhalation, move to an area with fresh air. Consult a doctor if symptoms persist.[2]

  • After Skin Contact: The product is generally not irritating to the skin. In case of contact, wash the affected area with soap and water.

  • After Eye Contact: Rinse the opened eye for several minutes under running water.

  • After Swallowing: If symptoms persist after swallowing, consult a doctor.

Disposal:

  • Smaller quantities of this compound can be disposed of with household waste.

  • For larger quantities and uncleaned packaging, disposal must be made according to official regulations.

Experimental Workflow: Donning Personal Protective Equipment

The following diagram illustrates the standard procedure for putting on personal protective equipment before handling this compound in a laboratory.

PPE_Workflow cluster_entry Laboratory Entry start Start: Enter Laboratory shoes Step 1: Ensure Closed-Toe Shoes are Worn start->shoes Proceed lab_coat Step 2: Don Laboratory Coat shoes->lab_coat Proceed eye_protection Step 3: Put on Safety Glasses lab_coat->eye_protection Proceed gloves Step 4: Put on Nitrile Gloves eye_protection->gloves Proceed ready Ready to Handle This compound gloves->ready Proceed

PPE Donning Procedure

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propiverine N-oxide
Reactant of Route 2
Reactant of Route 2
Propiverine N-oxide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。